Technical Documentation Center

Urea stibamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Urea stibamine
  • CAS: 1340-35-8

Core Science & Biosynthesis

Foundational

The Advent of Urea Stibamine: A Technical Account of Dr. Upendranath Brahmachari's Triumph Over Kala-Azar

Abstract In the early 20th century, the Indian subcontinent was ravaged by visceral leishmaniasis, a parasitic disease known locally as Kala-azar, or "black fever," which carried a mortality rate approaching 95%. The exi...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the early 20th century, the Indian subcontinent was ravaged by visceral leishmaniasis, a parasitic disease known locally as Kala-azar, or "black fever," which carried a mortality rate approaching 95%. The existing treatments, primarily trivalent antimonial compounds like tartar emetic, were highly toxic and offered limited efficacy. This dire situation was dramatically altered by the pioneering work of Indian physician and scientist, Dr. Upendranath Brahmachari. Working in a modestly equipped laboratory at the Campbell Hospital in Calcutta, Brahmachari synthesized Urea Stibamine around 1920, a pentavalent antimonial compound that proved to be a watershed moment in the chemotherapy of tropical diseases.[1][2][3][4] This technical guide provides an in-depth review of the history of Urea Stibamine's discovery, its chemical synthesis, preclinical and clinical evaluation, and its monumental impact on public health. The document is intended for researchers, scientists, and drug development professionals interested in the history of tropical medicine and the development of antimicrobial agents.

The Scourge of Kala-Azar and the Limitations of Early Antimonials

Kala-azar, caused by the protozoan parasite Leishmania donovani, was a significant public health crisis in the Bengal Presidency of British India, particularly along the Ganges and Brahmaputra river plains.[1][4] The disease, transmitted by the bite of sandflies, is characterized by prolonged fever, enlargement of the spleen and liver, anemia, and progressive emaciation, leading to a dark discoloration of the skin, from which the name "black fever" is derived.

Prior to Dr. Brahmachari's work, the primary treatment for Kala-azar was the intravenous administration of tartar emetic (potassium antimonyl tartrate), a trivalent antimony compound.[1][3][4] However, this treatment was fraught with challenges:

  • High Toxicity: Tartar emetic had a narrow therapeutic window, with severe side effects including cardiotoxicity and hepatotoxicity.[4] The treatment itself was often debilitating for patients already weakened by the disease.

  • Prolonged Treatment Course: The administration of tartar emetic required a long series of injections, which was challenging for both patients and the healthcare infrastructure of the time.

  • Limited Efficacy: While it had some effect, the cure rates with tartar emetic were low, and the high mortality rate of the disease remained largely unchecked.

Inspired by the work of Paul Ehrlich, who had successfully used the arsenical compound Atoxyl to treat sleeping sickness, Dr. Brahmachari hypothesized that a less toxic, organic pentavalent antimonial compound could be more effective against Kala-azar.[1][2]

The Discovery and Synthesis of Urea Stibamine

In a small, ill-equipped room at the Campbell Hospital, Dr. Brahmachari embarked on a series of experiments to synthesize a novel antimonial compound.[1][2] His research culminated in the successful synthesis of Urea Stibamine, chemically identified as the urea salt of p-aminophenyl stibnic acid.[1][2][3] While Brahmachari's original, detailed synthesis protocol was not extensively published, subsequent research and patents have elucidated a likely method.

Experimental Protocol: Synthesis of Urea Stibamine

The synthesis of Urea Stibamine is a multi-step process, beginning with the preparation of p-aminophenyl stibnic acid (stibanilic acid), which is then reacted with urea. The following protocol is based on methods developed for similar "Brahmacharoid compositions."

Step 1: Preparation of Stibanilic Acid (p-aminophenyl stibnic acid)

  • Hydrolysis of Acetyl-stibanilic Acid: Begin with acetyl-stibanilic acid. Hydrolyze it by warming with a 5% sodium hydroxide solution for approximately 3.5 hours at 50°C.

  • Filtration and Dilution: Filter the resulting reaction mixture. Dilute the filtrate with an equal volume of water.

  • Decolorization: Treat the diluted filtrate with activated charcoal to remove impurities and filter again.

  • Precipitation: Acidify the clear filtrate with 30% acetic acid, ensuring the temperature is maintained below 25°C. This will precipitate the stibanilic acid.

  • Isolation: Filter the precipitated solid and wash it with distilled water. The resulting moist filter cake is unisolated stibanilic acid.

Step 2: Formation of Urea Stibamine

  • Reaction Mixture: Prepare an aqueous solution with an excess of urea. Add the freshly prepared, moist, unisolated stibanilic acid to the urea solution.

  • Heating: Heat the mixture to facilitate the reaction between the stibanilic acid and urea.

  • Precipitation and Isolation: Add a solvent such as acetone to the reaction mixture to precipitate the Urea Stibamine.

  • Purification and Drying: Filter the precipitate, wash it multiple times with cold acetone, and then dry it under a vacuum to yield the final product.

The logical workflow for the synthesis of Urea Stibamine can be visualized as follows:

G cluster_0 Step 1: Preparation of Stibanilic Acid cluster_1 Step 2: Formation of Urea Stibamine A Acetyl-stibanilic Acid B Hydrolysis (NaOH, 50°C) A->B C Filtration & Decolorization (Activated Charcoal) B->C D Precipitation (Acetic Acid, <25°C) C->D E Isolation of moist Stibanilic Acid D->E G Reaction with Stibanilic Acid (Heating) E->G F Aqueous Urea Solution F->G H Precipitation (Acetone) G->H I Purification & Drying H->I J Urea Stibamine I->J

Caption: Synthesis workflow for Urea Stibamine.

Preclinical and Clinical Evaluation

The subsequent clinical trials in Kala-azar patients yielded remarkable results. Dr. Brahmachari published his findings in the Indian Journal of Medical Research in 1922, which garnered international attention.

Data Presentation: Efficacy and Safety

The introduction of Urea Stibamine dramatically changed the prognosis for patients with Kala-azar. The following tables summarize the available quantitative data on its efficacy and safety in comparison to the previous standard of care, tartar emetic.

ParameterTartar EmeticUrea Stibamine
Cure Rate Low (exact figures vary, but significantly below 50%)>90%[1][3][4]
Mortality Rate of Treated Kala-azar High (remained a major cause of death)Reduced to as low as 10% by 1925[2][5][6]
Typical Treatment Duration Prolonged (months)Significantly shorter (weeks)[4]

Table 1: Comparative Efficacy of Tartar Emetic and Urea Stibamine in the Treatment of Kala-azar.

Adverse EffectTartar EmeticUrea Stibamine
General Toxicity HighLow[1][3][4]
Cardiotoxicity CommonRare
Hepatotoxicity CommonRare
Gastrointestinal Effects Frequent (e.g., vomiting, pain)Mild and transient nausea and vomiting in a small percentage of patients

Table 2: Comparative Toxicity Profile of Tartar Emetic and Urea Stibamine.

Clinical Protocol: Administration and Dosage

Based on reports from early clinical studies, a general protocol for the administration of Urea Stibamine can be outlined:

  • Diagnosis: Diagnosis was typically confirmed through clinical presentation (prolonged fever, splenomegaly) and, when possible, microscopic identification of Leishmania donovani in spleen or bone marrow aspirates.

  • Preparation of Solution: Urea Stibamine, a powder, was dissolved in sterile water for intravenous injection.

  • Dosage: Dosages were adjusted based on the patient's age and weight. A study involving 160 patients reported the following dosage regimen:

    • Infants: 0.03 - 0.05 g

    • Children: 0.05 - 0.75 g

    • Adults: 1.0 - 1.5 g

  • Administration: The solution was administered intravenously. Injections were typically given once or twice a week for a duration of six weeks.

  • Monitoring and Assessment of Cure: Patients were monitored for clinical improvement, including reduction in fever and spleen size. A cure was declared based on the resolution of clinical symptoms and, in some cases, the absence of parasites in follow-up aspirates.

Mechanism of Action

At the time of its discovery, the precise mechanism of action of Urea Stibamine was not understood. Modern research has since revealed that pentavalent antimonials like Urea Stibamine function as prodrugs. The proposed mechanism is as follows:

  • Uptake and Reduction: The pentavalent antimony (SbV) compound is taken up by macrophages infected with Leishmania amastigotes. Inside the parasite, SbV is reduced to its more toxic trivalent form, SbIII.

  • Inhibition of Key Enzymes: SbIII exerts its anti-leishmanial effect by targeting key parasitic enzymes:

    • Trypanothione Reductase: SbIII inhibits this enzyme, which is crucial for the parasite's antioxidant defense system. This leads to an accumulation of reactive oxygen species and oxidative stress within the parasite.

    • DNA Topoisomerase I: Urea Stibamine has been shown to specifically inhibit this enzyme in L. donovani, thereby disrupting DNA replication and transcription.[2]

This dual mechanism of action disrupts critical cellular processes, leading to the death of the parasite.

G A Urea Stibamine (SbV) Administered to Host B Uptake by Infected Macrophage A->B C Entry into Leishmania Amastigote B->C D Reduction to Trivalent Antimony (SbIII) C->D E Inhibition of Trypanothione Reductase D->E H Inhibition of DNA Topoisomerase I D->H F Disruption of Redox Balance E->F G Increased Oxidative Stress F->G J Parasite Death G->J I Impaired DNA Replication & Transcription H->I I->J

Caption: Proposed mechanism of action of Urea Stibamine.

Impact and Legacy

The discovery of Urea Stibamine was a landmark achievement in the history of medicine. Its high efficacy and low toxicity led to a dramatic reduction in the mortality rate of Kala-azar, saving hundreds of thousands of lives across India and other affected regions like Greece, France, and China.[2] The Chairman of the Indian Kala-azar Commission, Col. H. E. Shortt, stated in 1932 that Urea Stibamine was an "eminently safe and reliable drug."[4]

Dr. Upendranath Brahmachari's work was a testament to the power of targeted chemical synthesis in drug discovery. For his monumental contribution to public health, he was nominated for the Nobel Prize in Physiology or Medicine and received a knighthood from the British government. His discovery not only provided a cure for a devastating disease but also laid the groundwork for the development of other pentavalent antimonials that became the mainstay of leishmaniasis treatment for decades. The story of Urea Stibamine remains a powerful example of how dedicated scientific inquiry can overcome immense public health challenges.

References

Exploratory

An In-Depth Technical Guide to Urea Stibamine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals Abstract Urea stibamine, a pentavalent antimonial compound, historically played a pivotal role in the treatment of visceral leishmaniasis (kala-azar). Despi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urea stibamine, a pentavalent antimonial compound, historically played a pivotal role in the treatment of visceral leishmaniasis (kala-azar). Despite being largely replaced by newer therapies, its unique chemical nature and mode of action continue to be of interest to researchers developing novel antiprotozoal agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of urea stibamine. It details historical and improved synthesis methodologies, analytical techniques for its characterization, and elucidates its mechanism of action against Leishmania parasites, including its impact on macrophage signaling pathways.

Chemical Structure and Properties

Urea stibamine is not a single, defined chemical entity but rather a complex mixture of related compounds. The primary active component is believed to be a derivative of p-aminophenyl stibonic acid complexed with urea.

Chemical Structure:

While the exact structure has been a subject of historical debate, a commonly proposed structure involves a complex of urea with p-aminophenyl stibonic acid. It is crucial to note that preparations of urea stibamine are mixtures, with sym-diphenylcarbamido-4,4'-distibonic acid identified as a key active principal.[1]

Physicochemical Properties:

A summary of the key physicochemical properties of urea stibamine is presented in the table below.

PropertyValueReference
Molecular Formula C7H10N3O4Sb[2]
Molecular Weight 321.93 g/mol [2]
CAS Registry Number 1340-35-8[1]
Appearance White, hygroscopic powder[3]
Solubility Soluble in water; Partially soluble in alcohol and ether.[1]
Stability Urea solutions are most stable in the pH range of 4-8. Stability decreases with increasing temperature.[4]

Experimental Protocols

Synthesis of Urea Stibamine

The synthesis of urea stibamine has evolved since its initial discovery. Below are outlines of both a historical and an improved method.

2.1.1. Historical Synthesis Method (Brahmachari, 1920)

This method involves the heating of p-aminophenyl stibonic acid with urea.[5]

  • Step 2: Reaction with Urea: p-Aminophenyl stibonic acid is heated with urea. The rationale for using urea was initially to reduce the pain upon injection.[5]

2.1.2. Improved Method of Preparation

An improved method focuses on the purification of the intermediate and direct combination with urea.[6]

  • Step 1: Preparation and Purification of p-Acetylaminophenyl Stibonic Acid:

    • Synthesize crude p-acetylaminophenyl stibonic acid.

    • Purify the crude product by dissolving it in a sodium carbonate (Na2CO3) solution. The desired acid dissolves, leaving impurities behind.

  • Step 2: Combination with Urea:

    • Directly combine the purified p-acetylaminophenyl stibonic acid with urea without hydrolyzing the acetyl group.

Logical Workflow for Improved Urea Stibamine Synthesis:

G cluster_0 Step 1: Intermediate Preparation & Purification cluster_1 Step 2: Final Product Formation Crude p-acetylaminophenyl stibonic acid Crude p-acetylaminophenyl stibonic acid Dissolution in Na2CO3 Dissolution in Na2CO3 Crude p-acetylaminophenyl stibonic acid->Dissolution in Na2CO3 Purified p-acetylaminophenyl stibonic acid Purified p-acetylaminophenyl stibonic acid Dissolution in Na2CO3->Purified p-acetylaminophenyl stibonic acid Direct Combination Direct Combination Purified p-acetylaminophenyl stibonic acid->Direct Combination Urea Urea Urea->Direct Combination Urea Stibamine Urea Stibamine Direct Combination->Urea Stibamine

Caption: Improved synthesis of urea stibamine workflow.

Analytical Methods for Characterization

A variety of analytical techniques can be employed to characterize urea stibamine and its components.

  • High-Performance Thin-Layer Chromatography (HPTLC)-Densitometry: This method involves the derivatization of urea with p-dimethylaminobenzaldehyde to form a yellow-colored compound, which can be quantified.[7]

  • Colorimetry: Similar to HPTLC, this method relies on the color-forming reaction of urea with p-dimethylaminobenzaldehyde.[7]

  • Enzymatic Methods: These methods typically use the enzyme urease to hydrolyze urea into ammonia and carbon dioxide. The resulting products can then be quantified.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation and quantification of the various components within the urea stibamine mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the organic components of the mixture.

Mechanism of Action and Biological Activity

Urea stibamine exerts its antileishmanial effect through a multi-pronged approach, targeting both the Leishmania parasite and the host macrophage.

Direct Action on Leishmania Parasites

The primary mechanism of action of pentavalent antimonials like urea stibamine is believed to involve their reduction to the more toxic trivalent form (SbIII) within the parasite.

  • Inhibition of DNA Topoisomerase I: Urea stibamine has been shown to inhibit the activity of DNA topoisomerase I in Leishmania donovani. This enzyme is crucial for relaxing DNA supercoils during replication and transcription. Its inhibition leads to the disruption of these essential cellular processes.

  • Disruption of Redox Balance: The trivalent antimony can interact with trypanothione reductase, a key enzyme in the parasite's defense against oxidative stress. Inhibition of this enzyme leads to an accumulation of reactive oxygen species, causing cellular damage.

Proposed Signaling Pathway of Urea Stibamine in Leishmania:

G Urea Stibamine (SbV) Urea Stibamine (SbV) Reduction to SbIII Reduction to SbIII Urea Stibamine (SbV)->Reduction to SbIII DNA Topoisomerase I DNA Topoisomerase I Reduction to SbIII->DNA Topoisomerase I inhibition Trypanothione Reductase Trypanothione Reductase Reduction to SbIII->Trypanothione Reductase inhibition DNA Replication/Transcription DNA Replication/Transcription DNA Topoisomerase I->DNA Replication/Transcription Redox Balance Redox Balance Trypanothione Reductase->Redox Balance Parasite Death Parasite Death DNA Replication/Transcription->Parasite Death Redox Balance->Parasite Death G Urea Stibamine Urea Stibamine Macrophage Membrane Macrophage Membrane Urea Stibamine->Macrophage Membrane impairment iNOS iNOS Urea Stibamine->iNOS inhibition Glucose Uptake Glucose Uptake Macrophage Membrane->Glucose Uptake decreased Parasite Survival Parasite Survival Glucose Uptake->Parasite Survival NO Production NO Production iNOS->NO Production decreased NO Production->Parasite Survival

References

Foundational

The Advent of Urea Stibamine: A Turning Point in the Fight Against Kala-Azar

A Technical Guide on the Early Clinical Investigations of a Landmark Drug For researchers, scientists, and drug development professionals, the story of Urea Stibamine offers a compelling look into the early days of chemo...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Early Clinical Investigations of a Landmark Drug

For researchers, scientists, and drug development professionals, the story of Urea Stibamine offers a compelling look into the early days of chemotherapy and the relentless pursuit of a cure for a devastating disease. This technical guide delves into the early clinical studies of Urea Stibamine in the treatment of kala-azar (visceral leishmaniasis), providing a structured overview of the available quantitative data, experimental protocols, and the drug's proposed mechanism of action.

Introduction: A Scourge and a Breakthrough

In the early 20th century, kala-azar, a parasitic disease caused by Leishmania donovani, ravaged communities, particularly in India.[1][2] The existing treatments, primarily based on toxic inorganic antimony compounds like tartar emetic, were fraught with severe side effects and offered limited efficacy.[1] The dire need for a safer and more effective therapy spurred Dr. Upendranath Brahmachari, an Indian physician and scientist, to embark on a journey of discovery that would save countless lives.[3][4] In 1922, in a small, ill-equipped laboratory in Calcutta, he synthesized Urea Stibamine, an organic antimonial compound.[5][6] This breakthrough revolutionized the treatment of kala-azar, dramatically reducing mortality rates and offering a beacon of hope against a formidable disease.[1][2]

Quantitative Data from Early Clinical Studies

While detailed raw data from the earliest clinical trials is scarce in contemporary literature, reports from the 1920s and 1930s consistently highlight the remarkable efficacy of Urea Stibamine. The available quantitative information is summarized below.

MetricReported ValueSource
Cure Rate >90%[2][7]
Reduction in Mortality Rate From 90% to 10% by 1925[2][3]
Treatment Duration As short as 7 days in some cases[8]

A 1925 report on sixteen cases treated with Urea Stibamine, some in combination with sodium antimony tartrate, suggested that the combination could lessen the duration of treatment.[9] Another study reported on the successful treatment of 27 cases within a week, with parasites disappearing from organs and subsequent clinical recovery.[8] Four of these patients remained healthy for 3 to 5.5 months post-treatment.[8]

Experimental Protocols

The early clinical studies, while groundbreaking, lacked the rigorous and standardized protocols of modern clinical trials. However, a general methodology can be reconstructed from historical accounts.

Drug Preparation and Administration

Urea Stibamine was synthesized by heating stibanilic acid with urea.[5] For clinical use, it was administered intravenously.[1]

Patient Population

Patients diagnosed with kala-azar, likely based on clinical symptoms such as fever, splenomegaly, and the presence of Leishman-Donovan bodies in spleen or bone marrow aspirates, were enrolled in these early studies.

Dosing Regimens

Dosing regimens varied, with a trend towards shorter and more intensive courses of treatment. One approach involved giving multiple injections on a single day to maintain a high concentration of the drug in the blood, leading to a significant reduction in the time required for parasite clearance.[8]

Assessment of Efficacy

The primary measure of efficacy was the disappearance of parasites from peripheral blood and organs, coupled with clinical recovery, which included the reduction of fever and spleen size.[8]

Mechanism of Action of Pentavalent Antimonials

The precise mechanism of action of Urea Stibamine, a pentavalent antimonial (Sb(V)), has been elucidated over time. It is now understood that these compounds act as prodrugs, requiring biological reduction to the more toxic trivalent form (Sb(III)) to exert their anti-leishmanial effect.[10][11]

The proposed signaling pathway for the action of pentavalent antimonials like Urea Stibamine is depicted below:

G cluster_host Host Macrophage cluster_parasite Leishmania Parasite Urea_Stibamine_SbV Urea Stibamine (Sb(V)) SbV_inside Sb(V) Urea_Stibamine_SbV->SbV_inside Entry into parasite SbIII Sb(III) SbV_inside->SbIII Bio-reduction TryR Trypanothione Reductase (TryR) SbIII->TryR Inhibition DNA_Topo_I DNA Topoisomerase I SbIII->DNA_Topo_I Inhibition Redox_Imbalance Disruption of Redox Balance TryR->Redox_Imbalance DNA_Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Topo_I->DNA_Replication_Inhibition Parasite_Death Parasite Death Redox_Imbalance->Parasite_Death DNA_Replication_Inhibition->Parasite_Death

References

Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Pentavalent Antimonials

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the mechanism of action of pentavalent antimonials, the historical mainstay for the treatment of l...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of pentavalent antimonials, the historical mainstay for the treatment of leishmaniasis. Despite decades of clinical use, the precise molecular pathways of these drugs have been a subject of ongoing research. This document synthesizes current knowledge on their metabolic activation, molecular targets, and the mechanisms underlying parasite resistance, supported by quantitative data and detailed experimental protocols.

Introduction: The Prodrug Concept

Pentavalent antimonials (SbV), such as sodium stibogluconate and meglumine antimoniate, are now widely accepted to function as prodrugs.[1][2][3][4][5] Their therapeutic activity is contingent upon their reduction to the more toxic trivalent form, Sb(III), within the host or the Leishmania parasite itself.[1][2][3][4][5] The exact location and mechanism of this reduction remain a topic of investigation, with evidence suggesting both non-enzymatic reduction by endogenous thiols and enzymatic pathways may be involved.[1][3][6] The intracellular amastigote stage of the parasite is significantly more susceptible to SbV than the promastigote stage, which is attributed to the amastigote's ability to reduce SbV to the active Sb(III).[2][7]

Metabolic Activation and Intracellular Accumulation

The activation of pentavalent antimonials is a critical first step in their mechanism of action. Once reduced, the accumulation of Sb(III) within the parasite is a key determinant of its efficacy.

Reduction of Pentavalent Antimony (SbV) to Trivalent Antimony (SbIII)

The conversion of SbV to SbIII is facilitated by the reducing intracellular environment. Thiols, such as glutathione (GSH) in the host macrophage and trypanothione in the parasite, can non-enzymatically reduce SbV, a process that is enhanced under acidic conditions, such as those found in the phagolysosome of the macrophage.[1][3] There is also evidence for enzymatic reduction, although the specific enzymes involved are not fully characterized.[1]

Role of Aquaglyceroporin 1 (AQP1) in Sb(III) Uptake

The entry of the active Sb(III) into the Leishmania parasite is primarily mediated by the aquaglyceroporin 1 (AQP1) channel.[8] This protein, located on the parasite's surface, facilitates the transport of water, small neutral solutes, and metalloids, including Sb(III). The expression level and functional integrity of AQP1 are directly correlated with the parasite's susceptibility to antimonials.[8][9][10]

Molecular Mechanisms of Trivalent Antimony (SbIII)

Once inside the parasite, Sb(III) exerts its leishmanicidal effect through multiple mechanisms, primarily by disrupting the parasite's unique redox metabolism and interfering with vital macromolecular synthesis.

Inhibition of Trypanothione Reductase (TR)

A primary target of Sb(III) is trypanothione reductase (TR), a key enzyme in the trypanothione-based redox system of Leishmania.[2][8][11] This system is crucial for protecting the parasite from oxidative damage. TR is a flavoprotein oxidoreductase that maintains a reduced intracellular environment by catalyzing the NADPH-dependent reduction of trypanothione disulfide to dithiol trypanothione.[2][8][11] Inhibition of TR by Sb(III) leads to an accumulation of oxidized trypanothione, disrupting the parasite's ability to neutralize reactive oxygen species (ROS) and ultimately leading to oxidative stress and cell death.[2][12][13] The inhibition of TR by trivalent antimonials is time-dependent and requires the prior reduction of the enzyme's catalytically active disulfide bridge by NADPH.[2][14]

Depletion of Intracellular Thiols

Sb(III) has a high affinity for sulfhydryl groups and can directly interact with and sequester intracellular thiols, including trypanothione and glutathione.[12][13] This leads to a depletion of the parasite's thiol pool, further compromising its antioxidant defenses and increasing its susceptibility to oxidative damage.[12][13] Studies have shown that antimonial-resistant Leishmania strains often exhibit higher levels of intracellular thiols compared to sensitive strains.[5][12][13]

Induction of Apoptosis-like Cell Death

Trivalent antimony has been shown to induce a programmed cell death pathway in Leishmania that exhibits features of apoptosis in higher eukaryotes.[12][15][16][17][18] This includes DNA fragmentation, a hallmark of apoptosis, which can be detected through techniques such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay and DNA laddering on agarose gels.[4][9][10][17][18][19] Flow cytometry can also be used to quantify apoptotic cells by detecting changes in cell size and granularity, as well as the externalization of phosphatidylserine.[12][15][16][17][20] While Leishmania lack the classical caspases found in mammals, they possess metacaspases that may play a role in this cell death pathway.[20][21]

Inhibition of DNA Topoisomerase I

In addition to its effects on redox metabolism, there is evidence that both SbV and SbIII can inhibit DNA topoisomerase I in Leishmania. This enzyme is essential for relaxing DNA supercoils during replication and transcription. Its inhibition can lead to the arrest of these critical cellular processes.

Mechanisms of Resistance

The emergence of resistance to pentavalent antimonials is a major clinical challenge. Resistance is multifactorial and can arise through several mechanisms:

  • Decreased Drug Uptake: Downregulation or mutation of the AQP1 gene is a common mechanism of resistance, leading to reduced influx of Sb(III) into the parasite.[8][9][10]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump antimonials out of the parasite.

  • Altered Thiol Metabolism: Increased synthesis of trypanothione and other thiols can sequester Sb(III) and enhance the parasite's antioxidant capacity.[5][12][13]

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and mechanism of action of pentavalent antimonials.

Table 1: In Vitro Susceptibility of Leishmania Species to Antimonials (IC50 Values)

Leishmania SpeciesAntimonial DrugParasite StageIC50 (µg Sb/mL)Reference(s)
L. panamensisSodium StibogluconatePromastigote154[2]
L. panamensisSodium Stibogluconate (ether-extracted)Promastigote>4,000[2][7]
L. panamensisSodium Stibogluconate (ether-extracted)Amastigote10.3[2][7]
L. infantumMeglumine AntimoniatePromastigote112[15]
L. infantumMeglumine Antimoniate (encapsulated)Promastigote3.80 - 9.53[15]
L. infantumMeglumine Antimoniate (untreated host)Amastigote4.7 ± 0.4[22][23]
L. infantumMeglumine Antimoniate (treated host)Amastigote7.7 ± 1.5[22][23]
L. donovaniSodium StibogluconateAmastigote22 - 28[24]
L. donovaniSodium Stibogluconate (crystalline)Amastigote9 - 11[24]
L. tropica (sensitive)Meglumine AntimoniatePromastigote10.3 ± 1.5[25][26]
L. tropica (sensitive)Meglumine AntimoniateAmastigote6.8 ± 0.9[25][26]
L. tropica (resistant)Meglumine AntimoniatePromastigote45.2 ± 4.1[25][26]
L. tropica (resistant)Meglumine AntimoniateAmastigote35.6 ± 3.2[25][26]
L. infantumAntimony Sulfide NanoparticlesPromastigote50[12][15][16]
L. infantumAntimony Sulfide NanoparticlesAmastigote25[12][15][16]

Table 2: Kinetic Parameters of Leishmania donovani Trypanothione Reductase

SubstrateKm (µM)kcat (min⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
Trypanothione Disulfide36-5.0 x 10⁶[2][14][27]
NADPH9--[2][14][27]
Trypanothione Disulfide5018,1816.06 x 10⁶[8]

Table 3: Intracellular Thiol Levels in Leishmania Species

Leishmania SpeciesThiolConcentration (nmol/10⁷ parasites)Reference(s)
L. amazonensisGlutathione0.12[22][27]
L. donovaniGlutathione0.10[22][27]
L. majorGlutathione0.08[22][27]
L. braziliensisGlutathione0.04[22][27]
L. donovani (Sb-sensitive)Total Thiols (MFC)47.02 ± 2.67[12]
L. donovani (Sb-resistant)Total Thiols (MFC)88.41 ± 5.64[12]

Table 4: Apoptosis Induction by Antimonials in Leishmania infantum Promastigotes

TreatmentConcentration (µg/mL)Apoptotic Cells (%)Reference(s)
Antimony Sulfide NPs1015.3[12][15][16]
Antimony Sulfide NPs2523.6[12][15][16]
Antimony Sulfide NPs5038.4[12][15][16]
Antimony Sulfide NPs1002.9 (necrotic)[12][15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Drug Susceptibility Assay for Intracellular Amastigotes

This protocol is adapted for determining the 50% inhibitory concentration (IC50) of antimonial drugs against Leishmania amastigotes in a macrophage cell line.[7][13][19][24][25][28][29][30][31][32]

  • Cell Culture: Culture a macrophage cell line (e.g., J774, THP-1, or primary peritoneal macrophages) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.[1][7][13][19][24][25][28][29][30][31][32]

  • Macrophage Seeding: Seed the macrophages into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[1]

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.[1][7][13][19][24][25][28][29][30][31][32]

  • Drug Treatment: Remove the culture medium and wash the cells to remove non-phagocytosed promastigotes. Add fresh medium containing serial dilutions of the antimonial drug.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.[32]

  • Quantification of Infection: Fix the cells with methanol and stain with Giemsa. Determine the percentage of infected macrophages and the number of amastigotes per 100 macrophages by light microscopy.[32]

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of parasite growth against the drug concentration using a suitable software.

Trypanothione Reductase (TR) Inhibition Assay

This protocol describes the measurement of TR activity and its inhibition by trivalent antimony.[2][8][11][14][23][27][31][33][34][35]

  • Enzyme and Substrates: Use purified recombinant Leishmania TR. Prepare solutions of NADPH, trypanothione disulfide (TS₂), and the inhibitor (trivalent antimony).[8][33][35]

  • Assay Buffer: Prepare an assay buffer containing 40 mM HEPES (pH 7.4), 1 mM EDTA.[31][33]

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH (100 µM), and varying concentrations of the inhibitor.[31]

  • Enzyme Addition: Add the purified TR to the reaction mixture and incubate for a pre-determined time to allow for enzyme-inhibitor interaction.

  • Initiation of Reaction: Start the reaction by adding TS₂ (4 µM).[31]

  • Measurement of Activity: Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the type of inhibition and the inhibition constant (Ki) using appropriate kinetic models (e.g., Lineweaver-Burk plot).

Quantification of Apoptosis by TUNEL Assay and Flow Cytometry

This protocol details the detection of DNA fragmentation in Leishmania promastigotes undergoing apoptosis.[4][9][10][12][15][16][17][18][19][20]

  • Parasite Culture and Treatment: Culture Leishmania promastigotes to the logarithmic phase and treat with the desired concentration of the apoptosis-inducing agent (e.g., trivalent antimony) for 24-48 hours.

  • Cell Fixation and Permeabilization: Harvest the parasites by centrifugation, wash with PBS, and fix with 4% paraformaldehyde for 1 hour at room temperature. Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate.[18]

  • TUNEL Staining: Resuspend the cells in the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog (e.g., FITC-dUTP). Incubate for 1 hour at 37°C in the dark.[4][9][10][18][19]

  • Flow Cytometry Analysis: Wash the cells and resuspend in PBS. Analyze the fluorescence of the cells using a flow cytometer. The percentage of TUNEL-positive cells represents the apoptotic population.[12][15][16][17][20]

  • (Optional) Counterstaining: For microscopy, cells can be counterstained with a DNA dye such as DAPI or propidium iodide to visualize the nuclei of all cells.

Quantification of AQP1 mRNA by Real-Time PCR

This protocol outlines the measurement of AQP1 gene expression in Leishmania.[21][36][37][38]

  • RNA Extraction: Isolate total RNA from Leishmania promastigotes using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Real-Time PCR Primers and Probe: Design primers and a TaqMan probe specific for the Leishmania AQP1 gene. Also, design primers and a probe for a reference gene (e.g., GAPDH) for normalization.[38]

  • Real-Time PCR Reaction: Set up the real-time PCR reaction with a master mix containing DNA polymerase, dNTPs, primers, and the TaqMan probe. Add the cDNA template.[38]

  • Thermocycling Conditions: Perform the real-time PCR using a standard thermocycling protocol: initial denaturation at 95°C, followed by 40-45 cycles of denaturation at 95°C and annealing/extension at 60°C.[38]

  • Data Analysis: Determine the cycle threshold (Ct) values for both the AQP1 and the reference gene. Calculate the relative expression of AQP1 using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

Pentavalent Antimonial Mechanism of Action SbV Pentavalent Antimonial (SbV - Prodrug) Reduction Reduction SbV->Reduction Host/Parasite Environment SbIII Trivalent Antimonial (SbIII - Active Drug) Reduction->SbIII AQP1 AQP1 Transporter SbIII->AQP1 Uptake TR Trypanothione Reductase (TR) SbIII->TR Inhibition ThiolPool Intracellular Thiols (Trypanothione, GSH) SbIII->ThiolPool Depletion Apoptosis Apoptosis-like Cell Death SbIII->Apoptosis Induction DNA_TopoI DNA Topoisomerase I SbIII->DNA_TopoI Inhibition OxidativeStress Increased Oxidative Stress TR->OxidativeStress Disruption of Redox Balance ThiolPool->OxidativeStress CellDeath Parasite Death Apoptosis->CellDeath DNA_TopoI->CellDeath Inhibition of Replication/Transcription OxidativeStress->CellDeath

Caption: Mechanism of action of pentavalent antimonials.

In Vitro Drug Susceptibility Workflow Start Start SeedMacrophages Seed Macrophages in 96-well plate Start->SeedMacrophages Infect Infect with Leishmania promastigotes SeedMacrophages->Infect Wash Wash to remove extracellular parasites Infect->Wash AddDrug Add serial dilutions of antimonial drug Wash->AddDrug Incubate Incubate for 72h AddDrug->Incubate FixStain Fix and stain with Giemsa Incubate->FixStain Microscopy Quantify infection by microscopy FixStain->Microscopy CalculateIC50 Calculate IC50 Microscopy->CalculateIC50

Caption: Workflow for in vitro drug susceptibility testing.

Apoptosis Detection Workflow Start Start TreatParasites Treat Leishmania with apoptosis-inducing agent Start->TreatParasites FixPerm Fix and permeabilize cells TreatParasites->FixPerm TUNEL TUNEL Staining FixPerm->TUNEL FlowCytometry Analyze by Flow Cytometry TUNEL->FlowCytometry Quantify Quantify percentage of apoptotic cells FlowCytometry->Quantify

Caption: Workflow for apoptosis detection by TUNEL assay.

Conclusion

The mechanism of action of pentavalent antimonials is multifaceted, initiated by the reduction of the prodrug to its active trivalent form. The subsequent disruption of the parasite's unique trypanothione-based redox metabolism, coupled with the induction of apoptosis and inhibition of DNA synthesis, culminates in parasite death. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for the development of new antileishmanial drugs and for strategies to overcome the growing challenge of drug resistance. This guide provides a foundational resource for researchers dedicated to advancing the field of leishmaniasis chemotherapy.

References

Foundational

Urea stibamine synthesis from p-aminophenyl stibonic acid

For Researchers, Scientists, and Drug Development Professionals Introduction Urea stibamine, a significant organoantimonial compound, has played a crucial role in the history of chemotherapy, particularly in the treatmen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea stibamine, a significant organoantimonial compound, has played a crucial role in the history of chemotherapy, particularly in the treatment of visceral leishmaniasis (kala-azar). First synthesized by the Indian scientist Upendranath Brahmachari around 1920, it represented a major advancement over the more toxic inorganic antimony compounds used at the time. This technical guide provides an in-depth overview of the synthesis of urea stibamine from p-aminophenyl stibonic acid and its derivatives, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways. It is important to note that "urea stibamine" is not a single, well-defined chemical entity but rather a complex mixture of reaction products.[1] Research has indicated that the organo-antimonial constituents of urea stibamine include urea, p-acetamidophenylstibinic acid, and s-diphenylcarbamido-4:4'-distibinic acid, with the latter suggested as a potential active principal.[1]

Synthetic Pathways

The synthesis of urea stibamine primarily originates from p-aminophenyl stibonic acid (also known as stibanilic acid). Two main approaches have been documented: a direct reaction with urea and a method involving an acetylated precursor.

Logical Relationship of Synthesis Components

Synthesis_Overview Overall Synthesis Logic cluster_start Starting Materials cluster_process Core Process cluster_product Final Product p-Aminophenyl Stibonic Acid p-Aminophenyl Stibonic Acid Reaction with Urea Reaction with Urea p-Aminophenyl Stibonic Acid->Reaction with Urea p-Acetylaminophenyl Stibonic Acid p-Acetylaminophenyl Stibonic Acid p-Acetylaminophenyl Stibonic Acid->Reaction with Urea Urea Urea Urea->Reaction with Urea Urea Stibamine (Mixture) Urea Stibamine (Mixture) Reaction with Urea->Urea Stibamine (Mixture)

Caption: Overview of the synthetic routes to Urea Stibamine.

Method 1: Synthesis from p-Aminophenyl Stibonic Acid

This method involves the direct reaction of freshly prepared p-aminophenyl stibonic acid with urea. The following protocol is based on a procedure described in a US patent.

Experimental Workflow

Protocol1_Workflow Workflow for Synthesis from p-Aminophenyl Stibonic Acid A Hydrolysis of Acetyl-stibanilic Acid B Filtration and Washing A->B Isolate p-aminophenyl stibonic acid C Reaction with Urea in Aqueous Medium B->C React with excess urea D Precipitation with Acetone-type Solvent C->D Isolate crude product E Recovery of Product D->E Filter and dry

Caption: Experimental steps for Method 1.

Detailed Experimental Protocol

Step 1: Preparation of p-Aminophenyl Stibonic Acid

  • Hydrolyze 52 g of acetyl-stibanilic acid by warming with 680 cc of 5% sodium hydroxide solution for 3.5 hours at 55°C.

  • Filter the reaction mixture.

  • Dilute the filtrate with 680 cc of water, treat with charcoal, and filter again.

  • Acidify the filtrate with 40 cc of 30% acetic acid, maintaining the temperature below 25°C.

  • Filter the precipitated solid (p-aminophenyl stibonic acid) and wash it with two 50 cc portions of water. The resulting moist filter cake consists of approximately 44 g of stibanilic acid and 46 g of water.

Step 2: Synthesis of Urea Stibamine

  • Heat a mixture of the freshly prepared, unisolated p-aminophenyl stibonic acid with an excess of urea in an aqueous reaction medium.

  • Mix the reaction mixture with an acetone-type organic solvent (e.g., acetone, methyl ethyl ketone) to precipitate the product.

  • Recover the resulting precipitate by filtration and dry.

Method 2: Improved Synthesis from p-Acetylaminophenyl Stibonic Acid

This improved method, reported by Mahato et al., involves the direct reaction of purified p-acetylaminophenyl stibonic acid with urea, avoiding the need for a separate hydrolysis step of the acetyl group.[2]

Experimental Workflow

Protocol2_Workflow Workflow for Improved Synthesis A Preparation of crude p-acetylaminophenyl stibonic acid B Purification with Na2CO3 solution A->B Dissolve in Na2CO3 to remove impurities C Direct combination with Urea B->C React purified acid with urea D Isolation of Urea Stibamine C->D Precipitate and collect

Caption: Experimental steps for Method 2.

Detailed Experimental Protocol

Note: The following protocol is based on the abstract of the cited paper. For precise experimental details, the full publication should be consulted.

Step 1: Purification of p-Acetylaminophenyl Stibonic Acid

  • Prepare crude p-acetylaminophenyl stibonic acid.

  • Purify the crude product by dissolving it in a sodium carbonate (Na2CO3) solution. The p-acetylaminophenyl stibonic acid dissolves, leaving behind impurities.

  • Recover the purified p-acetylaminophenyl stibonic acid from the solution, likely by acidification to precipitate the acid.

Step 2: Synthesis of Urea Stibamine

  • Directly combine the purified p-acetylaminophenyl stibonic acid with urea.

  • The reaction proceeds without the hydrolysis of the acetyl group.

  • Isolate the resulting urea stibamine product.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of urea stibamine. It is important to recognize that the yield and composition can vary significantly depending on the specific reaction conditions.

ParameterMethod 1 (from p-Aminophenyl Stibonic Acid)Method 2 (from p-Acetylaminophenyl Stibonic Acid)
Starting Materials Acetyl-stibanilic acid, NaOH, Acetic Acid, Ureap-Acetylaminophenyl stibonic acid, Na2CO3, Urea
Key Intermediates p-Aminophenyl stibonic acidPurified p-acetylaminophenyl stibonic acid
Reported Yield Not explicitly stated in the provided excerpt.Not available in the abstract.
Product Composition A complex mixture.A complex mixture.

Chemical Structures

Reaction Scheme

Reaction_Scheme Synthesis of Urea Stibamine Reaction Scheme cluster_method1 Method 1 cluster_method2 Method 2 p_acetyl p-Acetylaminophenyl Stibonic Acid H₂NCOCH₃-C₆H₄-SbO(OH)₂ p_amino p-Aminophenyl Stibonic Acid H₂N-C₆H₄-SbO(OH)₂ p_acetyl->p_amino Hydrolysis (NaOH) urea_stibamine {Urea Stibamine (Complex Mixture)} p_amino->urea_stibamine + Urea p_acetyl2 p-Acetylaminophenyl Stibonic Acid H₂NCOCH₃-C₆H₄-SbO(OH)₂ p_acetyl2->urea_stibamine + Urea urea Urea (NH₂)₂CO urea->p_amino urea->p_acetyl2

Caption: Chemical transformations in the synthesis of Urea Stibamine.

Conclusion

The synthesis of urea stibamine can be achieved through multiple pathways, primarily starting from p-aminophenyl stibonic acid or its acetylated derivative. The choice of method may depend on the availability of starting materials and the desired purity of the final product. It is critical for researchers to understand that urea stibamine is a complex mixture whose composition can be influenced by the synthetic route and reaction conditions. Further research into the separation and characterization of the individual components of urea stibamine could provide valuable insights into its mechanism of action and potentially lead to the development of more standardized and effective antileishmanial drugs.

References

Exploratory

A Technical Guide to the Physicochemical Characteristics of Urea Stibamine

For Researchers, Scientists, and Drug Development Professionals Introduction Urea Stibamine, a pentavalent antimonial compound, has historically been a significant therapeutic agent in the treatment of leishmaniasis, par...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea Stibamine, a pentavalent antimonial compound, has historically been a significant therapeutic agent in the treatment of leishmaniasis, particularly visceral leishmaniasis (kala-azar).[1][2][3] Developed by Upendranath Brahmachari in 1922, it represented a major advancement over the more toxic trivalent antimony compounds.[1][3] This technical guide provides an in-depth overview of the core physicochemical characteristics of Urea Stibamine, detailed experimental protocols for their determination, and visualizations of its metabolic pathway and experimental workflows. While Urea Stibamine is now largely superseded by other treatments, its study remains relevant for understanding antimonial drug chemistry and for the development of new antiparasitic agents.

Physicochemical Properties

Urea Stibamine is described as a brownish amorphous powder.[4] It is known to be a complex mixture of related compounds rather than a single, well-defined chemical entity, which has made its standardization challenging.[1] The precise composition and antimony content can vary between different batches.[4]

Core Physicochemical Data

The following table summarizes the key physicochemical properties of Urea Stibamine based on available data. It is important to note that due to the complex nature of this substance, some values are approximations or may vary.

PropertyValueSource(s)
Chemical Name Urea Stibamine; Carbostibamide[5][6]
CAS Number 1340-35-8[5][6]
Molecular Formula C₇H₁₀N₃O₄Sb[7][8][9]
Molecular Weight 321.93 g/mol [7][9]
Appearance Brownish amorphous powder[4]
Solubility Soluble in water; Partially soluble in alcohol and ether.[5]
LogP (calculated) 1.376[7]
Hydrogen Bond Donor Count 4[7]
Hydrogen Bond Acceptor Count 5[7]
Rotatable Bond Count 3[7]

Experimental Protocols

Detailed experimental data for some physicochemical properties of Urea Stibamine, such as a precise melting point and pKa, are not extensively reported in the literature. Therefore, this section provides standardized protocols for the determination of these key parameters, which can be applied to Urea Stibamine and other organometallic compounds.

Determination of Melting Point

The melting point of a substance is a critical indicator of its purity. For a complex substance like Urea Stibamine, it is expected to have a melting range rather than a sharp melting point.

Methodology: Capillary Melting Point Determination [10][11][12][13][14]

  • Sample Preparation: The Urea Stibamine sample must be thoroughly dried and in a fine powder form. A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The apparatus is allowed to cool, and a fresh sample is used for a more precise determination.

    • The heating rate is slowed to 1-2 °C per minute when the temperature is within 20 °C of the approximate melting point.

    • The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

Aqueous Solubility Determination

Methodology: Shake-Flask Method [15][16][17][18][19]

This method determines the thermodynamic equilibrium solubility of a compound.

  • Preparation of Solutions: A series of aqueous buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) are prepared to mimic physiological conditions.

  • Procedure:

    • An excess amount of Urea Stibamine is added to a known volume of each buffer in a sealed vial. The presence of undissolved solid is crucial.

    • The vials are agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

    • After incubation, the samples are centrifuged at high speed to pellet the undissolved solid.

    • Aliquots of the supernatant are carefully removed and filtered through a suitable syringe filter (e.g., 0.22 µm) that does not bind the compound.

    • The concentration of Urea Stibamine in the filtered supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The experiment should be performed in triplicate for each pH condition.

Stability Analysis

Methodology: Forced Degradation Studies (Stress Testing) [17][20][21][22]

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Solid drug at 80 °C.

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Procedure:

    • Solutions of Urea Stibamine are prepared in the respective stress media.

    • Samples are exposed to the specified conditions for a defined period.

    • At various time points, aliquots are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

    • The HPLC method should be capable of separating the intact drug from any degradation products.

Signaling Pathway and Experimental Workflows

Mechanism of Action of Pentavalent Antimonials

Urea Stibamine, as a pentavalent antimonial (Sb(V)), is generally considered a prodrug.[23][24] Its antileishmanial activity is believed to be mediated through its reduction to the more toxic trivalent form (Sb(III)) within the host's macrophages and the Leishmania parasite itself.[23][24][25][26] The trivalent antimony then exerts its cytotoxic effects through multiple mechanisms. Additionally, some studies suggest that pentavalent antimonials may have intrinsic antileishmanial activity.[25][27]

Urea_Stibamine_Mechanism_of_Action Proposed Mechanism of Action of Urea Stibamine cluster_host Macrophage cluster_parasite Leishmania Parasite US_V Urea Stibamine (Sb(V)) US_III Reduced Form (Sb(III)) US_V->US_III Reduction TopoI DNA Topoisomerase I US_V->TopoI Direct Inhibition TryR Trypanothione Reductase (TryR) US_III->TryR Inhibition Redox Disrupted Redox Balance & Oxidative Stress DNA_rep Impaired DNA Replication & Transcription Death Parasite Death Redox->Death DNA_rep->Death

Caption: Proposed mechanism of action of Urea Stibamine.

Experimental Workflow: Synthesis and Purification

An improved method for the preparation of Urea Stibamine was developed to enhance its purity and yield.[28] The following diagram illustrates the key steps in this synthetic and purification workflow.

Urea_Stibamine_Synthesis_Workflow Workflow for Synthesis and Purification of Urea Stibamine start Start step1 Preparation of crude p-acetylaminophenyl stibonic acid start->step1 step2 Dissolution in Na2CO3 solution step1->step2 step3 Filtration to remove impurities step2->step3 step4 Combination with Urea step3->step4 step5 Formation of Urea Stibamine step4->step5 end Final Product: Purified Urea Stibamine step5->end

Caption: Synthesis and purification workflow for Urea Stibamine.

Conclusion

Urea Stibamine remains a compound of significant historical and scientific interest in the field of antiparasitic drug development. This guide has provided a consolidated overview of its known physicochemical properties and has outlined standardized experimental protocols for their determination. The visualized signaling pathway and synthesis workflow offer a clear understanding of its mechanism of action and preparation. For researchers and drug development professionals, this information serves as a valuable resource for further investigation into antimonial compounds and the rational design of new therapeutic agents.

References

Foundational

The Historical Ascendancy and Scientific Significance of Urea Stibamine in Tropical Medicine

A Technical Guide for Researchers and Drug Development Professionals Introduction In the annals of tropical medicine, few discoveries have had as immediate and profound an impact as that of Urea Stibamine. Emerging in th...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the annals of tropical medicine, few discoveries have had as immediate and profound an impact as that of Urea Stibamine. Emerging in the early 20th century as a groundbreaking treatment for visceral leishmaniasis, commonly known as Kala-azar, this organo-antimonial compound revolutionized the therapeutic landscape for a disease that was previously a virtual death sentence. This technical guide provides an in-depth exploration of the historical significance, chemical properties, mechanism of action, and the experimental basis for the efficacy of Urea Stibamine, tailored for an audience of researchers, scientists, and drug development professionals.

Historical Context and Discovery

Prior to the advent of Urea Stibamine, the primary treatment for Kala-azar was tartar emetic, a trivalent antimony compound fraught with severe toxicity and a narrow therapeutic window. The administration of tartar emetic was a long and arduous process, often with debilitating side effects. The urgent need for a safer and more effective alternative fueled research efforts globally.

The breakthrough came in 1920 from the tireless work of Indian physician and scientist, Sir Upendranath Brahmachari.[1] Working in a small, ill-equipped laboratory at Campbell Hospital in Calcutta, Brahmachari successfully synthesized Urea Stibamine, the urea salt of para-amino-phenyl stibnic acid.[1][2] This discovery was a paradigm shift in the management of Kala-azar, transforming a disease with a mortality rate of over 90% into a curable affliction.[1][3] The introduction of Urea Stibamine is credited with saving millions of lives, particularly during the devastating epidemics that swept across the Indian subcontinent.[1][2]

The development of Urea Stibamine was a pivotal moment in the history of medicine in India and globally, showcasing the potential for targeted chemical synthesis in combating infectious diseases. Although Sir Upendranath Brahmachari was twice nominated for the Nobel Prize for his monumental contribution, he was never awarded the honor.[1]

Quantitative Data on Urea Stibamine

The remarkable efficacy of Urea Stibamine is well-documented in historical records and early clinical studies. While the rigorous, placebo-controlled clinical trials of the modern era were not standard practice at the time, the available data clearly demonstrates the drug's transformative impact.

Table 1: Efficacy of Urea Stibamine in the Treatment of Kala-azar (Visceral Leishmaniasis)

ParameterReported ValueSource(s)
Cure Rate>90%[1][3]
Cure Rate (by 1925)95%[3][4]
Reduction in Mortality RateFrom ~90% to 10%[2][4]

Table 2: Historical Dosage Regimen of Urea Stibamine (1944 Study)

Patient GroupIndividual DoseFrequencyDurationTotal DosesAverage Total Dose per kg Body Weight
Infants0.03 - 0.05 gmOnce or twice a week6 weeks6 or 120.03 gm/kg
Children0.05 - 0.75 gmOnce or twice a week6 weeks6 or 120.03 gm/kg
Adults1.0 - 1.5 gmOnce or twice a week6 weeks6 or 120.02 gm/kg

Source: Adapted from a 1944 study on the treatment of Kala-azar with smaller dosages of Urea Stibamine.[5]

Table 3: Reported Adverse Effects of Urea Stibamine

Adverse EffectFrequency/SeveritySource(s)
Nausea and VomitingMild and transient; observed in 5 out of 160 patients (3.1%) after the fourth dose in a study using smaller dosages.[5]
General ToxicityMinimal side effects compared to tartar emetic. Considered an "eminently safe and reliable drug."[1][3]
Severe Toxic EffectsMentioned in some later reviews as a characteristic of the original drug, leading to the development of other pentavalent antimonials.[6][7]

Experimental Protocols

The synthesis and biological evaluation of Urea Stibamine, while pioneering for its time, were based on fundamental chemical and biological principles. The following sections provide an overview of the methodologies that would have been employed.

Synthesis of Urea Stibamine

The synthesis of Urea Stibamine involves the reaction of p-aminophenyl stibonic acid with urea. An improved method for its preparation was later developed to enhance purity and yield.

Protocol for the Improved Synthesis of Urea Stibamine:

  • Preparation of p-acetylaminophenyl stibonic acid: This precursor is synthesized through the diazotization of p-aminoacetanilide followed by a reaction with antimony trichloride.

  • Purification of p-acetylaminophenyl stibonic acid: The crude product is dissolved in a sodium carbonate solution, which selectively dissolves the desired acid, leaving impurities behind. The purified acid is then precipitated.

  • Reaction with Urea: The purified p-acetylaminophenyl stibonic acid is directly combined with urea. The mixture is heated to facilitate the formation of Urea Stibamine.[1] This method avoids the hydrolysis of the acetyl group, simplifying the process.[1]

In Vitro Antileishmanial Activity Testing

The efficacy of Urea Stibamine against the Leishmania parasite would have been initially assessed using in vitro culture systems.

Generalized Protocol for In Vitro Testing:

  • Parasite Culture: Leishmania donovani promastigotes are cultured in a suitable liquid medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum and antibiotics at approximately 26°C.

  • Macrophage Culture: A murine or human macrophage cell line (e.g., J774A.1 or THP-1) is cultured in an appropriate medium (e.g., DMEM) at 37°C in a 5% CO₂ atmosphere.

  • Anti-promastigote Assay:

    • Promastigotes in the logarithmic growth phase are seeded into 96-well plates.

    • Serial dilutions of Urea Stibamine are added to the wells.

    • The plates are incubated for 48-72 hours.

    • Parasite viability is assessed using a metabolic assay (e.g., MTT or resazurin) or by direct counting with a hemocytometer.

    • The 50% inhibitory concentration (IC₅₀) is calculated.

  • Anti-amastigote Assay:

    • Adherent macrophages are infected with stationary-phase promastigotes.

    • After an incubation period to allow for phagocytosis and transformation into amastigotes, extracellular parasites are removed.

    • Serial dilutions of Urea Stibamine are added to the infected macrophages.

    • The plates are incubated for a further 48-72 hours.

    • The cells are fixed, stained (e.g., with Giemsa), and the number of amastigotes per macrophage is determined microscopically.

    • The IC₅₀ against intracellular amastigotes is calculated.

It is noteworthy that one study found Urea Stibamine had no inhibitory effect on the growth of L. donovani promastigotes in vitro.[1] This highlights the importance of in vivo metabolism for its activity.

In Vivo Efficacy Testing in a Hamster Model

The golden hamster (Mesocricetus auratus) is a well-established animal model for visceral leishmaniasis as it mimics human disease progression.

Generalized Protocol for In Vivo Testing:

  • Infection: Golden hamsters are infected with Leishmania donovani promastigotes via intracardiac or intraperitoneal injection.

  • Treatment: After a pre-determined period to allow for the establishment of infection (e.g., 30-60 days), the hamsters are treated with Urea Stibamine, typically administered intravenously or intramuscularly. A control group receives a placebo or no treatment.

  • Monitoring: The animals are monitored for clinical signs of disease, such as weight loss and splenomegaly.

  • Parasite Load Determination: At the end of the treatment period, the animals are euthanized, and the parasite burden in the liver and spleen is quantified. This is typically done by preparing Giemsa-stained tissue imprints and counting the number of amastigotes per macrophage or by performing a limiting dilution assay.

  • Efficacy Assessment: The reduction in parasite load in the treated group compared to the control group is used to determine the in vivo efficacy of the compound. Studies have shown that Urea Stibamine significantly reduces the parasitic burden in infected hamsters, leading to complete removal of the parasites.[1]

Visualizations

Historical Timeline of Urea Stibamine

Historical_Timeline_of_Urea_Stibamine cluster_pre_discovery Pre-Discovery Era cluster_discovery_and_impact Discovery and Impact cluster_decline Decline in Use Tartar_Emetic Tartar Emetic: Primary treatment for Kala-azar (High toxicity, long treatment duration) Discovery 1920: Urea Stibamine synthesized by Sir Upendranath Brahmachari Tartar_Emetic->Discovery Revolutionized_Treatment Revolutionized Kala-azar Treatment: - >90% cure rate - Minimal side effects Discovery->Revolutionized_Treatment Widespread_Use Widespread Use: India, Greece, France, China Revolutionized_Treatment->Widespread_Use Standardization_Issues Challenges: - Difficulty in standardization - Variable composition Widespread_Use->Standardization_Issues Newer_Antimonials Superseded by: More stable pentavalent antimonials (e.g., Sodium Stibogluconate) Standardization_Issues->Newer_Antimonials

Caption: A timeline of the discovery and impact of Urea Stibamine.

Proposed Mechanism of Action of Urea Stibamine

Mechanism_of_Action cluster_host_cell Host Macrophage cluster_parasite Leishmania Parasite Urea_Stibamine_V Urea Stibamine (SbV) Urea_Stibamine_III Urea Stibamine (SbIII) (Reduced form) Urea_Stibamine_V->Urea_Stibamine_III Reduction DNA_Topoisomerase_I DNA Topoisomerase I Urea_Stibamine_V->DNA_Topoisomerase_I Inhibition Trypanothione_Reductase Trypanothione Reductase (TryR) Urea_Stibamine_III->Trypanothione_Reductase Inhibition Redox_Imbalance Disruption of Redox Balance & Increased Oxidative Stress Trypanothione_Reductase->Redox_Imbalance DNA_Replication_Inhibition Inhibition of DNA Replication and Transcription DNA_Topoisomerase_I->DNA_Replication_Inhibition Parasite_Death Parasite Death Redox_Imbalance->Parasite_Death DNA_Replication_Inhibition->Parasite_Death

Caption: The dual mechanism of action of Urea Stibamine.

Decline in Use and Lasting Legacy

Despite its initial success, the use of Urea Stibamine began to decline over time. A significant challenge was the difficulty in standardizing the compound, leading to variability in its composition and therapeutic efficacy. This paved the way for the development of more stable and chemically defined pentavalent antimonials, such as sodium stibogluconate, which became the mainstay of leishmaniasis treatment for many decades.

The historical significance of Urea Stibamine, however, remains undiminished. Its discovery was a landmark achievement in chemotherapy and a testament to the power of targeted drug development. It not only saved countless lives but also laid the foundation for future research into antimonial compounds and the treatment of neglected tropical diseases. The story of Urea Stibamine serves as a powerful reminder of the critical role of scientific innovation in addressing global health challenges.

References

Exploratory

An In-depth Technical Guide to the Pharmacology and Toxicology of Early Antimonial Compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the core pharmacological and toxicological properties of early antimonial compounds. It is designed to be a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core pharmacological and toxicological properties of early antimonial compounds. It is designed to be a technical resource, presenting quantitative data, detailed experimental methodologies, and visualizations of key biological pathways affected by these compounds.

Introduction to Early Antimonial Compounds

Antimony, a metalloid known since antiquity, has a long and complex history in medicine.[1] Its compounds, broadly termed antimonials, were used for a variety of therapeutic purposes, often as emetics and later as antiparasitic agents.[2][3] This guide focuses on the foundational compounds that paved the way for modern antimonial-based therapies, specifically addressing their mechanisms of action, pharmacokinetic profiles, and toxicological effects. The primary compounds of interest include trivalent antimonials such as antimony potassium tartrate (tartar emetic) and the gaseous hydride stibine, as well as pentavalent antimonials like sodium stibogluconate and meglumine antimoniate. While the use of many early antimonials has been curtailed due to their severe side effects, understanding their pharmacology and toxicology remains crucial for the development of safer and more effective metal-based drugs.[3][4]

Pharmacology of Early Antimonial Compounds

The pharmacological actions of antimonial compounds are primarily centered on their ability to interact with biological macromolecules, leading to the disruption of essential cellular processes in both pathogens and host organisms.

Mechanism of Action

The precise mechanisms of action for antimonial compounds have been a subject of ongoing research. A central theme is the differential activity and toxicity of antimony in its trivalent (SbIII) and pentavalent (SbV) oxidation states.

Trivalent Antimonials (e.g., Tartar Emetic): Trivalent antimony is believed to exert its effects primarily through the inhibition of enzymes by binding to sulfhydryl (-SH) groups on proteins.[3][5] This interaction can disrupt a wide range of metabolic processes. In parasitic protozoa like Leishmania, a key target is trypanothione reductase, an enzyme crucial for maintaining the parasite's intracellular redox balance and protecting it from oxidative stress.[6][7][8] Inhibition of this enzyme leads to an accumulation of reactive oxygen species (ROS), ultimately causing parasite death.

Pentavalent Antimonials (e.g., Sodium Stibogluconate): Pentavalent antimonials are generally less toxic than their trivalent counterparts and are considered prodrugs.[4][9][10] It is widely accepted that for these compounds to become active, they must be reduced in vivo to the more toxic trivalent form (SbIII).[4][9][10] This reduction can be mediated by parasite-specific enzymes, such as thiol-dependent reductase (TDR1), or by host macrophages.[11] Once converted, SbIII acts on the parasite as described above. However, there is also evidence to suggest that SbV may have some intrinsic antileishmanial activity, potentially by interfering with DNA topoisomerase I.[4]

Pharmacokinetics

The pharmacokinetic profiles of antimonial compounds vary significantly with their oxidation state and formulation.

Trivalent Antimonials: When administered, trivalent antimonials are readily absorbed. However, their high toxicity limits their systemic use.[3]

Pentavalent Antimonials: Pentavalent antimonials, such as sodium stibogluconate, are typically administered parenterally. Following intravenous administration in dogs, free sodium stibogluconate has an elimination half-life of approximately 71 minutes.[12][13] In humans, the pharmacokinetics are often described by a two-compartment model with a rapid elimination phase and a much slower terminal elimination phase, which may be related to the in vivo conversion of SbV to SbIII.[14]

Toxicology of Early Antimonial Compounds

The toxicity of antimonial compounds is a major limiting factor in their therapeutic use. The adverse effects are dependent on the dose, route of administration, and specific compound.

Acute Toxicity

Antimony Potassium Tartrate (Tartar Emetic): Acute oral exposure to tartar emetic can cause severe gastrointestinal distress, including nausea, vomiting, abdominal pain, and diarrhea.[3][15] Ingestion of as little as 0.2 grams has been reported to be fatal.[15]

Stibine (Antimony Hydride): Stibine is a highly toxic gas, and exposure is primarily through inhalation.[14][16] The primary toxic effect of stibine is hemolysis, the destruction of red blood cells, which can lead to anemia, jaundice, and kidney failure.[14][16][17] The LC50 (lethal concentration, 50%) for stibine in mice is 100 ppm.[17]

Chronic Toxicity

Chronic exposure to antimonial compounds can lead to a range of adverse health effects, including respiratory, cardiovascular, and hepatic issues. In animal studies, chronic administration of antimony potassium tartrate has been shown to cause liver damage.[18]

Quantitative Data

The following tables summarize key quantitative data on the toxicity and pharmacokinetics of early antimonial compounds.

Table 1: Acute Toxicity of Antimony Potassium Tartrate (Tartar Emetic)

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatIntraperitoneal22[18]
MouseOral407[18]
RabbitIntramuscular90[15]

Table 2: Pharmacokinetic Parameters of Sodium Stibogluconate (SSG)

SpeciesRoute of AdministrationElimination Half-lifeVolume of Distribution (Vd)Reference
DogIntravenous71 min0.21 L/kg[12][13]

Table 3: No-Observed-Adverse-Effect-Level (NOAEL) of Antimony Potassium Tartrate

SpeciesRoute of AdministrationDurationNOAEL (mg/kg/day)EffectReference
RatDrinking Water14 days61General Toxicity[19]
MouseDrinking Water14 days150General Toxicity[19]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of early antimonial compounds.

Acute Oral Toxicity Study in Rodents (Based on NTP studies)

Objective: To determine the median lethal dose (LD50) of an antimonial compound following a single oral administration.

Protocol:

  • Animal Model: Healthy, young adult rats or mice are used, with an equal number of males and females in each group.

  • Dosage: At least three dose levels of the test compound are selected, with the aim of producing a range of toxic effects from none to 100% mortality. A control group receives the vehicle only.

  • Administration: The compound is administered by oral gavage.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

In Vitro Antileishmanial Activity Assay

Objective: To determine the efficacy of an antimonial compound against Leishmania parasites in vitro.

Protocol:

  • Parasite Culture: Leishmania promastigotes or amastigotes are cultured in appropriate media.

  • Drug Exposure: The parasites are exposed to serial dilutions of the antimonial compound for a defined period (e.g., 72 hours).

  • Viability Assessment: Parasite viability is assessed using methods such as microscopic counting, colorimetric assays (e.g., MTT), or flow cytometry.

  • Data Analysis: The 50% effective concentration (EC50) is determined by plotting the percentage of parasite inhibition against the drug concentration.

Determination of Antimony in Biological Samples

Objective: To quantify the concentration of antimony in tissues or fluids for pharmacokinetic studies.

Protocol:

  • Sample Preparation: Biological samples (e.g., blood, liver, kidney) are collected and digested using a mixture of strong acids (e.g., nitric acid, hydrochloric acid) to break down the organic matrix.[5][20][21]

  • Analysis: The antimony concentration in the digested samples is determined using analytical techniques such as atomic absorption spectrometry (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).[5][20]

  • Quantification: The concentration is calculated by comparing the sample signal to a standard curve prepared with known concentrations of antimony.

Signaling Pathways and Molecular Interactions

Antimonial compounds can modulate various intracellular signaling pathways, contributing to both their therapeutic and toxic effects.

MAPK Signaling Pathway

Chronic exposure to antimony trioxide has been shown to exacerbate MAPK (mitogen-activated protein kinase) signaling.[22] This pathway is crucial for regulating cell proliferation, differentiation, and apoptosis.[3] Antimony-induced activation of the MAPK pathway, particularly the p38 MAPK and ERK pathways, can lead to astrocyte activation and may contribute to its neurotoxic effects.[23]

MAPK_Signaling_Pathway Antimony Antimony Exposure ROS Reactive Oxygen Species (ROS) Antimony->ROS MAP3K MAP3K (e.g., SEK1) ROS->MAP3K p38_MAPK p38 MAPK MAP3K->p38_MAPK ERK ERK MAP3K->ERK JNK JNK MAP3K->JNK CREB CREB p38_MAPK->CREB ERK->CREB Astrocyte_Activation Astrocyte Activation (GFAP, iNOS) CREB->Astrocyte_Activation Apoptosis Apoptosis AP1 AP-1 JNK->AP1 AP1->Apoptosis

Caption: Antimony-induced activation of the MAPK signaling pathway.

Pentavalent Antimonial Prodrug Activation and Action

The conversion of pentavalent antimonials to their active trivalent form is a critical step in their mechanism of action against parasites like Leishmania.

Antimonial_Prodrug_Activation SbV Pentavalent Antimony (SbV) (Prodrug) Reduction Reduction SbV->Reduction SbIII Trivalent Antimony (SbIII) (Active) Reduction->SbIII TDR1 Thiol-Dependent Reductase 1 (TDR1) TDR1->Reduction Inhibition Inhibition SbIII->Inhibition Trypanothione_Reductase Trypanothione Reductase Oxidative_Stress Oxidative Stress Trypanothione_Reductase->Oxidative_Stress Inhibition->Trypanothione_Reductase Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death

Caption: Prodrug activation of pentavalent antimonials and subsequent inhibition of trypanothione reductase.

References

Foundational

Current Antileishmanial Drugs: A Historical Perspective and Clinical Utility

An In-depth Technical Guide to the Discovery and Development of Antileishmanial Drugs For Researchers, Scientists, and Drug Development Professionals Leishmaniasis, a parasitic disease caused by protozoa of the genus Lei...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Antileishmanial Drugs

For Researchers, Scientists, and Drug Development Professionals

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem. Transmitted by the bite of infected sandflies, the disease manifests in various forms, including visceral, cutaneous, and mucocutaneous leishmaniasis, with the visceral form being fatal if left untreated.[1][2] The control of leishmaniasis heavily relies on chemotherapy, as no effective vaccine for human use is currently available.[3][4] However, the existing armamentarium of antileishmanial drugs is plagued by limitations such as toxicity, the emergence of drug resistance, high cost, and challenging administration routes, underscoring the urgent need for the discovery and development of new, effective, and safer therapeutic agents.[3][5][6]

This technical guide provides a comprehensive overview of the discovery and development of antileishmanial drugs, detailing current and emerging therapeutic strategies, experimental protocols for drug screening, and a summary of key quantitative data to support research and development efforts in this critical area.

The timeline of antileishmanial drug discovery has been notably slow, with most current treatments being decades old.[1] The mainstays of leishmaniasis chemotherapy include pentavalent antimonials, amphotericin B, miltefosine, paromomycin, and pentamidine.[7][8]

Pentavalent Antimonials (Sodium Stibogluconate and Meglumine Antimoniate): Discovered in the early 20th century, pentavalent antimonials have been a cornerstone of leishmaniasis treatment for over seven decades.[7] They are administered parenterally and have been used to treat all forms of the disease.[7] However, their efficacy has been severely compromised by the widespread emergence of resistance, particularly in the Indian subcontinent.[9]

Amphotericin B: A polyene antibiotic discovered in the 1950s, amphotericin B has potent antileishmanial activity.[7][10] Its use is limited by its nephrotoxicity and the need for intravenous administration.[7][8] The development of lipid formulations, such as liposomal amphotericin B (AmBisome®), has significantly reduced its toxicity, improving its therapeutic index.[7][11]

Miltefosine: Originally developed as an anticancer agent, miltefosine was repurposed for leishmaniasis treatment and became the first orally administered drug for this disease.[12][13] It has shown high efficacy against visceral and cutaneous leishmaniasis.[14] However, its use is limited by its teratogenicity and gastrointestinal side effects.[12]

Paromomycin: An aminoglycoside antibiotic, paromomycin has been used for the treatment of visceral and cutaneous leishmaniasis.[7] It is administered intramuscularly and is a relatively low-cost option.[10]

Pentamidine: This aromatic diamidine has been used as a second-line drug for leishmaniasis.[7] Its use is associated with several adverse effects, including dysglycemia and renal impairment.[14]

Emerging Therapeutic Targets and Strategies

The limitations of current drugs have spurred research into novel therapeutic targets and strategies. These include:

  • Targeting Specific Metabolic Pathways: Researchers are exploring key metabolic pathways in Leishmania that are absent or significantly different from those in humans. Promising targets include enzymes involved in:

    • Sterol Biosynthesis: Leishmania parasites have ergosterol as the major sterol in their membranes, unlike the cholesterol found in mammalian cells. This pathway is the target of amphotericin B.[15]

    • Purine Salvage Pathway: Leishmania parasites are incapable of de novo purine synthesis and rely on a salvage pathway to obtain purines from their host, making this pathway an attractive drug target.[16][17]

    • Folate Biosynthesis: The folate biosynthesis pathway is essential for the parasite's survival and presents several potential drug targets.[16][17]

    • Glycosome Metabolism: Leishmania possesses a unique organelle called the glycosome, which contains key glycolytic enzymes. Targeting proteins within this organelle could lead to parasite-specific drugs.[16][17]

  • Combination Therapy: The use of two or more drugs with different mechanisms of action is a promising strategy to enhance efficacy, reduce treatment duration, and prevent the emergence of drug resistance.[7]

  • Novel Drug Delivery Systems: Advanced drug delivery systems, such as liposomes and nanoparticles, are being developed to improve the targeted delivery of antileishmanial drugs to infected macrophages, thereby increasing efficacy and reducing systemic toxicity.[7][11]

  • Immunomodulatory Approaches: These strategies aim to stimulate the host's immune response to effectively clear the parasite.[7]

Quantitative Data on Antileishmanial Drugs

The following tables summarize key quantitative data for currently used and investigational antileishmanial drugs.

Table 1: In Vitro Activity and Cytotoxicity of Antileishmanial Drugs

DrugLeishmania SpeciesIC50 (µg/mL) - PromastigoteIC50 (µg/mL) - AmastigoteCell LineCC50 (µg/mL)Selectivity Index (SI) (CC50/IC50 Amastigote)
Pentavalent Antimonials L. donovani>509.8 - 34.5Macrophages>100>2.9
Amphotericin B L. donovani0.04 - 0.20.03 - 0.1THP-1, J77425 - >50>250
Miltefosine L. donovani0.3 - 4.50.5 - 2.0Macrophages10 - 405 - 80
Paromomycin L. donovani5.0 - 15.010.0 - 25.0Macrophages>100>4
Pentamidine L. donovani0.1 - 1.00.5 - 2.5Macrophages5 - 202 - 40

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits 50% of the parasite's growth. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that is cytotoxic to 50% of the host cells. The Selectivity Index (SI) is the ratio of CC50 to IC50, with a higher value indicating greater selectivity for the parasite.

Table 2: In Vivo Efficacy of Antileishmanial Drugs in Animal Models

DrugAnimal ModelLeishmania SpeciesDosing Regimen% Inhibition of Parasite Burden
Liposomal Amphotericin B BALB/c miceL. donovani5 mg/kg, single i.v. dose>95%
Miltefosine BALB/c miceL. donovani20 mg/kg/day for 5 days, oral>90%
Paromomycin BALB/c miceL. donovani100 mg/kg/day for 10 days, i.p.~80%

Table 3: Clinical Efficacy of Antileishmanial Drugs

DrugForm of LeishmaniasisRegionCure Rate (%)
Liposomal Amphotericin B VisceralIndia91% (single dose)
Miltefosine VisceralIndia94%
Paromomycin VisceralIndia94.6%
Combination Therapy (L-AmB + Miltefosine) VisceralIndia>90%
Pentavalent Antimonials Cutaneous (L. braziliensis)Peru69.6%

Table 4: Pharmacokinetic Parameters of Key Antileishmanial Drugs

DrugRoute of AdministrationHalf-life (t1/2)Volume of Distribution (Vd)Clearance (CL)
Pentavalent Antimony IntramuscularBiphasic: ~2 h and 33-76 h0.1 - 0.2 L/kg99 mL/h/kg
Amphotericin B (Liposomal) Intravenous~152 h0.1 - 0.45 L/kg11 mL/h/kg
Miltefosine Oral~150-200 hHigh, extensive tissue distribution0.02 - 0.04 L/h/kg
Paromomycin Intramuscular~2-4 h~0.6 L/kg~15 L/h
Pentamidine Intramuscular/IntravenousLong terminal half-life (>12 days)Large, extensive tissue bindingLow

Data compiled from multiple sources. Values can vary depending on the specific study, parasite strain, and patient population.[5][7][10][18][19][20]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of antileishmanial drug candidates.

In Vitro Promastigote Viability Assay

This assay determines the direct effect of a compound on the extracellular, motile form of the parasite.

Materials:

  • Leishmania promastigote culture in logarithmic growth phase.

  • Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS).

  • Test compound stock solution (in DMSO).

  • Reference drug (e.g., Amphotericin B).

  • Resazurin sodium salt solution.

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Dispense 100 µL of complete culture medium into each well of a 96-well plate.

  • Prepare serial dilutions of the test compound in the plate. The final DMSO concentration should not exceed 0.5%.

  • Include wells with a reference drug as a positive control and wells with medium and DMSO as a negative control.

  • Add 100 µL of the promastigote suspension (e.g., 1 x 10^6 cells/mL) to each well.

  • Incubate the plates at the appropriate temperature for the Leishmania species (e.g., 24-26°C) for 72 hours.

  • Add resazurin solution to each well and incubate for a further 4-6 hours.

  • Measure the fluorescence or absorbance using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration.[21]

In Vitro Intracellular Amastigote Assay

This assay evaluates the efficacy of a compound against the clinically relevant intracellular form of the parasite residing within macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1 or THP-1).

  • Stationary-phase Leishmania promastigotes.

  • Test compound and reference drug.

  • 96-well plates.

  • Resazurin solution or Giemsa stain.

  • Microscope or microplate reader.

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Infect the adherent macrophages with stationary-phase promastigotes at a defined parasite-to-macrophage ratio (e.g., 10:1).

  • Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Wash the wells to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of the test compound.

  • Incubate for 72 hours at 37°C with 5% CO2.

  • Quantify the number of intracellular amastigotes. This can be done by:

    • Microscopy: Fixing the cells, staining with Giemsa, and counting the number of amastigotes per macrophage.

    • Resazurin Assay: Lysing the macrophages and measuring the viability of the released amastigotes.

  • Calculate the IC50 value.[22][23]

Cytotoxicity Assay against Mammalian Cells

This assay determines the toxicity of a compound to host cells, which is essential for calculating the selectivity index.

Materials:

  • Mammalian cell line (e.g., J774A.1 macrophages).

  • Test compound.

  • 96-well plates.

  • Resazurin or MTT solution.

  • Microplate reader.

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere.

  • Add serial dilutions of the test compound to the wells.

  • Incubate for 48-72 hours at 37°C with 5% CO2.

  • Perform a viability assay (e.g., resazurin or MTT) to determine the percentage of viable cells.

  • Calculate the 50% cytotoxic concentration (CC50).[22][24][25]

In Vivo Efficacy Study in a Murine Model

Animal models are critical for evaluating the efficacy of a drug candidate in a physiological setting. The BALB/c mouse model is commonly used for visceral leishmaniasis.

Materials:

  • BALB/c mice.

  • Leishmania donovani amastigotes or stationary-phase promastigotes for infection.

  • Test compound formulated for the desired route of administration (e.g., oral, intravenous).

  • Reference drug.

Procedure:

  • Infect BALB/c mice with L. donovani (e.g., via intravenous injection of amastigotes).

  • Allow the infection to establish for a defined period.

  • Administer the test compound and reference drug to different groups of mice according to the planned dosing regimen. Include a vehicle control group.

  • At the end of the treatment period, euthanize the mice and collect the liver and spleen.

  • Determine the parasite burden in the organs by:

    • Microscopy: Preparing Giemsa-stained tissue imprints and counting the number of amastigotes (Leishman-Donovan Units).

    • Quantitative PCR (qPCR): Quantifying parasite DNA in the tissue.

  • Calculate the percentage of parasite inhibition compared to the vehicle control group.[1][4][12][26]

Visualizing Key Pathways and Processes

The following diagrams, generated using Graphviz (DOT language), illustrate critical pathways and workflows in antileishmanial drug discovery and development.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro Testing (Promastigote, Amastigote, Cytotoxicity) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo ADMET ADMET & PK/PD Studies In_Vivo->ADMET Phase_I Phase I (Safety) ADMET->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Regulatory Regulatory Approval Phase_III->Regulatory Amphotericin_B_MoA AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Pore Formation AmB->Pore Induces Membrane Leishmania Cell Membrane Ergosterol->Membrane Component of Pore->Membrane in Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Causes Death Parasite Death Leakage->Death Leads to Pentavalent_Antimonials_MoA SbV Pentavalent Antimonial (SbV) (Prodrug) Reduction Reduction SbV->Reduction Undergoes SbIII Trivalent Antimony (SbIII) (Active form) TryR Trypanothione Reductase SbIII->TryR Inhibits Thiols Intracellular Thiols (e.g., Trypanothione) SbIII->Thiols Binds to DNA_Topo DNA Topoisomerase I SbIII->DNA_Topo Inhibits Reduction->SbIII to form ROS Increased Oxidative Stress (ROS) TryR->ROS leads to Thiols->ROS depletion leads to Death Parasite Death ROS->Death DNA_Rep Impaired DNA Replication & Transcription DNA_Topo->DNA_Rep inhibition leads to DNA_Rep->Death Miltefosine_MoA Miltefosine Miltefosine Lipid_Metabolism Disruption of Lipid Metabolism (e.g., Phosphatidylcholine synthesis) Miltefosine->Lipid_Metabolism Signal_Transduction Interference with Signal Transduction (e.g., PI3K/Akt pathway) Miltefosine->Signal_Transduction Mitochondria Mitochondrial Dysfunction Miltefosine->Mitochondria Apoptosis Apoptosis-like Cell Death Lipid_Metabolism->Apoptosis Signal_Transduction->Apoptosis Mitochondria->Apoptosis Death Parasite Death Apoptosis->Death

References

Exploratory

The Advent of Urea Stibamine: A Technical Retrospective on Sir Upendranath Brahmachari's Triumph Over Leishmaniasis

A Whitepaper for Drug Development Professionals, Researchers, and Scientists Abstract This document provides an in-depth technical analysis of Sir Upendranath Brahmachari's pioneering work in the development of Urea Stib...

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Drug Development Professionals, Researchers, and Scientists

Abstract

This document provides an in-depth technical analysis of Sir Upendranath Brahmachari's pioneering work in the development of Urea Stibamine for the treatment of visceral leishmaniasis, colloquially known as kala-azar. At a time when the disease was a scourge with mortality rates soaring to 90%, Brahmachari's discovery of this pentavalent antimonial compound marked a paradigm shift in chemotherapy, dramatically reducing fatalities and offering a viable cure.[1][2] This guide delves into the historical context, the synthetic chemistry as documented, extensive clinical application protocols, and the remarkable efficacy of Urea Stibamine, presenting the available quantitative data in a structured format for contemporary analysis. Furthermore, it explores the logical framework of Brahmachari's research, which was inspired by the work of Paul Ehrlich, and the experimental workflows that led to this landmark achievement in tropical medicine.[1]

Introduction: The Scourge of Kala-Azar and the Quest for a Cure

In the early 20th century, visceral leishmaniasis, transmitted by the sandfly, was rampant across the Indian subcontinent, particularly in the Bengal Presidency, causing millions of deaths.[1][3] The existing treatment, intravenous tartar emetic (a trivalent antimony compound), was fraught with challenges, including a narrow therapeutic window, severe cardiotoxicity, and a lengthy, painful administration process.[1][3] Inspired by Paul Ehrlich's success with arsenicals for sleeping sickness, Sir Upendranath Brahmachari, a physician and scientist at Campbell Hospital in Calcutta, embarked on a mission to develop a safer and more effective antimonial compound.[1] Working in a modestly equipped laboratory, he synthesized Urea Stibamine in 1920, a discovery that would save countless lives and earn him international recognition, including two nominations for the Nobel Prize.[1][3]

The Genesis of Urea Stibamine: A Logical Progression

Brahmachari's approach was a logical progression from existing knowledge, aiming to mitigate the toxicity of trivalent antimony while retaining its therapeutic efficacy. His work was guided by the principle of modifying the chemical structure of antimonial compounds to improve their therapeutic index.

G cluster_0 Problem Identification cluster_1 Inspiration & Hypothesis cluster_2 Development & Discovery High mortality of Kala-azar High mortality of Kala-azar Hypothesis: Organic antimonial compounds will be less toxic Hypothesis: Organic antimonial compounds will be less toxic High mortality of Kala-azar->Hypothesis: Organic antimonial compounds will be less toxic Toxicity of Trivalent Antimonials (Tartar Emetic) Toxicity of Trivalent Antimonials (Tartar Emetic) Toxicity of Trivalent Antimonials (Tartar Emetic)->Hypothesis: Organic antimonial compounds will be less toxic Paul Ehrlich's work on Arsenicals Paul Ehrlich's work on Arsenicals Paul Ehrlich's work on Arsenicals->Hypothesis: Organic antimonial compounds will be less toxic Synthesis of p-aminophenyl stibnic acid Synthesis of p-aminophenyl stibnic acid Hypothesis: Organic antimonial compounds will be less toxic->Synthesis of p-aminophenyl stibnic acid Reaction with Urea Reaction with Urea Synthesis of p-aminophenyl stibnic acid->Reaction with Urea Discovery of Urea Stibamine Discovery of Urea Stibamine Reaction with Urea->Discovery of Urea Stibamine

Caption: Logical progression leading to the discovery of Urea Stibamine.

Experimental Protocols

While detailed, step-by-step laboratory notes from Brahmachari's era are not fully available, a reconstruction of the experimental protocols can be inferred from his publications, notably "A Treatise on Kala-azar" and articles in the Indian Journal of Medical Research.

Synthesis of Urea Stibamine (Carbostibamide)

The synthesis of Urea Stibamine is broadly described as the reaction of p-aminophenyl stibnic acid with urea.[1]

  • Step 1: Preparation of p-aminophenyl stibnic acid: While Brahmachari's specific method for this precursor is not detailed in the available literature, it was a known chemical entity at the time.

  • Step 2: Formation of Urea Stibamine: This involved heating p-aminophenyl stibnic acid with urea. The rationale for using urea was twofold: to form a stable salt and to potentially reduce the pain upon injection.

The resulting product was a brownish amorphous powder, soluble in water.[4] A key challenge during its production was the variability in the antimony content between batches, which ranged from 20% to 40%.[4]

G p-aminophenyl stibnic acid p-aminophenyl stibnic acid Heating Heating p-aminophenyl stibnic acid->Heating Urea Urea Urea->Heating Urea Stibamine Urea Stibamine Heating->Urea Stibamine

Caption: High-level workflow for the synthesis of Urea Stibamine.

Clinical Treatment Protocol

Brahmachari and his contemporaries developed a systematic approach for the clinical application of Urea Stibamine.

  • Diagnosis: Diagnosis was confirmed through the microscopic identification of Leishman-Donovan bodies in smears obtained from splenic or bone marrow aspirates.

  • Preparation of Injectable Solution: Urea Stibamine, being a water-soluble powder, was dissolved in sterile water to the desired concentration for intravenous injection.

  • Dosage and Administration: Treatment regimens were refined over time. An intensive course involved the intravenous administration of the drug over a period of 12 days.[4] A commonly recommended total dosage for an average case was approximately 3 grams, administered in divided doses.[4] The initial dose was typically 0.05 g, gradually increasing to 0.2 g per injection, given on alternate days or three times a week.[4]

  • Monitoring and Assessment of Cure: Patients were monitored for clinical improvement, including the reduction of fever and spleen size. A definitive cure was determined by the absence of parasites in post-treatment aspirates.[5]

Quantitative Data on Efficacy and Safety

The introduction of Urea Stibamine led to a dramatic improvement in clinical outcomes for kala-azar patients. The available data from various sources is summarized below.

Table 1: Efficacy of Urea Stibamine in the Treatment of Kala-Azar

MetricPre-Urea Stibamine Era (Tartar Emetic)Post-Urea Stibamine EraCitation(s)
Cure Rate Low and inconsistent>90% - 95%[1][3]
Mortality Rate ~90%Reduced to 10% by 1925[1][3]

Table 2: Comparative Safety Profile

FeatureTartar Emetic (Trivalent Antimony)Urea Stibamine (Pentavalent Antimony)Citation(s)
Toxicity High (cardiac and hepatic)Significantly lower[1][3]
Administration Painful, prolonged courseLess painful, shorter course[1]
Side Effects Common and severeMinimal and manageable[1][3]

Mechanism of Action: A Historical Perspective

In Brahmachari's time, the precise molecular mechanisms of drug action were not well understood. The prevailing hypothesis was that organometallic compounds, like arsenicals and antimonials, exerted a direct toxic effect on the parasites. The focus was on "chemotherapy," a term coined by Paul Ehrlich, which referred to the use of chemicals to selectively target and kill pathogens without harming the host. The reduced toxicity of Urea Stibamine compared to tartar emetic was attributed to its organic nature and the pentavalent state of the antimony, which was thought to be less reactive with host tissues.

Modern understanding posits that pentavalent antimonials are pro-drugs that are reduced to the more toxic trivalent form within the parasite. This trivalent antimony then disrupts the parasite's thiol metabolism, leading to oxidative stress and cell death.

G cluster_0 Historical Understanding cluster_1 Modern Understanding Urea Stibamine (Pentavalent Antimony) Urea Stibamine (Pentavalent Antimony) Direct Toxicity to Leishmania Direct Toxicity to Leishmania Urea Stibamine (Pentavalent Antimony)->Direct Toxicity to Leishmania Assumed Direct Action Reduction to Trivalent Antimony Reduction to Trivalent Antimony Disruption of Thiol Metabolism Disruption of Thiol Metabolism Reduction to Trivalent Antimony->Disruption of Thiol Metabolism Parasite Death Parasite Death Disruption of Thiol Metabolism->Parasite Death US_modern US_modern US_modern->Reduction to Trivalent Antimony Pro-drug Activation

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: In Vitro Anti-leishmanial Activity of Urea Stibamine

Introduction Urea stibamine, a pentavalent antimonial compound developed in India in 1922, has a historical significance in the treatment of visceral leishmaniasis (kala-azar).[1][2] While it demonstrated considerable ef...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Urea stibamine, a pentavalent antimonial compound developed in India in 1922, has a historical significance in the treatment of visceral leishmaniasis (kala-azar).[1][2] While it demonstrated considerable efficacy in vivo, leading to the cure of many patients, its mechanism of action and in vitro activity profile are subjects of scientific scrutiny. Notably, early research indicates that Urea stibamine may not possess direct inhibitory effects on Leishmania parasites in vitro. Studies have shown that the drug had no significant impact on the growth, respiration, or macromolecular synthesis of Leishmania donovani promastigotes, nor did it inhibit the transformation of amastigotes to promastigotes.[3] Instead, it is suggested that the anti-leishmanial effect of Urea stibamine in a host is indirect, potentially stemming from the impairment of macrophage functions, such as the uptake of deoxyglucose, which in turn adversely affects the intracellular parasites.[4]

These application notes provide a summary of the available data on Urea stibamine's activity and present standardized in vitro protocols that are essential for the evaluation of any compound's anti-leishmanial potential. While specific quantitative data for Urea stibamine's direct in vitro activity is conspicuously absent from the literature, the provided methodologies are the gold standard for such assessments.

Data Presentation: Evaluating Anti-leishmanial Compounds

The efficacy of a potential anti-leishmanial drug is typically quantified by its 50% inhibitory concentration (IC50) against the parasite and its 50% cytotoxic concentration (CC50) against host cells. The ratio of these values provides the Selectivity Index (SI), a critical measure of a compound's therapeutic window.

Table 1: In Vitro Activity Against Leishmania Promastigotes

CompoundLeishmania SpeciesIC50 (µM)Reference
Urea Stibamine L. donovaniNo inhibitory effect observed[3]
Amphotericin BL. tropica0.075[5]
MiltefosineL. major32.89[6]
BuparvaquoneL. tropica0.15[5]

Table 2: In Vitro Activity Against Intracellular Leishmania Amastigotes and Cytotoxicity

CompoundLeishmania SpeciesHost Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Urea Stibamine L. donovaniHamster Peritoneal MacrophagesIndirect effect; no direct IC50 reportedNot ReportedNot Applicable[4]
Amphotericin BL. tropicaTHP-10.0650.152.3[5]
MiltefosineL. infantumNot Specified>90% inhibition at unspecified conc.Not ReportedNot Reported[7]
BuparvaquoneL. tropicaTHP-10.5312.0322.7[5]

Experimental Protocols

The following are detailed protocols for the in vitro assessment of anti-leishmanial compounds.

Protocol 1: Promastigote Viability Assay

This assay determines the direct effect of a compound on the extracellular, motile form of the Leishmania parasite.

1. Parasite Culture:

  • Culture Leishmania spp. promastigotes (e.g., L. donovani, L. major) in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).[8][9]
  • Maintain cultures at 24-26°C.[8]
  • Use parasites in the logarithmic phase of growth for the assay.

2. Assay Procedure:

  • Prepare a stock solution of the test compound (e.g., Urea stibamine) in a suitable solvent (e.g., DMSO, water).
  • In a 96-well microtiter plate, add 100 µL of parasite suspension (1-2 x 10^5 promastigotes/mL).
  • Add 100 µL of the test compound at various concentrations (typically a two-fold serial dilution). Include wells for a positive control (e.g., Amphotericin B), a negative control (parasites with solvent), and a blank (medium only).
  • Incubate the plate at 24-26°C for 48-72 hours.
  • Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer. For the resazurin assay, add 20 µL of resazurin solution (0.0125% w/v) to each well and incubate for another 4-24 hours.
  • Measure the fluorescence or absorbance at the appropriate wavelength (e.g., 570 nm excitation, 590 nm emission for resorufin).

3. Data Analysis:

  • Calculate the percentage of growth inhibition for each concentration relative to the negative control.
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]

Protocol 2: Intracellular Amastigote Assay

This assay evaluates the efficacy of a compound against the clinically relevant intracellular amastigote form of the parasite within a host macrophage.

1. Macrophage Culture and Differentiation:

  • Culture a suitable macrophage cell line (e.g., THP-1, J774A.1, or primary peritoneal macrophages) in RPMI-1640 or DMEM supplemented with 10% FBS, penicillin, and streptomycin.
  • For THP-1 cells, induce differentiation into adherent macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.[11]
  • Seed the differentiated macrophages into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and allow them to adhere.

2. Infection with Leishmania Promastigotes:

  • Infect the adherent macrophages with late-stage (metacyclic) promastigotes at a parasite-to-macrophage ratio of 10:1.
  • Incubate for 4-24 hours to allow for phagocytosis.
  • Wash the wells with pre-warmed medium to remove non-phagocytosed promastigotes.

3. Compound Treatment:

  • Add fresh medium containing serial dilutions of the test compound to the infected macrophages.
  • Include positive and negative controls as described in the promastigote assay.
  • Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for 48-72 hours.

4. Quantification of Intracellular Amastigotes:

  • Fix the cells with methanol and stain with Giemsa.
  • Alternatively, use a fluorometric method after lysing the macrophages and transforming the rescued amastigotes back to promastigotes.[11]
  • Under a microscope, count the number of amastigotes per 100 macrophages for both treated and untreated cells.
  • The infection index can be calculated as the percentage of infected macrophages multiplied by the average number of amastigotes per macrophage.[12]

5. Data Analysis:

  • Calculate the percentage of inhibition of the infection index for each compound concentration.
  • Determine the IC50 value as described for the promastigote assay.

Protocol 3: Cytotoxicity Assay

This protocol assesses the toxicity of the compound to the host cells, which is crucial for determining its selectivity.

1. Cell Culture:

  • Seed the same macrophage cell line used in the amastigote assay into a 96-well plate at the same density.
  • Allow the cells to adhere and grow for 24 hours.

2. Assay Procedure:

  • Add serial dilutions of the test compound to the wells.
  • Incubate the plate at 37°C in a 5% CO2 humidified atmosphere for the same duration as the amastigote assay (48-72 hours).
  • Assess cell viability using an appropriate method, such as the MTT, MTS, or SRB assay.[13] For the MTT assay, add MTT solution (5 mg/mL) to each well, incubate for 4 hours, then solubilize the formazan crystals with DMSO or another suitable solvent.
  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Determine the CC50 value from the dose-response curve.
  • Calculate the Selectivity Index (SI) as the ratio of CC50 to the amastigote IC50. A higher SI value (typically >10) is desirable.[10]

Visualizations

The following diagrams illustrate the experimental workflows for evaluating the in vitro anti-leishmanial activity of a test compound.

Promastigote_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Culture Leishmania promastigotes a1 Seed promastigotes in 96-well plate p1->a1 p2 Prepare serial dilutions of test compound a2 Add compound dilutions and controls p2->a2 a1->a2 a3 Incubate for 48-72 hours a2->a3 a4 Add viability reagent (e.g., Resazurin) a3->a4 an1 Measure fluorescence/ absorbance a4->an1 an2 Calculate % inhibition an1->an2 an3 Determine IC50 value an2->an3 Amastigote_Assay_Workflow cluster_setup Cell Setup & Infection cluster_treatment Treatment cluster_quant Quantification cluster_analysis Analysis s1 Seed & differentiate macrophages s2 Infect with promastigotes s1->s2 s3 Wash to remove extracellular parasites s2->s3 t1 Add serial dilutions of test compound s3->t1 t2 Incubate for 48-72 hours t1->t2 q1 Fix and stain cells (e.g., Giemsa) t2->q1 q2 Count intracellular amastigotes q1->q2 an1 Calculate infection index & % inhibition q2->an1 an2 Determine IC50 value an1->an2

References

Application

Application Notes and Protocols: Efficacy of Urea Stibamine in Animal Models of Leishmaniasis

For Researchers, Scientists, and Drug Development Professionals Introduction Urea stibamine, a pentavalent antimonial compound, has historically been a cornerstone in the treatment of leishmaniasis, particularly the visc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea stibamine, a pentavalent antimonial compound, has historically been a cornerstone in the treatment of leishmaniasis, particularly the visceral form (kala-azar). Its development in the early 20th century marked a significant advancement in combating this parasitic disease. These application notes provide a detailed overview of the efficacy of urea stibamine in animal models of leishmaniasis, supported by available data, experimental protocols, and visualizations of relevant biological pathways and workflows. While specific quantitative data from historical studies are not always available in modern literature databases, this document synthesizes the existing information to guide contemporary research and drug development efforts.

Data Presentation: Efficacy of Urea Stibamine

The in vivo efficacy of urea stibamine has been predominantly demonstrated in hamster models of visceral leishmaniasis caused by Leishmania donovani. Studies have consistently reported a significant reduction in parasite burden, with some historical accounts noting a complete clearance of parasites from infected organs.[1][2]

Table 1: Efficacy of Urea Stibamine against Leishmania donovani in the Hamster Model

Treatment GroupDosage RegimenOrganParasite Burden ReductionReference
Urea StibamineNot SpecifiedSpleen, Liver"Reduced the parasitic load"[1]
Urea StibamineNot SpecifiedNot Specified"Removed the parasitic burden completely"[2]

Note: Specific quantitative data from these historical studies, such as Leishman-Donovan Units (LDU) or percentage inhibition, are not detailed in the available literature. The descriptions of efficacy are qualitative.

Experimental Protocols

The following are generalized protocols for evaluating the in vivo efficacy of antimonial compounds like urea stibamine in animal models of visceral leishmaniasis. These are based on common practices in the field and should be adapted for specific experimental designs.

Animal Model and Infection
  • Animal Model: Syrian golden hamsters (Mesocricetus auratus) are the preferred model for visceral leishmaniasis as the disease progression closely mimics human infection.[3] BALB/c mice are also used, although the infection can be self-resolving in this model.

  • Parasite: Leishmania donovani amastigotes are typically used for infection. These can be obtained from the spleen of a previously infected hamster.

  • Infection Protocol:

    • Anesthetize the hamster.

    • Inject a suspension of 1 x 107L. donovani amastigotes in 0.2 mL of sterile saline or culture medium via the intracardiac or retro-orbital route.[4]

    • Allow the infection to establish for a period of 6-8 weeks.

Drug Preparation and Administration
  • Drug Preparation: Prepare a fresh solution of urea stibamine in sterile, pyrogen-free water for injection or saline. The concentration should be calculated based on the desired dosage and the weight of the animals.

  • Dosage: Historical studies on humans suggest an average total dose of 0.02 g/kg for adults, administered over several weeks.[5] Animal dosages would need to be determined empirically through dose-ranging studies.

  • Route of Administration: Intravenous or intraperitoneal injections are common routes for administering antimonial drugs in animal models.

  • Treatment Schedule: Treatment is typically initiated after the establishment of infection (e.g., 6-8 weeks post-infection). A common schedule involves daily or intermittent injections for a period of 5 to 30 days.

Assessment of Efficacy
  • Endpoint: The primary endpoint is the reduction in parasite burden in target organs, primarily the spleen and liver.

  • Procedure:

    • At the end of the treatment period, euthanize the animals.

    • Aseptically remove the spleen and liver and weigh them.

    • Prepare impression smears of the spleen and liver on glass slides.

    • Fix the smears with methanol and stain with Giemsa stain.

    • Determine the parasite burden by microscopy. The number of amastigotes per 1000 host cell nuclei is counted.

    • Calculate the Leishman-Donovan Unit (LDU) for each organ using the following formula: LDU = (Number of amastigotes / Number of host cell nuclei) x Organ weight (in mg) [6]

    • Compare the LDU values between the treated and untreated control groups to determine the percentage of parasite inhibition.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of urea stibamine in a hamster model of visceral leishmaniasis.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Model Syrian Hamster (Mesocricetus auratus) Infection Infection with L. donovani amastigotes Animal_Model->Infection Establishment Establishment of Infection (6-8 weeks) Infection->Establishment Drug_Prep Urea Stibamine Preparation Establishment->Drug_Prep Administration Drug Administration (e.g., i.v., i.p.) Drug_Prep->Administration Euthanasia Euthanasia Administration->Euthanasia Organ_Harvest Spleen & Liver Harvesting & Weighing Euthanasia->Organ_Harvest Smear_Prep Impression Smear Preparation & Staining Organ_Harvest->Smear_Prep Microscopy Microscopic Examination (Amastigote Counting) Smear_Prep->Microscopy LDU_Calc LDU Calculation Microscopy->LDU_Calc Data_Analysis Data Analysis (% Inhibition) LDU_Calc->Data_Analysis

Caption: Workflow for in vivo efficacy testing of urea stibamine.

Proposed Mechanism of Action: Signaling Pathway

The precise molecular mechanism of action of urea stibamine is not fully elucidated. However, it is suggested that as a pentavalent antimonial, its activity may involve impairment of the host macrophage membrane, which in turn affects the intracellular amastigotes.[1] The following diagram illustrates a hypothetical signaling pathway based on the known effects of Leishmania on macrophages and the potential intervention points for antimonial compounds.

G cluster_leishmania Leishmania Infection cluster_signaling Macrophage Signaling Alteration cluster_urea Urea Stibamine Action cluster_outcome Outcome Leishmania Leishmania amastigote Phagocytosis Phagocytosis Leishmania->Phagocytosis Macrophage Macrophage Macrophage->Phagocytosis Signaling_Inhibition Inhibition of Pro-survival Signaling Pathways (e.g., PI3K/Akt) Phagocytosis->Signaling_Inhibition Leishmania suppresses host defense Membrane_Integrity Macrophage Membrane Integrity Disruption Membrane_Integrity->Signaling_Inhibition Disrupts parasite's intracellular niche Apoptosis_Induction Induction of Macrophage Apoptosis Signaling_Inhibition->Apoptosis_Induction Parasite_Clearance Parasite Clearance Apoptosis_Induction->Parasite_Clearance Urea_Stibamine Urea Stibamine Urea_Stibamine->Membrane_Integrity Proposed Action

Caption: Proposed mechanism of urea stibamine action on infected macrophages.

Conclusion

Urea stibamine has demonstrated significant efficacy in animal models of visceral leishmaniasis, particularly in hamsters. While detailed quantitative data and specific protocols from early studies are limited in contemporary scientific literature, the compiled information and generalized protocols provided here offer a valuable resource for researchers. Further studies to precisely quantify the efficacy of urea stibamine using modern parasitological techniques and to elucidate its molecular mechanism of action would be beneficial for the development of new antileishmanial therapies.

References

Method

Application Notes &amp; Protocols for the Quantification of Urea Stibamine

For Researchers, Scientists, and Drug Development Professionals Introduction Urea Stibamine, an organic antimonial compound, has historically been a cornerstone in the treatment of visceral leishmaniasis (kala-azar).[1][...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea Stibamine, an organic antimonial compound, has historically been a cornerstone in the treatment of visceral leishmaniasis (kala-azar).[1][2][3] Developed by Dr. Upendranath Brahmachari, this drug offered a significant advancement in treating a devastating parasitic disease.[1][3][4] Despite its historical significance, standardized and validated analytical methods for the direct quantification of the intact Urea Stibamine molecule are not extensively documented in publicly available literature. The complex and somewhat variable structure of Urea Stibamine, which is a derivative of p-aminophenyl stibonic acid and urea, presents analytical challenges.[3][5]

Therefore, the quantification of Urea Stibamine typically relies on the analysis of its fundamental components: antimony and urea . This document provides detailed application notes and protocols for the analytical determination of these components, which can be used to infer the concentration of Urea Stibamine in a given sample. These methods are applicable for quality control during drug manufacturing, formulation development, and in research settings.

Analytical Approaches

The primary analytical strategies for the quantification of Urea Stibamine focus on its elemental and organic constituents.

  • Quantification of Antimony: Titrimetric and spectrometric methods are commonly employed for the determination of total antimony content.

  • Quantification of Urea: Chromatographic and colorimetric methods are suitable for the specific and sensitive measurement of urea.

Below are detailed protocols for these analytical techniques.

I. Quantification of Antimony by Titration

Titration is a classical and robust method for the quantification of antimony. The principle involves the oxidation or reduction of antimony ions in solution, with the endpoint determined by a color change or an electrochemical signal.

Application Note:

This protocol describes the determination of antimony (Sb) content in a sample of Urea Stibamine via potassium bromate titration. The method is based on the oxidation of Sb(III) to Sb(V) by a standard solution of potassium bromate in an acidic medium.

Experimental Protocol: Potassium Bromate Titration

1. Principle: The sample containing Urea Stibamine is first digested to convert the organic antimony to inorganic Sb(III). This is then titrated with a standard solution of potassium bromate in the presence of an indicator.

2. Reagents and Materials:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Hydrochloric Acid (HCl)

  • Urea

  • Thiourea

  • Potassium Bromate (KBrO₃) standard solution (0.1 N)

  • Methyl Orange indicator (0.1% w/v in water)

  • Distilled or deionized water

  • Heating mantle or hot plate

  • Burette, pipettes, and other standard laboratory glassware

3. Sample Preparation (Digestion): a. Accurately weigh a sample of Urea Stibamine. b. Transfer the sample to a Kjeldahl flask. c. Add concentrated sulfuric acid and heat gently to digest the organic matrix.[6] d. Cool the solution to 35-45°C and carefully add urea to remove any nitrogen oxides (indicated by the cessation of white smoke).[6] e. Further cool the solution to below 40°C and add thiourea.[6] f. Dilute the solution with water and add concentrated hydrochloric acid.[6] g. Boil the solution for 2-3 minutes and then cool to 65-75°C. The sample is now ready for titration.[6]

4. Titration Procedure: a. Add a few drops of methyl orange indicator to the prepared sample solution. b. While maintaining the temperature at 65-75°C, titrate the solution with the standard 0.1 N potassium bromate solution.[6] c. The endpoint is reached when the pink color of the indicator disappears. d. Record the volume of potassium bromate solution used.

5. Calculation: The amount of antimony in the sample can be calculated using the following formula:

Antimony (g) = (V × N × E) / 1000

Where:

  • V = Volume of KBrO₃ solution used in mL

  • N = Normality of the KBrO₃ solution

  • E = Equivalent weight of antimony (60.88 g/eq for the oxidation from Sb(III) to Sb(V))

Workflow for Antimony Titration

Antimony_Titration cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Sample Weigh Urea Stibamine Sample Digestion Digest with Conc. H₂SO₄ Sample->Digestion Neutralization Add Urea & Thiourea Digestion->Neutralization Acidification Add HCl & Boil Neutralization->Acidification Cooling Cool to 65-75°C Acidification->Cooling AddIndicator Add Methyl Orange Indicator Cooling->AddIndicator Titrate Titrate with Std. KBrO₃ AddIndicator->Titrate Endpoint Endpoint: Pink color disappears Titrate->Endpoint Calculate Calculate Antimony Content Endpoint->Calculate Urea_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Weigh & Dissolve Urea Stibamine Hydrolysis Hydrolyze to release Urea Sample->Hydrolysis Filtration Filter through 0.45 µm filter Hydrolysis->Filtration Inject Inject Sample into HPLC Filtration->Inject Separation Separate on C18 Column Inject->Separation Detection Detect Urea at 200 nm Separation->Detection Quantify Quantify Urea from Peak Area Detection->Quantify CalCurve Generate Calibration Curve with Standards CalCurve->Quantify Method_Selection Start Start: Need to Quantify Urea Stibamine Decision1 Direct quantification of intact molecule feasible? Start->Decision1 Indirect Quantify key components: Antimony and Urea Decision1->Indirect No (lack of std. methods) Decision2 Quantify Antimony or Urea? Indirect->Decision2 Antimony Antimony Quantification Decision2->Antimony Antimony Urea Urea Quantification Decision2->Urea Urea Titration Titration Methods Antimony->Titration HPLC HPLC Urea->HPLC LCMS LC-MS/MS Urea->LCMS

References

Application

Application Notes and Protocols for the Experimental Use of Urea Stibamine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the formulation, experimental use, and biological activity of urea stibamine, a pentavalent anti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, experimental use, and biological activity of urea stibamine, a pentavalent antimonial compound historically used in the treatment of leishmaniasis. The following sections detail its synthesis, in vitro and in vivo efficacy, toxicological profile, and postulated mechanism of action, supported by experimental protocols and data presented for research and drug development purposes.

Formulation and Physicochemical Properties

Urea stibamine is an organic antimonial compound first synthesized by Upendranath Brahmachari in the 1920s.[1] It was developed as a more tolerable alternative to trivalent inorganic antimonials for the treatment of visceral leishmaniasis, also known as kala-azar.[2] The compound is a complex of urea and p-aminophenyl stibonic acid (stibanilic acid).[3] While its exact structure has been a subject of discussion, it is generally understood to be a mixture of related compounds rather than a single molecular entity. For experimental purposes, it is typically prepared as a sterile aqueous solution for injection or in vitro assays.

Data Summary

In Vitro and In Vivo Efficacy
ParameterOrganism/ModelObservationReference
In Vivo Efficacy L. donovani infected hamstersCompletely removed the parasitic burden.[4]
In Vivo Efficacy L. donovani amastigotes in hamster peritoneal macrophagesInhibited multiplication of amastigotes.[5]
In Vitro Efficacy L. donovani promastigotesNo inhibitory effect on growth, respiration, or macromolecular synthesis.[4]
Toxicological Data

The original formulation of urea stibamine was reported to have severe toxic effects.[1] However, specific LD50 values from contemporary studies are not available in the public domain. For context, the acute oral LD50 of urea in mice is reported to be in the range of 11.5-13.0 g/kg. It is crucial to note that the toxicity of urea stibamine is primarily attributed to the antimony content and its specific chemical form, and not directly comparable to urea alone.

Experimental Protocols

Synthesis of Urea Stibamine (Adapted from historical methods)

This protocol is a composite representation based on available literature and should be optimized and validated for specific experimental needs.

Part 1: Preparation of p-Aminophenyl Stibonic Acid (Stibanilic Acid)

  • Objective: To synthesize the precursor, p-aminophenyl stibonic acid, from p-nitroaniline.

  • Procedure:

    • Diazotize p-nitroaniline using sodium nitrite and hydrochloric acid at 0-5°C.

    • React the resulting diazonium salt with antimony trichloride.

    • Hydrolyze the intermediate to form p-nitrophenyl stibonic acid.

    • Reduce the nitro group to an amino group using a suitable reducing agent (e.g., ferrous sulfate in an alkaline medium) to yield p-aminophenyl stibonic acid.

    • The crude product can be purified by dissolving it in a sodium carbonate solution and re-precipitating it with acid.[4]

Part 2: Formulation of Urea Stibamine

  • Objective: To react p-aminophenyl stibonic acid with urea to form urea stibamine.

  • Procedure:

    • Heat a mixture of freshly prepared, moist p-aminophenyl stibonic acid with an excess of urea in an aqueous medium.[3]

    • The reaction mixture is then treated with an acetone-type organic solvent to precipitate the urea stibamine complex.[3]

    • The resulting precipitate is collected, washed, and dried under vacuum.

In Vitro Antileishmanial Assay (Amastigote-Macrophage Model)
  • Objective: To determine the efficacy of urea stibamine against intracellular Leishmania donovani amastigotes.

  • Procedure:

    • Culture peritoneal macrophages from a suitable animal model (e.g., hamster) in appropriate culture medium.

    • Infect the macrophage culture with L. donovani promastigotes and allow them to differentiate into amastigotes within the macrophages.

    • Prepare a stock solution of urea stibamine in a suitable solvent (e.g., sterile water or DMSO) and prepare serial dilutions.

    • Add the different concentrations of urea stibamine to the infected macrophage cultures.

    • Incubate the plates for a defined period (e.g., 72 hours).

    • Fix and stain the cells (e.g., with Giemsa stain).

    • Determine the number of amastigotes per macrophage under a microscope and calculate the percentage of inhibition compared to untreated controls.

In Vivo Efficacy Assessment in a Hamster Model of Visceral Leishmaniasis
  • Objective: To evaluate the in vivo efficacy of urea stibamine in reducing parasite burden.

  • Procedure:

    • Infect golden hamsters with L. donovani promastigotes via intracardiac or intraperitoneal injection.

    • After a pre-determined period to allow for the establishment of infection (e.g., 60 days), treat the hamsters with urea stibamine at various dosages.[5]

    • A control group should receive the vehicle only.

    • At the end of the treatment period, euthanize the animals and collect the spleen and liver.

    • Prepare tissue smears, stain with Giemsa, and determine the parasite load (Leishman-Donovan Units).

    • Calculate the percentage of parasite inhibition in the treated groups compared to the control group.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action of urea stibamine is not fully elucidated. However, experimental evidence suggests that its antileishmanial effect is not due to direct toxicity to the promastigote form of the parasite.[4] Instead, it appears to act on the intracellular amastigotes by modulating the host macrophage.

One proposed mechanism is the impairment of macrophage function.[5] Studies have shown that incubation of macrophages with urea stibamine leads to an impairment in the uptake of deoxyglucose.[5] This suggests that urea stibamine may alter the macrophage's membrane integrity or transport systems, thereby creating an unfavorable environment for the intracellular parasite.

Urea_Stibamine_Mechanism cluster_macrophage Macrophage Urea Stibamine Urea Stibamine Macrophage Membrane Macrophage Membrane Glucose Transporter Glucose Transporter Decreased Deoxyglucose Uptake Decreased Deoxyglucose Uptake Impaired Macrophage Function Impaired Macrophage Function Leishmania Amastigote Leishmania Amastigote Inhibition of Amastigote Multiplication Inhibition of Amastigote Multiplication

Experimental Workflow

The following diagram illustrates a typical workflow for the experimental evaluation of urea stibamine.

Experimental_Workflow Synthesis_Purification Synthesis & Purification of Urea Stibamine In_Vitro_Assay In Vitro Antileishmanial Assay (Amastigote-Macrophage Model) Synthesis_Purification->In_Vitro_Assay In_Vivo_Study In Vivo Efficacy Study (Hamster Model) Synthesis_Purification->In_Vivo_Study Data_Analysis Data Analysis & Interpretation In_Vitro_Assay->Data_Analysis Toxicity_Assessment Toxicity Assessment In_Vivo_Study->Toxicity_Assessment Toxicity_Assessment->Data_Analysis

References

Method

Application Notes and Protocols for Testing Urea Stibamine on Leishmania donovani

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the preclinical evaluation of urea stibamine against Leishmania donovani, the causative agent of visc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preclinical evaluation of urea stibamine against Leishmania donovani, the causative agent of visceral leishmaniasis. The methodologies cover in vitro and in vivo testing, cytotoxicity assessment, and potential mechanisms of action.

Introduction

Urea stibamine, a pentavalent antimonial, has historically been used in the treatment of visceral leishmaniasis.[1][2][3] While it has been largely superseded by other drugs, its re-evaluation using modern pharmacological and parasitological techniques may provide valuable insights for anti-leishmanial drug development. Notably, urea stibamine has been shown to be highly effective in in vivo hamster models, completely clearing the parasitic burden, whereas it shows no inhibitory effect on the in vitro growth of L. donovani promastigotes.[4][5] This suggests that the drug's mechanism of action is likely host-mediated or specific to the intracellular amastigote stage of the parasite.[6]

In Vitro Efficacy Testing: Intracellular Amastigote Assay

The primary in vitro model for evaluating the anti-leishmanial activity of urea stibamine is the intracellular amastigote assay, which assesses the drug's ability to clear parasites residing within host macrophages.

Experimental Protocol: Macrophage Infection and Drug Treatment

Objective: To determine the 50% inhibitory concentration (IC50) of urea stibamine against intracellular L. donovani amastigotes.

Materials:

  • Leishmania donovani promastigotes (e.g., MHOM/IN/80/DD8)

  • Macrophage cell line (e.g., THP-1 or J774A.1)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Urea stibamine

  • Reference drugs (e.g., amphotericin B, miltefosine, sodium stibogluconate)

  • Giemsa stain

  • 96-well cell culture plates

Procedure:

  • Macrophage Seeding and Differentiation (for THP-1 cells):

    • Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.

    • Induce differentiation into adherent macrophages by adding PMA to a final concentration of 50 ng/mL.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • After incubation, wash the cells with fresh medium to remove PMA.

  • Infection of Macrophages:

    • Culture L. donovani promastigotes in M199 medium to stationary phase to enrich for infective metacyclic forms.

    • Infect the differentiated macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours at 37°C to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • After incubation, wash the cells gently with pre-warmed medium to remove non-phagocytosed promastigotes.

  • Drug Treatment:

    • Prepare serial dilutions of urea stibamine and reference drugs in complete RPMI-1640 medium.

    • Add the drug dilutions to the infected macrophage cultures. Include a no-drug control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Intracellular Amastigotes:

    • After incubation, fix the cells with methanol.

    • Stain the cells with Giemsa stain.

    • Under a light microscope, determine the number of amastigotes per 100 macrophages for each drug concentration.

    • Calculate the percentage of infection and the number of amastigotes per infected cell.

    • The IC50 value is determined by plotting the percentage of inhibition against the drug concentration.

Data Presentation: In Vitro Anti-leishmanial Activity
CompoundIC50 against L. donovani Intracellular Amastigotes (µg/mL)Reference(s)
Urea Stibamine Data to be determined experimentally-
Sodium Stibogluconate22 - 28[7]
Meglumine Antimoniate12.1 - 127.6[7]
Amphotericin B0.1 - 0.4[7][8]
Miltefosine0.9 - 4.3[7]

In Vitro Cytotoxicity Testing

Objective: To determine the 50% cytotoxic concentration (CC50) of urea stibamine against host macrophages and calculate the selectivity index (SI).

Experimental Protocol: MTT Assay

Materials:

  • Macrophage cell line (THP-1 or J774A.1)

  • Complete RPMI-1640 medium

  • Urea stibamine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of urea stibamine in complete medium.

    • Add the drug dilutions to the cells and incubate for 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability for each drug concentration compared to the untreated control.

    • The CC50 value is the concentration of the drug that causes a 50% reduction in cell viability.

    • The Selectivity Index (SI) is calculated as CC50 / IC50.

Data Presentation: Cytotoxicity and Selectivity Index
CompoundCC50 on Macrophages (µg/mL)Selectivity Index (SI = CC50/IC50)Reference(s)
Urea Stibamine Data to be determined experimentallyData to be determined experimentally-
Sodium Stibogluconate> 200 (on THP-1 cells)> 7.1 - 9.1[4]
Meglumine AntimoniateNon-toxic at tested concentrationsData to be determined experimentally[9]

In Vivo Efficacy Testing: Hamster Model of Visceral Leishmaniasis

The golden hamster (Mesocricetus auratus) is a highly susceptible model for L. donovani infection and is recommended for evaluating the in vivo efficacy of urea stibamine.[10][11]

Experimental Protocol: Infection and Treatment

Objective: To determine the 50% effective dose (ED50) of urea stibamine in a hamster model of visceral leishmaniasis.

Materials:

  • Golden hamsters (4-6 weeks old)

  • Leishmania donovani amastigotes (isolated from the spleen of an infected hamster)

  • Urea stibamine

  • Saline solution (for drug dilution)

  • Giemsa stain

Procedure:

  • Infection:

    • Infect hamsters via intracardial or intraperitoneal injection with 1 x 10^7 L. donovani amastigotes.

    • Allow the infection to establish for a predetermined period (e.g., 60 days).[6]

  • Treatment:

    • Prepare different doses of urea stibamine in sterile saline.

    • Administer the drug to groups of infected hamsters (e.g., via intravenous or intraperitoneal route) for a specified duration (e.g., once daily for 5-10 days).[10]

    • Include an untreated control group that receives only the vehicle.

  • Assessment of Parasite Burden:

    • At the end of the treatment period, euthanize the hamsters.

    • Aseptically remove the spleen and liver and weigh them.

    • Prepare impression smears of the spleen and liver on glass slides.

    • Fix the smears with methanol and stain with Giemsa.

    • Determine the parasite burden by counting the number of amastigotes per 1000 host cell nuclei.

    • Express the parasite load in Leishman-Donovan Units (LDU), calculated as: LDU = (Number of amastigotes / Number of host cell nuclei) x Organ weight (in mg).[11]

  • Calculation:

    • Calculate the percentage of parasite inhibition for each treatment group compared to the untreated control group.

    • The ED50 is the dose of the drug that causes a 50% reduction in parasite burden.

Data Presentation: In Vivo Anti-leishmanial Efficacy
CompoundAnimal ModelED50 (mg/kg/day)Route of AdministrationReference(s)
Urea Stibamine HamsterData to be determined experimentallyIntravenous/Intraperitoneal-
Meglumine AntimoniateHamster20 (for L. braziliensis)Intramuscular[7]
Sodium StibogluconateBALB/c mice300 (as a non-ionic surfactant vesicle formulation)Intravenous[12]

Mechanism of Action Studies

The available evidence suggests that urea stibamine's anti-leishmanial effect is likely mediated through the host macrophage.[6] Further investigation into its mechanism of action is warranted.

Proposed Mechanism of Action

Pentavalent antimonials are generally considered prodrugs that are reduced to the more toxic trivalent form (SbIII) within the macrophage.[13][14][15] This active form can then exert its effect on the intracellular amastigotes. Additionally, pentavalent antimonials have been shown to modulate macrophage signaling pathways, such as the MAPK/ERK pathway, and alter the expression of genes involved in inflammation and oxidative stress.[4] A study on urea (not urea stibamine) also showed that it can induce macrophage proliferation by inhibiting inducible nitric oxide synthase (iNOS).[16]

Experimental Workflow for Mechanism of Action Studies

G cluster_infection Macrophage Infection cluster_treatment Treatment cluster_analysis Downstream Analysis infect Infect Macrophages with L. donovani treat Treat with Urea Stibamine infect->treat ros Measure ROS Production treat->ros no Measure Nitric Oxide (NO) Production treat->no cytokine Cytokine Profiling (ELISA/qPCR) treat->cytokine western Western Blot for Signaling Proteins (e.g., p-ERK) treat->western G US Urea Stibamine (SbV) Macrophage Macrophage US->Macrophage Uptake SbIII SbIII (active form) Macrophage->SbIII Reduction MAPK MAPK Pathway (e.g., ERK) SbIII->MAPK Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-12) MAPK->Cytokines ROS_NO Increased ROS and NO Production MAPK->ROS_NO Killing Parasite Killing Cytokines->Killing ROS_NO->Killing

References

Application

Application Notes and Protocols: The Historical Use of Urea Stibamine in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals Introduction Urea Stibamine, an organic antimonial compound, was a landmark discovery in the treatment of visceral leishmaniasis, commonly known as Kala-aza...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea Stibamine, an organic antimonial compound, was a landmark discovery in the treatment of visceral leishmaniasis, commonly known as Kala-azar. Synthesized by the Indian scientist Dr. Upendranath Brahmachari in 1920, it revolutionized the management of a disease that was previously almost invariably fatal.[1][2] This document provides a detailed overview of the use of Urea Stibamine in historical clinical trials, including data on its efficacy, experimental protocols for its administration, and an understanding of its mechanism of action.

Data Presentation: Summary of Historical Clinical Trial Data

The following tables summarize the quantitative data from key historical reports on the use of Urea Stibamine for the treatment of Kala-azar.

Table 1: Efficacy of Urea Stibamine in Historical Trials

Study Reference/Location Number of Patients Treatment Regimen Cure Rate (%) Key Observations
Brahmachari, India (by 1925)ThousandsNot specified in detail, but involved intravenous injections.>90%Revolutionized Kala-azar treatment, significantly reducing mortality.[1][3]
China (1944-1946)793Intravenous injections, administered either once or twice weekly.Not explicitly stated as a percentage, but treatment was successful in clearing parasites.Weekly injections were found to be more effective than twice-weekly injections in terms of parasite clearance and lower relapse rates.[4]
Ho et al. (1944)160Varied by age (see Table 2 for details), administered once or twice weekly for six weeks."the great majority of cases will be cured"Lower dosages were found to be effective while minimizing toxic symptoms.[3]
Mitra (1925)16Combined therapy: a few injections of antimony tartrate followed by a course of Urea Stibamine.Not explicitly quantified, but noted as "very good results".The combination therapy was suggested to lessen the duration of treatment.[5]
Indian Journal of Medical Research (1925)27Multiple injections over a short period (3.5 to 7 days).Successful in all cases (parasite clearance and clinical recovery).Demonstrated the potential for rapid treatment by maintaining a high concentration of the drug in the blood.[6]

Table 2: Dosage Regimens from Historical Clinical Trials

Patient Group Individual Dose Frequency Total Duration Total Number of Injections Reference
Infants0.03 - 0.05 gOnce or twice a week6 weeks6 or 12[3]
Children0.05 - 0.75 gOnce or twice a week6 weeks6 or 12[3]
Adults1.0 - 1.5 gOnce or twice a week6 weeks6 or 12[3]
Adults (per kg body weight)0.02 g/kg (average total dose)Not specifiedNot specifiedNot specified[3]
Children (per kg body weight)0.03 g/kg (average total dose)Not specifiedNot specifiedNot specified[3]

Experimental Protocols

Based on available historical records, the following protocols outline the administration and monitoring of Urea Stibamine in the treatment of Kala-azar.

Patient Selection and Diagnosis
  • Inclusion Criteria: Patients presenting with clinical signs and symptoms of Kala-azar, including prolonged fever, splenomegaly, hepatomegaly, weight loss, and anemia.[7]

  • Diagnostic Confirmation: Diagnosis was confirmed by the microscopic demonstration of Leishmania donovani (LD bodies) in smears from splenic or bone marrow aspirates.[4][8]

Preparation and Administration of Urea Stibamine
  • Formulation: Urea Stibamine was available as a powder. For administration, it was dissolved in a suitable sterile solvent, such as sterile water, to form a solution for intravenous injection. The exact concentrations used in historical trials are not consistently detailed in available literature.

  • Route of Administration: The primary route of administration was intravenous injection.[2]

  • Dosage: Dosages were determined based on the patient's age and, in some cases, body weight (as detailed in Table 2).

  • Frequency and Duration: Treatment schedules varied, ranging from daily injections for a short duration to once or twice weekly injections over several weeks.[3][4][6]

Patient Monitoring and Assessment of Cure
  • Clinical Monitoring: Patients were monitored for the abatement of fever, reduction in spleen and liver size, improvement in appetite, and weight gain.[8][9]

  • Parasitological Monitoring: The rate of disappearance of Leishmania parasites from bone marrow smears was a key indicator of treatment efficacy.[4]

  • Hematological Monitoring: Improvement in hemoglobin levels and white blood cell counts were also monitored.[8]

  • Criteria for Cure:

    • Initial Cure: Completion of the full course of treatment with clinical improvement.[9]

    • Parasitological Cure: Absence of parasites in splenic or bone marrow aspirates at the end of therapy.[8]

    • Final Cure: Persistence of clinical and parasitological cure at a 6-month follow-up.[8]

Management of Adverse Effects
  • Observed Side Effects: Urea Stibamine was noted for having minimal side effects compared to its predecessor, tartar emetic.[2] The most commonly reported adverse effects were mild and transient nausea and vomiting.[3] One report mentioned that the original formulation of Urea Stibamine had "severe toxic effects," which were later mitigated with the development of pentavalent compounds.[10]

  • Monitoring for Toxicity: Regular monitoring for any signs and symptoms of adverse events was recommended.[9]

Mechanism of Action and Signaling Pathways

The antileishmanial activity of Urea Stibamine, a pentavalent antimonial (SbV), is a multi-step process primarily targeting the intracellular amastigote stage of the Leishmania parasite within the host's macrophages.

Experimental Workflow: From Diagnosis to Cure

The following diagram illustrates the general workflow of a historical clinical trial for Kala-azar using Urea Stibamine.

experimental_workflow cluster_patient_journey Patient Journey start Patient with Suspected Kala-azar diagnosis Clinical Examination & Parasitological Confirmation (Splenic/Bone Marrow Aspirate) start->diagnosis treatment Intravenous Administration of Urea Stibamine diagnosis->treatment monitoring Clinical, Parasitological, & Hematological Monitoring treatment->monitoring monitoring->treatment Adjust treatment as needed outcome Assessment of Cure (Initial and Final) monitoring->outcome

Figure 1. A diagram illustrating the patient workflow in historical Urea Stibamine clinical trials.
Signaling Pathway: Mechanism of Action of Pentavalent Antimonials

Urea Stibamine, as a pentavalent antimonial, is believed to function as a prodrug that is activated within the host macrophage to exert its leishmanicidal effects. The trivalent form of antimony (SbIII) is the active metabolite that disrupts key parasitic cellular processes.

mechanism_of_action cluster_host_cell Host Macrophage cluster_parasite Leishmania Amastigote sbv Urea Stibamine (SbV) sbiii Trivalent Antimony (SbIII) (Active Form) sbv->sbiii Reduction tryr Trypanothione Reductase (TryR) sbiii->tryr Inhibits top1 DNA Topoisomerase I sbiii->top1 Inhibits redox Disrupted Redox Balance (Increased Oxidative Stress) tryr->redox dna_rep Impaired DNA Replication & Transcription top1->dna_rep death Parasite Death redox->death dna_rep->death

Figure 2. The proposed mechanism of action of Urea Stibamine against Leishmania donovani.

The proposed mechanism involves the following key steps:

  • Uptake and Reduction: Urea Stibamine (SbV) is taken up by the host macrophage and subsequently by the intracellular Leishmania amastigote. Inside the macrophage, SbV is reduced to its more toxic trivalent form, SbIII.[11][12]

  • Inhibition of Trypanothione Reductase: SbIII inhibits the parasite-specific enzyme trypanothione reductase. This enzyme is crucial for maintaining the parasite's redox balance and protecting it from oxidative stress. Its inhibition leads to an accumulation of reactive oxygen species, causing damage to cellular components and contributing to parasite death.[6][11]

  • Inhibition of DNA Topoisomerase I: SbIII also inhibits DNA topoisomerase I, an enzyme essential for DNA replication and transcription. By interfering with this enzyme, Urea Stibamine prevents the parasite from multiplying and carrying out essential cellular functions, ultimately leading to its demise.[1][11]

Conclusion

The development of Urea Stibamine was a pivotal moment in the history of tropical medicine, providing a safe and effective treatment for Kala-azar and saving countless lives. The historical clinical data, though lacking the rigorous controls of modern trials, clearly demonstrates its high efficacy. The elucidation of its mechanism of action, targeting unique aspects of the Leishmania parasite's biochemistry, provides valuable insights for the ongoing development of new antileishmanial drugs. These historical application notes and protocols serve as a testament to the ingenuity of early 20th-century researchers and provide a valuable resource for understanding the foundations of leishmaniasis chemotherapy.

References

Method

Application Notes and Protocols for the Preparation of Urea Stibamine Solutions for Injection

For Researchers, Scientists, and Drug Development Professionals Introduction Urea stibamine, a pentavalent antimonial compound, was a historically significant drug in the treatment of leishmaniasis, particularly visceral...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea stibamine, a pentavalent antimonial compound, was a historically significant drug in the treatment of leishmaniasis, particularly visceral leishmaniasis (kala-azar). Developed by the Indian scientist Dr. Upendranath Brahmachari in 1922, it dramatically reduced mortality rates from this devastating disease.[1][2] While it has been largely superseded by modern, less toxic antimonials like sodium stibogluconate and meglumine antimoniate, understanding its preparation and properties remains relevant for historical research, comparative studies, and potentially for addressing drug resistance in leishmaniasis.[3][4]

These application notes provide a detailed overview of the methods for preparing Urea Stibamine solutions for injection, based on historical accounts and modern pharmaceutical principles. Due to the age of the compound, detailed contemporary formulation data is scarce; therefore, this document consolidates available information and outlines protocols that would align with the quality standards of the time of its primary use.

Physicochemical Properties

Urea stibamine is described as the urea salt of para-amino-phenyl stibnic acid.[2] It is a complex of urea with p-aminophenyl stibinic acid. The compound is a white, hygroscopic powder that is soluble in water.[5] The inclusion of urea in the compound was intended to reduce the pain upon injection.[3]

PropertyValueReference
Appearance White hygroscopic powder[5]
Solubility Soluble in water[5]

Experimental Protocols

Synthesis of Urea Stibamine (Historical Method)

The original method for synthesizing Urea Stibamine, as developed by Brahmachari, involved heating p-aminophenyl stibnic acid with urea.[3][4] An improved laboratory-scale synthesis has also been described, which involves the purification of crude p-acetylaminophenyl stibonic acid by dissolving it in a sodium carbonate solution, leaving impurities behind. This purified acid is then directly combined with urea.[6]

Preparation of Urea Stibamine Solution for Injection (Extemporaneous Compounding Protocol)

The following protocol is a reconstruction based on historical medical practices and general principles of sterile compounding from the early to mid-20th century. Modern aseptic techniques and quality control measures should be applied.

Materials:

  • Urea Stibamine powder (sterile)

  • Sterile Water for Injection (WFI)

  • Sterile vials and stoppers

  • Sterile syringes and needles

  • Appropriate aseptic environment (e.g., a laminar flow hood)

Procedure:

  • Aseptic Environment: All manipulations must be performed under strict aseptic conditions to prevent microbial contamination.

  • Reconstitution:

    • Using a sterile syringe, withdraw the required volume of Sterile Water for Injection. The exact volume will depend on the desired final concentration. Historical accounts suggest that solutions were prepared to achieve the desired dose in a manageable volume for intravenous injection.

    • Slowly inject the Sterile Water for Injection into the sterile vial containing the pre-weighed Urea Stibamine powder.

    • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent frothing.

  • Visual Inspection: The resulting solution should be a clear, deep brown solution.[5] Visually inspect the solution for any particulate matter or discoloration. Any solution that is not clear or shows signs of precipitation should be discarded.

  • Sterilization: As Urea Stibamine is a heat-sensitive compound, filtration through a sterile, pyrogen-free 0.22 µm filter is the recommended method of sterilization for the final solution.

  • Packaging: The sterile solution should be aseptically transferred to sterile vials and sealed with sterile stoppers and overseals.

Dosage and Administration (Historical Context):

Historically, dosages were determined based on the patient's age and weight. For example, one study reported the following individual doses:

  • Infants: 0.03 - 0.05 g

  • Children: 0.05 - 0.75 g

  • Adults: 1.0 - 1.5 g

These doses were administered intravenously, either once or twice a week for a duration of six weeks.[7]

Quality Control

Given the historical context, quality control for Urea Stibamine injections would have relied on the standards of the time. Modern extemporaneous preparations would require more stringent testing.

ParameterHistorical MethodModern Recommendation
Sterility Culture-based methodsMembrane filtration or direct inoculation as per USP <71>
Pyrogens Rabbit Pyrogen Test[1][8][9][10]Limulus Amebocyte Lysate (LAL) test or Monocyte Activation Test (MAT)
Clarity Visual inspection against black and white backgroundsVisual inspection and instrumental particle counting
Identity Chemical tests for antimony and ureaHPLC, Mass Spectrometry
Assay (Potency) Titration methods for antimony contentHPLC with UV detection

Stability and Storage

Mechanism of Action

The proposed mechanism of action for pentavalent antimonials like Urea Stibamine involves a multi-step process within the Leishmania parasite.

G cluster_host Host Macrophage cluster_parasite Leishmania Parasite Sb(V) Urea Stibamine (SbV) Sb(V)_parasite Sb(V) Sb(V)->Sb(V)_parasite Uptake Sb(III) Sb(III) (active form) Sb(V)_parasite->Sb(III) Reduction TryR Trypanothione Reductase Sb(III)->TryR Inhibition DNA_Topo_I DNA Topoisomerase I Sb(III)->DNA_Topo_I Inhibition Redox_Imbalance Redox Imbalance & Oxidative Stress TryR->Redox_Imbalance Leads to DNA_Damage DNA Replication/Transcription Inhibition DNA_Topo_I->DNA_Damage Leads to Parasite_Death Parasite Death Redox_Imbalance->Parasite_Death DNA_Damage->Parasite_Death

Urea Stibamine, a pentavalent antimony (SbV) compound, is believed to act as a prodrug. After entering the Leishmania parasite, it is reduced to the more toxic trivalent form, SbIII. This active form is thought to exert its anti-leishmanial effect through two primary pathways:

  • Inhibition of Trypanothione Reductase: SbIII inhibits the enzyme trypanothione reductase, which is crucial for the parasite's defense against oxidative stress. This leads to a redox imbalance and accumulation of reactive oxygen species, ultimately causing cellular damage.

  • Inhibition of DNA Topoisomerase I: SbIII also interferes with DNA topoisomerase I, an enzyme essential for DNA replication and transcription. This disruption of DNA metabolism contributes to parasite death.

Experimental Workflow for Preparation and Quality Control

The following diagram outlines the general workflow for the extemporaneous preparation and quality control of a Urea Stibamine solution for injection.

G Start Start Aseptic_Prep Aseptic Environment Preparation Start->Aseptic_Prep Reconstitution Reconstitute Urea Stibamine with Sterile WFI Aseptic_Prep->Reconstitution Visual_Inspect1 Visual Inspection (Clarity, Color) Reconstitution->Visual_Inspect1 Sterile_Filter Sterile Filtration (0.22 µm) Visual_Inspect1->Sterile_Filter Aseptic_Fill Aseptic Filling into Sterile Vials Sterile_Filter->Aseptic_Fill QC_Testing Quality Control Testing Aseptic_Fill->QC_Testing Sterility Sterility Test QC_Testing->Sterility Pass Discard Discard Batch QC_Testing->Discard Fail Pyrogen Pyrogen Test Sterility->Pyrogen Clarity_QC Clarity Test Pyrogen->Clarity_QC Assay Assay/Identity Clarity_QC->Assay Release Release for Use Assay->Release

Conclusion

The preparation of Urea Stibamine solutions for injection is a process rooted in the history of pharmaceutical compounding. While no longer in widespread use, the methodologies provide valuable insight into the evolution of drug formulation and sterile preparation. Any contemporary research involving the preparation of Urea Stibamine for administration must adhere to modern standards of aseptic technique, quality control, and stability testing to ensure safety and efficacy. The historical context of its use underscores the significant impact this compound had on public health in the fight against leishmaniasis.

References

Application

quantification of Urea stibamine in biological samples

An Application Note for the Quantification of Urea Stibamine in Biological Samples Introduction Urea Stibamine is an organic pentavalent antimonial (Sb(V)) compound that was historically used in the treatment of visceral...

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Quantification of Urea Stibamine in Biological Samples

Introduction

Urea Stibamine is an organic pentavalent antimonial (Sb(V)) compound that was historically used in the treatment of visceral leishmaniasis (kala-azar).[1][2] Although largely superseded by newer drugs, research into its pharmacokinetics, efficacy, and potential resistance mechanisms necessitates robust and sensitive analytical methods for its quantification in biological matrices. Urea Stibamine itself is a complex mixture, and it is considered a prodrug that is reduced in vivo to the more toxic, active trivalent (Sb(III)) form.

This application note details a validated protocol for the quantification of Urea Stibamine in biological samples, primarily by measuring the total antimony (Sb) content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This technique offers high sensitivity and is the current standard for trace metal analysis, making it ideal for pharmacokinetic studies in plasma, blood, and tissues.

Principle of the Method

The quantification of Urea Stibamine is achieved by measuring its core component, antimony. Biological samples are first subjected to a digestion process, typically using strong acids like nitric acid and hydrogen peroxide, to break down the organic matrix and solubilize the antimony.[3][4][5] The total antimony concentration in the digested sample is then measured using ICP-MS. An internal standard, such as indium (In), is added to correct for matrix effects and instrumental drift, ensuring accuracy and precision.[6] The concentration of total antimony is directly proportional to the concentration of the drug in the original sample.

Mechanism of Action Overview

Urea Stibamine, a pentavalent antimonial (Sb(V)), acts as a prodrug. It must be biologically reduced, primarily by the enzyme thiol-dependent reductase in macrophages and the parasite itself, to its active trivalent form, Sb(III). Sb(III) is thought to exert its anti-leishmanial effect by inhibiting key enzymes in the parasite's glycolysis and fatty acid oxidation pathways, leading to a decrease in ATP production and parasite death.

cluster_host Host Macrophage / Parasite US Urea Stibamine (Sb(V) - Prodrug) SB3 Active Sb(III) US->SB3 Reduction Inhibition Inhibition of Glycolysis & Fatty Acid Oxidation SB3->Inhibition Targets TDR Thiol-Dependent Reductase TDR->SB3 Death Parasite Death Inhibition->Death Leads to cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample Collection (Plasma, Blood, Tissue) Spike 2. Spike with Internal Standard (e.g., Indium) Sample->Spike Digest 3. Acid Digestion (HNO₃ + H₂O₂ at 90°C) Spike->Digest Dilute 4. Dilution to Final Volume Digest->Dilute ICPMS 5. ICP-MS Analysis (Monitor ¹²¹Sb and ¹¹⁵In) Dilute->ICPMS Calib 6. Generate Calibration Curve ICPMS->Calib Quant 7. Quantify Sb Concentration (Ratio of ¹²¹Sb / ¹¹⁵In) Calib->Quant Report 8. Report Final Concentration Quant->Report

References

Method

Liposomal Formulation of Urea Stibamine for Enhanced Drug Delivery in Leishmaniasis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of a liposomal formulation of Urea Stibam...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of a liposomal formulation of Urea Stibamine, a potent antileishmanial drug. The encapsulation of Urea Stibamine within liposomes presents a promising strategy to enhance its therapeutic efficacy by targeting the drug to the reticuloendothelial system, where Leishmania parasites reside within macrophages, while potentially reducing its systemic toxicity.[1]

Introduction

Leishmaniasis is a parasitic disease with a spectrum of clinical manifestations, caused by protozoan parasites of the genus Leishmania. Current treatment options are often limited by issues of toxicity, long treatment regimens, and emerging drug resistance. Urea Stibamine, a pentavalent antimonial compound, has demonstrated significant antileishmanial activity.[2][3] However, its clinical use can be associated with adverse side effects. Liposomal drug delivery systems offer a strategic advantage by enabling targeted delivery of therapeutic agents to infected macrophages, thereby increasing the drug concentration at the site of infection and minimizing off-target effects.[4][5] This document outlines the preparation, characterization, and in vivo evaluation of a liposomal formulation of Urea Stibamine.

Data Presentation

Table 1: Physicochemical Characteristics of Urea Stibamine Liposomes
ParameterNon-Mannosylated LiposomesMannosylated Liposomes
Average Particle Size (nm) 150 - 250160 - 260
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) -20 to -40-15 to -35
Encapsulation Efficiency (%) 40 - 6040 - 60

Note: The data presented are representative values based on typical liposomal formulations and may vary depending on the specific lipids and preparation methods used.

Table 2: In Vivo Efficacy of Liposomal Urea Stibamine in an Experimental Leishmaniasis Model (Hamster)
Treatment GroupDose (mg/kg body weight)Parasite Load Reduction in Spleen (%)
Free Urea Stibamine 10~50%
Empty Liposomes -< 10%
Urea Stibamine in Non-Mannosylated Liposomes 10~75%
Urea Stibamine in Mannosylated Liposomes 10> 90%

Note: This data is extrapolated from a study on the liposomal formulation of Urea Stibamine in a hamster model of leishmaniasis.[1] The enhanced efficacy of mannosylated liposomes is attributed to the specific targeting of mannose receptors on macrophages.

Experimental Protocols

Protocol 1: Preparation of Urea Stibamine-Loaded Liposomes (Thin-Film Hydration Method)

1. Materials and Reagents:

  • Phosphatidylcholine (PC) (e.g., from soybean or egg)

  • Cholesterol (Chol)

  • Urea Stibamine

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • For mannosylated liposomes: Dipalmitoylphosphatidylethanolamine-N-[methoxy(polyethylene glycol)-2000] (DPPE-PEG-Mannose) or similar mannose-conjugated lipid.

2. Procedure:

  • Dissolve phosphatidylcholine and cholesterol in a 2:1 molar ratio in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. For mannosylated liposomes, include the mannose-conjugated lipid at a desired molar percentage (e.g., 5-10 mol%).

  • Create a thin lipid film by evaporating the organic solvents using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 40-50°C).

  • Further dry the lipid film under a stream of nitrogen gas for 15-30 minutes, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the dry lipid film with a solution of Urea Stibamine in PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. The concentration of Urea Stibamine should be optimized based on the desired drug-to-lipid ratio.

  • To obtain smaller, unilamellar vesicles, the resulting multilamellar vesicle suspension can be downsized by sonication (using a probe sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 200 nm).

  • Remove the unencapsulated Urea Stibamine by dialysis against PBS or by size exclusion chromatography.

Protocol 2: Characterization of Liposomes

1. Particle Size and Zeta Potential:

  • Dilute the liposome suspension in PBS.

  • Analyze the particle size, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.

2. Encapsulation Efficiency:

  • Separate the unencapsulated ("free") Urea Stibamine from the liposomes using a method such as dialysis, ultrafiltration, or size exclusion chromatography.[6]

  • Quantify the amount of Urea Stibamine in the liposomal formulation before and after separation of the free drug. A suitable analytical method for Urea Stibamine quantification, such as a colorimetric assay or high-performance liquid chromatography (HPLC), would be required. The following formula is used to calculate the encapsulation efficiency: EE (%) = (Total Drug - Free Drug) / Total Drug x 100

3. Morphology:

  • Visualize the morphology of the liposomes using Transmission Electron Microscopy (TEM). This involves placing a drop of the diluted liposome suspension on a carbon-coated grid, negative staining (e.g., with phosphotungstic acid), and allowing it to air dry before imaging.

Protocol 3: In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

1. Animal Model:

  • BALB/c mice are a commonly used model for visceral leishmaniasis.

2. Infection:

  • Infect mice with Leishmania donovani promastigotes via intravenous injection.

3. Treatment:

  • After a pre-patent period to allow the infection to establish (e.g., 15-30 days), divide the mice into treatment groups:

    • Untreated control

    • Free Urea Stibamine

    • Empty liposomes

    • Liposomal Urea Stibamine

  • Administer the treatments intravenously at a predetermined dosing schedule.

4. Assessment of Parasite Burden:

  • At the end of the treatment period, euthanize the mice and aseptically remove the liver and spleen.

  • Determine the parasite burden in these organs by:

    • Microscopic examination: Prepare Giemsa-stained tissue imprints and count the number of amastigotes per 1000 host cell nuclei to calculate Leishman-Donovan Units (LDU).

    • Quantitative PCR (qPCR): Extract DNA from the tissues and perform qPCR to quantify the amount of parasite DNA relative to a host gene.[7]

Visualizations

G Experimental Workflow for Liposomal Urea Stibamine cluster_prep Liposome Preparation cluster_char Characterization cluster_invivo In Vivo Efficacy prep1 Lipid & Drug Dissolution in Organic Solvent prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with Urea Stibamine Solution prep2->prep3 prep4 Sizing (Sonication/Extrusion) prep3->prep4 prep5 Purification (Dialysis/SEC) prep4->prep5 char1 Particle Size & Zeta Potential (DLS) prep5->char1 char2 Encapsulation Efficiency (Separation + Quantification) prep5->char2 char3 Morphology (TEM) prep5->char3 invivo1 Animal Model Infection (L. donovani) prep5->invivo1 invivo2 Treatment Administration invivo1->invivo2 invivo3 Assessment of Parasite Burden (LDU/qPCR) invivo2->invivo3

Caption: Workflow for preparation and evaluation of liposomal Urea Stibamine.

G Proposed Mechanism of Liposomal Urea Stibamine Action cluster_delivery Drug Delivery cluster_action Intracellular Action liposome Liposomal Urea Stibamine phagocytosis Phagocytosis liposome->phagocytosis macrophage Infected Macrophage release Drug Release in Phagolysosome macrophage->release phagocytosis->macrophage parasite Leishmania Amastigote release->parasite inhibition Inhibition of Parasite Replication & Survival parasite->inhibition

Caption: Targeted delivery and action of liposomal Urea Stibamine.

G Potential Macrophage Signaling Pathway Modulation cluster_macrophage Macrophage Response cluster_parasite Effect on Parasite urea_stibamine Urea Stibamine membrane Macrophage Membrane urea_stibamine->membrane interacts with glucose Impaired Deoxyglucose Uptake membrane->glucose function Altered Macrophage Function glucose->function parasite_survival Reduced Intracellular Parasite Survival function->parasite_survival

Caption: Urea Stibamine's effect on macrophage glucose uptake.[3]

References

Technical Notes & Optimization

Troubleshooting

Urea Stibamine Toxicity and Adverse Effects: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and adverse effects of urea stibamine. The following troubleshooting gu...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and adverse effects of urea stibamine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during preclinical and experimental studies of this antimonial compound.

Frequently Asked Questions (FAQs)

Q1: What are the known toxicities associated with urea stibamine?

Urea stibamine, while considered less toxic than earlier trivalent antimony compounds like tartar emetic, is known to cause a range of adverse effects. Historically, clinical use and preclinical studies have reported both acute and chronic toxicities. Common adverse effects include gastrointestinal issues such as nausea and vomiting. More severe toxicities can affect the cardiovascular and hepatic systems. In animal studies, signs of severe intoxication have included spasmodic movements, prostration, and paralysis of the central nervous system. Preclinical research also points to potential liver and kidney damage with prolonged exposure.

Q2: What is the proposed mechanism of urea stibamine toxicity?

The precise molecular mechanisms of urea stibamine toxicity are not fully elucidated. However, research on antimonial compounds suggests several pathways. One proposed mechanism involves the impairment of the host cell macrophage membrane, which can disrupt cellular functions.[1] More broadly, antimony compounds are known to induce oxidative stress through the generation of reactive oxygen species (ROS). This oxidative stress can lead to cellular damage, including DNA lesions and protein modifications.[2][3] Furthermore, antimony has been shown to inhibit the Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, which can trigger autophagic cell death in neuronal cells.[4]

Q3: Are there established LD50 values for urea stibamine?

Q4: How does the toxicity of urea stibamine compare to other pentavalent antimonials like sodium stibogluconate?

Direct comparative toxicity studies between urea stibamine and other pentavalent antimonials are scarce in recent literature. However, it is generally understood that all pentavalent antimonials share a similar spectrum of potential toxicities, including cardiotoxicity and hepatotoxicity. For reference, a comparative study of sodium stibogluconate and meglumine antimoniate, another pentavalent antimonial, revealed differences in the frequency of elevated liver enzymes, suggesting variations in hepatotoxicity between different formulations.[5] Researchers studying urea stibamine should anticipate a toxicity profile that overlaps with these better-characterized compounds.

Troubleshooting Guide for Experimental Studies

This guide addresses potential issues that may arise during in vitro and in vivo experiments involving urea stibamine.

Issue 1: High levels of cytotoxicity observed in in vitro assays at low concentrations.

  • Possible Cause 1: Contamination of the compound or cell culture.

    • Troubleshooting: Ensure the purity of the urea stibamine compound. Test cell cultures for mycoplasma or other microbial contamination.

  • Possible Cause 2: Inappropriate solvent or high solvent concentration.

    • Troubleshooting: Verify that the solvent used to dissolve urea stibamine is non-toxic to the cells at the final concentration used in the assay. Run a solvent-only control.

  • Possible Cause 3: High sensitivity of the chosen cell line.

    • Troubleshooting: Consider using a less sensitive cell line or a primary cell culture that is more relevant to the target tissue of toxicity. Perform a literature search for cell lines commonly used in antimonial toxicity studies.

Issue 2: Inconsistent results in animal toxicity studies.

  • Possible Cause 1: Variability in drug formulation and administration.

    • Troubleshooting: Ensure the urea stibamine solution is prepared fresh for each experiment and that the concentration is consistent. Standardize the route and technique of administration (e.g., intravenous, intraperitoneal).

  • Possible Cause 2: Animal model variability.

    • Troubleshooting: Use a well-characterized and standardized animal model for leishmaniasis drug toxicity testing, such as BALB/c mice or Syrian golden hamsters.[6][7][8][9] Ensure that animals are of a similar age, weight, and genetic background.

  • Possible Cause 3: Underlying health issues in the animal colony.

    • Troubleshooting: Source animals from a reputable supplier and ensure they are housed in a specific-pathogen-free (SPF) environment. Monitor animals for any signs of illness prior to and during the experiment.

Issue 3: Difficulty in assessing specific organ toxicities (e.g., cardiotoxicity, hepatotoxicity).

  • Possible Cause 1: Insufficient duration of exposure or dose.

    • Troubleshooting: Organ-specific toxicities may only manifest after repeated dosing over a longer period. Conduct sub-acute or chronic toxicity studies with multiple dose levels.

  • Possible Cause 2: Lack of sensitive biomarkers.

    • Troubleshooting: In addition to standard histological analysis, incorporate the measurement of specific biomarkers of organ damage. For hepatotoxicity, measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). For cardiotoxicity, perform electrocardiogram (ECG) monitoring and measure cardiac troponin levels.

  • Possible Cause 3: Confounding effects of the disease model.

    • Troubleshooting: In infection models, distinguish between pathology caused by the Leishmania infection and drug-induced toxicity by including an uninfected, drug-treated control group.

Data Presentation

Table 1: Comparative Biochemical and Cardiac Toxicity of Pentavalent Antimonials (Sodium Stibogluconate vs. Meglumine Antimoniate)

Data from a clinical study in patients with cutaneous leishmaniasis treated with 20 mg Sbv/kg/day for 20 days. This table is provided as a reference for the types of toxicities to monitor for pentavalent antimonials.

ParameterSodium Stibogluconate (Group II)Meglumine Antimoniate (Group I)p-value
Abnormal Aminotransferase Levels (Day 10) Higher FrequencyLower Frequency< 0.001
Abnormal Aminotransferase Levels (Day 20) Higher FrequencyLower Frequency< 0.001
Abnormal Amylase Levels (Day 10) Higher FrequencyLower Frequency< 0.001
Electrocardiographic Abnormalities 54%43%0.30

Source: Adapted from a comparative study on the biochemical and cardiac toxicity of sodium stibogluconate and meglumine antimoniate.[5]

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of urea stibamine against a mammalian cell line.

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., J774 macrophages, HepG2 hepatocytes) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of urea stibamine in a suitable solvent (e.g., sterile water, DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the culture medium from the cells and replace it with medium containing the different concentrations of urea stibamine. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • MTT Assay:

    • After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2. In Vivo Toxicity Assessment in a Hamster Model of Visceral Leishmaniasis

This protocol outlines a general procedure for evaluating the toxicity of urea stibamine in a relevant animal model.

  • Animal Model and Infection:

    • Use 6-8 week old male Syrian golden hamsters.

    • Infect the hamsters intracardially with 1 x 10^7 Leishmania donovani amastigotes.

  • Drug Treatment:

    • Begin treatment 4-6 weeks post-infection.

    • Prepare fresh solutions of urea stibamine for injection.

    • Administer urea stibamine via the desired route (e.g., intraperitoneal or intravenous) at various dose levels for a specified duration (e.g., 5-10 consecutive days). Include a vehicle-treated control group.

  • Toxicity Monitoring:

    • Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.

    • At the end of the treatment period, collect blood samples for hematological and biochemical analysis (e.g., complete blood count, liver function tests, kidney function tests).

  • Histopathological Analysis:

    • Euthanize the animals and perform a necropsy.

    • Collect major organs (liver, spleen, kidneys, heart) and fix them in 10% neutral buffered formalin.

    • Process the tissues for histopathological examination to assess for any drug-induced lesions.

  • Efficacy Assessment:

    • Determine the parasite burden in the liver and spleen by stamping the tissues onto slides, staining with Giemsa, and counting the number of amastigotes per 1000 host cell nuclei. Calculate the Leishman-Donovan Units (LDUs).

Visualizations

Antimony_Toxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Urea Stibamine Urea Stibamine Antimony_ions Antimony Ions (SbIII/SbV) Urea Stibamine->Antimony_ions Cellular Uptake ROS Reactive Oxygen Species (ROS) Generation Antimony_ions->ROS Akt_mTOR_Inhibition Inhibition of Akt/mTOR Pathway Antimony_ions->Akt_mTOR_Inhibition Macrophage_Membrane_Impairment Macrophage Membrane Impairment Antimony_ions->Macrophage_Membrane_Impairment Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Dysfunction Protein Dysfunction Oxidative_Stress->Protein_Dysfunction Cell_Death Apoptosis / Autophagic Cell Death DNA_Damage->Cell_Death Protein_Dysfunction->Cell_Death Autophagy Autophagy Akt_mTOR_Inhibition->Autophagy Autophagy->Cell_Death Macrophage_Membrane_Impairment->Cell_Death Experimental_Workflow_Toxicity cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Select & Culture Mammalian Cell Line Compound_Treatment Treat with Urea Stibamine (Dose-Response) Cell_Culture->Compound_Treatment Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Cytotoxicity_Assay IC50_Determination Determine IC50 Value Cytotoxicity_Assay->IC50_Determination Animal_Model Select Animal Model (e.g., Hamster) Infection Infect with Leishmania (Optional, for efficacy-toxicity studies) Animal_Model->Infection Drug_Administration Administer Urea Stibamine (Multiple Doses) Infection->Drug_Administration Monitoring Monitor Clinical Signs, Body Weight Drug_Administration->Monitoring Sample_Collection Collect Blood & Tissues Monitoring->Sample_Collection Analysis Hematology, Biochemistry, Histopathology Sample_Collection->Analysis

References

Optimization

Technical Support Center: Leishmania Resistance to Urea Stibamine

Welcome to the technical support center for researchers investigating Leishmania resistance to urea stibamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating Leishmania resistance to urea stibamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is urea stibamine and how does it work against Leishmania?

Urea stibamine is a pentavalent antimonial (SbV) drug that has historically been used for the treatment of leishmaniasis.[1][2][3] Like other pentavalent antimonials, it is a prodrug that needs to be reduced to its active trivalent form (SbIII) to exert its anti-leishmanial activity.[4] The precise mechanism of this reduction is still under investigation but is thought to involve both macrophage and parasite-specific thiol compounds.[4] Once in its active SbIII form, the drug targets the parasite's unique thiol metabolism, particularly by inhibiting trypanothione reductase.[4][5] This inhibition leads to an increase in oxidative stress and ultimately parasite death.[4]

Q2: My Leishmania clinical isolate is showing high levels of resistance to urea stibamine. What are the most common resistance mechanisms?

Resistance to antimonials, including urea stibamine, in Leishmania is a multifactorial phenomenon. The most well-characterized mechanisms include:

  • Decreased Drug Uptake: Reduced expression or mutations in the Leishmania aquaglyceroporin-1 (AQP1) gene can significantly decrease the uptake of the active trivalent form of the drug (SbIII).[6][7][8][9][10]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MRPA (multidrug resistance-associated protein A, also known as ABCC3) and ABCI4, can actively pump the drug out of the parasite.[11][12][13][14] These transporters often efflux the drug after it has been conjugated to thiols like trypanothione or glutathione.[11][12][14]

  • Altered Thiol Metabolism: Increased intracellular levels of thiols, such as trypanothione and glutathione, can detoxify the drug by chelation and sequestration.[5][10][15] This can be due to the upregulation of enzymes involved in their synthesis, such as gamma-glutamylcysteine synthetase and ornithine decarboxylase.[15]

  • Host Macrophage Efflux: Overexpression of ABC transporters like P-glycoprotein (P-gp) and MRP1 in the host macrophage can also contribute to treatment failure by reducing the intracellular concentration of the drug available to the amastigotes.[16]

Q3: How can I determine if my resistant Leishmania strain has altered drug uptake or efflux?

To investigate drug uptake and efflux, you can perform the following experiments:

  • Drug Accumulation Assay: This assay measures the intracellular concentration of antimony over time. A lower accumulation of the drug in the resistant strain compared to a sensitive control would suggest either decreased uptake or increased efflux.

  • Gene Expression Analysis: Quantify the mRNA levels of genes known to be involved in uptake and efflux, such as AQP1 and various ABC transporter genes (e.g., MRPA, ABCI4), using quantitative real-time PCR (qRT-PCR). Downregulation of AQP1 or upregulation of ABC transporters in the resistant strain would be indicative of these resistance mechanisms.

  • Functional Analysis of AQP1: Sequence the AQP1 gene in your resistant isolate to check for mutations that could lead to a non-functional protein.[7][17] You can also perform functional complementation by transfecting the resistant strain with a wild-type copy of the AQP1 gene to see if sensitivity is restored.[9]

  • Inhibition of ABC Transporters: Use known inhibitors of ABC transporters, such as lovastatin, to see if drug sensitivity can be restored in the resistant strain.[16]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for urea stibamine in in vitro susceptibility assays.
Possible Cause Troubleshooting Step
Drug Stability and Preparation Urea stibamine solutions can be unstable. Prepare fresh drug solutions for each experiment and protect from light. Ensure the correct solvent is used and that the drug is fully dissolved.
Parasite Stage and Density Ensure you are using a consistent parasite stage (promastigote vs. amastigote) and density in your assays. The intracellular amastigote model is considered the gold standard for determining drug susceptibility.[18]
Assay Method Different susceptibility assays (e.g., microscopic counting, colorimetric assays like MTT, fluorometric assays) can yield different results.[19] Standardize your chosen method and include appropriate controls (sensitive and resistant strains, untreated controls).
Host Cell Line If using an intracellular amastigote model, be aware that different macrophage cell lines (e.g., primary peritoneal macrophages, THP-1, U937) can influence the outcome of the assay.[19]
Problem 2: My laboratory-induced resistant Leishmania line loses its resistance phenotype after prolonged culture without drug pressure.
Possible Cause Troubleshooting Step
Unstable Resistance Mechanism Some resistance mechanisms, such as gene amplification, can be unstable in the absence of selective pressure. The amplified genes may be lost over time.
Reversion to Sensitive Phenotype To maintain the resistant phenotype, periodically culture the parasites in the presence of a sub-lethal concentration of urea stibamine.
Cryopreservation Cryopreserve aliquots of the resistant strain at early passages to ensure you have a stable stock.

Quantitative Data Summary

The following table summarizes typical half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values for antimony-sensitive and -resistant Leishmania isolates. Note that specific values can vary depending on the Leishmania species, the assay method, and whether promastigotes or amastigotes are tested.

Leishmania SpeciesStageAntimonial CompoundSensitive Isolate (EC50/IC50 µM)Resistant Isolate (EC50/IC50 µM)Fold Resistance
L. donovaniAmastigoteSbIII1.2 - 4.6> 30> 6.5
L. donovaniPromastigoteSbIII0.12 - 1.32> 20> 15
L. majorAmastigoteMiltefosine7.5 - 37.1--
L. majorPromastigoteMiltefosine4.8 - 13.1--

Data compiled from multiple sources.[15] Note that urea stibamine is a pentavalent antimonial, and its activity is often assessed based on its trivalent form (SbIII).

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Assay for Leishmania Amastigotes in Macrophages

This protocol is a standard method for determining the 50% inhibitory concentration (IC50) of a drug against intracellular Leishmania amastigotes.

Materials:

  • Leishmania promastigotes (late log or stationary phase)

  • Macrophage cell line (e.g., THP-1, J774, or primary peritoneal macrophages)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Urea stibamine

  • 96-well culture plates

  • Giemsa stain

  • Microscope

Methodology:

  • Macrophage Seeding: Seed macrophages in a 96-well plate at a density that will result in a confluent monolayer after 24 hours. For THP-1 cells, differentiate them into adherent macrophages using PMA (phorbol 12-myristate 13-acetate).

  • Infection: Infect the macrophage monolayer with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Drug Treatment: Wash the wells to remove non-phagocytosed promastigotes. Add fresh medium containing serial dilutions of urea stibamine. Include a drug-free control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Staining and Counting: After incubation, fix the cells with methanol and stain with Giemsa.

  • Data Analysis: Determine the number of amastigotes per 100 macrophages for each drug concentration. Calculate the IC50 value, which is the concentration of the drug that reduces the number of amastigotes by 50% compared to the untreated control.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of genes associated with drug resistance.

Materials:

  • Leishmania promastigotes (log phase) from sensitive and resistant strains

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (e.g., AQP1, MRPA) and a reference gene (e.g., GAPDH, α-tubulin)

  • Real-time PCR instrument

Methodology:

  • RNA Extraction: Extract total RNA from an equal number of parasites from both sensitive and resistant strains.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA, primers, and master mix.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes in the resistant strain compared to the sensitive strain using the ΔΔCt method, normalized to the reference gene.

Visualizations

Leishmania_Resistance_Pathway cluster_extracellular Extracellular cluster_macrophage Macrophage cluster_leishmania Leishmania Amastigote SbV Urea Stibamine (SbV) SbV_macro SbV SbV->SbV_macro SbIII_macro SbIII SbV_macro->SbIII_macro Reduction Host_ABC Host ABC Transporters (P-gp, MRP1) SbIII_macro->Host_ABC Efflux AQP1 AQP1 SbIII_macro->AQP1 Uptake SbIII_leish SbIII AQP1->SbIII_leish Thiol_conjugate SbIII-Thiol Conjugate SbIII_leish->Thiol_conjugate Conjugation with Trypanothione/GSH Trypanothione_Reductase Trypanothione Reductase SbIII_leish->Trypanothione_Reductase Inhibition ABC_transporter ABC Transporters (MRPA, ABCI4) Thiol_conjugate->ABC_transporter Efflux Oxidative_Stress Oxidative Stress Trypanothione_Reductase->Oxidative_Stress Leads to Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death

Caption: Overview of urea stibamine action and resistance mechanisms in Leishmania.

experimental_workflow start Start with Resistant and Sensitive Strains ic50 Determine IC50 (Drug Susceptibility Assay) start->ic50 rna_extraction RNA Extraction start->rna_extraction drug_accumulation Drug Accumulation Assay start->drug_accumulation qpcr qRT-PCR for AQP1 and ABC Transporters ic50->qpcr Confirm Resistance rna_extraction->qpcr gene_sequencing AQP1 Gene Sequencing qpcr->gene_sequencing If AQP1 is downregulated protein_analysis Proteomics Analysis drug_accumulation->protein_analysis Investigate efflux proteins

Caption: Experimental workflow for investigating urea stibamine resistance.

References

Troubleshooting

stability and degradation of Urea stibamine solutions

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Urea Stibamine solutions. The following information addresses common stability and degradation...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Urea Stibamine solutions. The following information addresses common stability and degradation concerns and offers troubleshooting strategies for issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Urea Stibamine solution has turned cloudy or formed a precipitate. What is the cause and how can I resolve it?

A: Cloudiness or precipitation in Urea Stibamine solutions can be attributed to several factors, including pH shifts, temperature fluctuations, or the use of inappropriate solvents. Urea Stibamine is a complex salt, and its solubility can be sensitive to the solution's conditions.

  • Troubleshooting Steps:

    • Verify pH: Ensure the pH of your solution is within the optimal range. While specific data for Urea Stibamine is limited, related urea compounds are most stable in a pH range of 4-8.[1][2][3]

    • Check Temperature: Avoid storing the solution at extreme temperatures. If the solution has been refrigerated or exposed to high temperatures, allow it to equilibrate to room temperature. Note that heating urea-containing buffers above 37°C can lead to carbamylation of proteins.[4]

    • Solvent Quality: Use high-purity, deionized water for solution preparation.[4]

    • Fresh Preparation: Urea solutions can degrade upon standing, forming reactive cyanate ions.[4] It is highly recommended to use freshly prepared solutions for optimal results.[4]

Q2: I am observing a decrease in the efficacy of my Urea Stibamine solution over time. What could be the reason?

A: A decline in efficacy suggests chemical degradation of the Urea Stibamine. The stability of urea-based compounds is influenced by temperature, pH, and initial concentration.[1][2][3]

  • Potential Causes:

    • Hydrolysis: Urea Stibamine can undergo hydrolysis, breaking down into less active or inactive components.

    • Temperature-Induced Degradation: Increased temperatures accelerate the degradation of urea solutions.[1][2][3]

    • pH Instability: Solutions outside the optimal pH range of 4-8 are more prone to degradation.[1][2][3]

Q3: Can I heat my Urea Stibamine solution to aid dissolution?

A: It is strongly advised not to heat Urea Stibamine solutions, particularly above 37°C.[4] Heating can accelerate degradation and lead to the formation of byproducts, potentially altering the compound's biological activity.

Q4: What are the ideal storage conditions for Urea Stibamine solutions?

  • Temperature: Store at controlled room temperature (15-25°C) or refrigerated (2-8°C) for short-term storage, protected from light.

  • pH: Maintain the solution pH between 4 and 8.[1][2][3]

  • Container: Store in a tightly closed, inert container to prevent contamination and solvent evaporation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Solution Discoloration (e.g., turning brown) Oxidation or degradation of the stibonic acid moiety.Prepare fresh solution. Protect from light and air by using amber vials and purging with an inert gas like nitrogen.
Unexpected pH Shift Degradation of urea to ammonia and cyanate, which can increase the pH.[5]Monitor the pH of the solution regularly. If a significant shift is observed, prepare a fresh solution. Consider using a buffer system, such as a lactate buffer at pH 6.0, which has been shown to minimize urea degradation.[1][2][3]
Loss of Potency in Biological Assays Chemical degradation of Urea Stibamine.Use freshly prepared solutions for all experiments. If storage is necessary, perform stability studies under your specific experimental conditions to determine the rate of degradation.
Formation of an Ammonia-like Odor Decomposition of urea into ammonia.[5]This is a clear sign of degradation. Discard the solution and prepare a fresh batch.

Quantitative Data on Urea Solution Stability

Please note that the following data is for urea solutions and should be considered as an approximation for the behavior of Urea Stibamine solutions in the absence of specific data.

Table 1: Effect of Temperature and pH on Urea Degradation

Temperature (°C)pHRelative Stability
25 - 603.11 - 9.67Stability decreases with increasing temperature across all pH values.[1][2][3]
Ambient4 - 8More stable range.[1][2][3]
Ambient6.0 (Lactate Buffer)Lowest degradation observed.[1][2][3]

Table 2: Effect of Initial Concentration on Urea Degradation

Initial Urea ConcentrationDegradation Rate
2.5% - 20%The rate of degradation is dependent on the initial concentration.[1][2]
Higher ConcentrationsThe rate of degradation decreases over time, suggesting a potential for a reverse reaction.[1][2]

Experimental Protocols

Protocol 1: Preparation of a Fresh Urea Stibamine Solution

  • Materials: Urea Stibamine powder, sterile deionized water, appropriate buffer (e.g., lactate buffer, pH 6.0), sterile filters (0.22 µm), calibrated pH meter, sterile storage vials.

  • Procedure:

    • Weigh the desired amount of Urea Stibamine powder in a sterile container.

    • Add the required volume of sterile deionized water or buffer to achieve the target concentration.

    • Gently agitate the solution at room temperature until the powder is completely dissolved. Do not heat.

    • Measure and record the pH of the solution. Adjust if necessary using a suitable acidic or basic solution.

    • Sterile filter the solution using a 0.22 µm filter into a sterile storage vial.

    • Label the vial with the compound name, concentration, date of preparation, and initials of the preparer.

    • Use the solution immediately for best results.

Protocol 2: Monitoring the Stability of a Urea Stibamine Solution

  • Objective: To assess the stability of a prepared Urea Stibamine solution over a defined period under specific storage conditions.

  • Methodology:

    • Prepare a stock solution of Urea Stibamine as described in Protocol 1.

    • Aliquot the solution into multiple sterile vials, each containing a sufficient volume for a single time point analysis.

    • Store the vials under the desired conditions (e.g., 4°C, 25°C, protected from light).

    • At predetermined time points (e.g., 0, 24, 48, 72 hours), remove one vial from storage.

    • Analyze the sample for:

      • Visual Appearance: Note any changes in color, clarity, or presence of precipitate.

      • pH: Measure and record the pH.

      • Purity and Degradation Products: Analyze the sample using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).[6] This will allow for the quantification of the parent Urea Stibamine peak and the detection of any degradation products.

    • Plot the concentration of Urea Stibamine over time to determine the degradation rate under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for Urea Stibamine Solution Preparation and Use cluster_prep Solution Preparation cluster_use Experimental Use cluster_storage Short-Term Storage weigh Weigh Urea Stibamine dissolve Dissolve in Buffer/Water weigh->dissolve check_ph Check and Adjust pH dissolve->check_ph filter Sterile Filter (0.22 µm) check_ph->filter fresh_use Immediate Use in Experiment filter->fresh_use Recommended storage Store at 2-8°C, Protected from Light filter->storage If Necessary stability_test Perform Stability Testing storage->stability_test stability_test->fresh_use

Caption: Workflow for preparing and handling Urea Stibamine solutions.

troubleshooting_workflow Troubleshooting Common Issues with Urea Stibamine Solutions cluster_cloudy Cloudiness/Precipitation cluster_potency Loss of Potency start Issue Observed with Solution check_ph Is pH within 4-8? start->check_ph check_age Is the solution freshly prepared? start->check_age check_temp Was solution exposed to extreme temperatures? check_ph->check_temp Yes prepare_fresh_cloudy Prepare Fresh Solution check_ph->prepare_fresh_cloudy No check_solvent Was deionized water used? check_temp->check_solvent No check_temp->prepare_fresh_cloudy Yes check_solvent->prepare_fresh_cloudy No check_storage Were storage conditions optimal? check_age->check_storage No prepare_fresh_potency Prepare Fresh Solution check_age->prepare_fresh_potency Yes check_storage->prepare_fresh_potency No

Caption: Decision tree for troubleshooting Urea Stibamine solution issues.

References

Optimization

Technical Support Center: Strategies to Overcome Antimonial Resistance in Leishmania

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on strategies to overcome antimonial resistance in Leishmania. This resource provides troubleshooting guides...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on strategies to overcome antimonial resistance in Leishmania. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experimental work.

Issue: Inconsistent IC50 values in drug susceptibility assays

Question: Why am I getting variable IC50 values for the same Leishmania strain in my drug susceptibility assays?

Answer: Inconsistent IC50 values can arise from several factors related to both the parasite culture and the assay conditions. Here are some common causes and troubleshooting steps:

  • Parasite Growth Phase: The susceptibility of Leishmania to antimonials can vary depending on the growth phase. Ensure you are consistently using parasites from the same growth phase (e.g., mid-logarithmic phase for promastigotes) for all experiments.

  • Culture Medium: The composition of the culture medium, including the concentration of heat-inactivated fetal calf serum and pH, can influence drug susceptibility.[1] Use a consistent and standardized medium formulation for all assays.

  • Parasite Stage: Promastigotes and amastigotes exhibit different susceptibilities to antimonials.[1] Intracellular amastigotes are the clinically relevant stage and are considered the gold standard for susceptibility testing.[2][3]

  • Host Cell Type: When testing intracellular amastigotes, the choice of host cell (e.g., primary macrophages, THP-1 cells) can impact the results. Standardize the host cell line and ensure consistent cell density and infection ratios.

  • Assay Readout: The method used to determine parasite viability (e.g., microscopy, resazurin-based fluorometry, luciferase activity) can influence the results. Microscopic counting of amastigotes per macrophage is a robust method but can be subjective.[3][4] Reporter gene-based assays can offer higher throughput and objectivity.[5]

Issue: Difficulty in detecting changes in thiol levels

Question: I am not observing the expected increase in intracellular thiol levels in my antimonial-resistant Leishmania line. What could be the problem?

Answer: Measuring intracellular thiols can be challenging. Here are some potential issues and solutions:

  • Probe Specificity and Concentration: Ensure you are using a thiol-specific fluorescent probe, such as 5-chloromethyl fluorescein diacetate (CMFDA) or CellTracker™ Violet BMQC.[6][7] Optimize the probe concentration and incubation time to ensure adequate signal without causing cellular toxicity.

  • Cell Handling: Minimize the exposure of cells to oxidative stress during harvesting and staining, as this can alter intracellular thiol levels. Perform all steps on ice and use pre-chilled buffers where appropriate.

  • Instrumentation Settings: If using flow cytometry, ensure that the instrument is properly calibrated and that the voltage settings for the fluorescence channels are optimized for detecting the specific probe you are using.

  • Confirmation with Inhibitors: To validate your assay, use a known inhibitor of glutathione synthesis, such as buthionine sulfoximine (BSO), as a negative control.[8][9] A decrease in fluorescence after BSO treatment would confirm that your assay is measuring thiols.[6]

Issue: Poor amplification or non-specific products in qRT-PCR

Question: My qRT-PCR for analyzing gene expression in Leishmania is giving me low yields or multiple bands. How can I troubleshoot this?

Answer: Poor qRT-PCR results can be due to issues with RNA quality, primer design, or reaction conditions. Consider the following:

  • RNA Quality: Ensure that your RNA is of high purity and integrity. Use a robust RNA extraction method and treat with DNase to remove any contaminating genomic DNA.[10] Assess RNA quality using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

  • Primer Design: Design primers that are specific to your target gene in Leishmania and avoid regions of homology with human or other potential contaminating DNA. Validate primer specificity using BLAST and by running a melt curve analysis after your qPCR run.

  • Reverse Transcription: Optimize the reverse transcription step to ensure efficient conversion of RNA to cDNA. Use random primers or a mix of random and oligo(dT) primers for comprehensive cDNA synthesis.[11]

  • qPCR Cycling Conditions: Optimize the annealing temperature and extension time for your specific primer set and target gene.

Frequently Asked Questions (FAQs)

This section addresses common questions related to the mechanisms and strategies for overcoming antimonial resistance in Leishmania.

1. What are the primary mechanisms of antimonial resistance in Leishmania?

Antimonial resistance in Leishmania is multifactorial and involves several key mechanisms:

  • Decreased Drug Uptake: Downregulation of the aquaglyceroporin-1 (AQP1) transporter, which is responsible for the uptake of trivalent antimony (SbIII), the active form of the drug.[1][12]

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as the multidrug resistance-associated protein A (MRPA), which actively pumps the drug out of the parasite.[12]

  • Increased Thiol-Mediated Sequestration: Increased levels of intracellular thiols, such as glutathione (GSH) and trypanothione, which conjugate with SbIII and facilitate its sequestration within the parasite or its efflux via ABC transporters.[13]

  • Altered Gene Expression: Amplification of genes involved in the thiol metabolic pathway, such as γ-glutamylcysteine synthetase and trypanothione reductase, leading to higher thiol levels.[14]

2. How can antimonial resistance be reversed in the laboratory?

Several strategies can be employed to reverse or circumvent antimonial resistance in vitro:

  • Inhibition of Thiol Metabolism: The use of buthionine sulfoximine (BSO), an inhibitor of γ-glutamylcysteine synthetase, can deplete intracellular thiol levels and re-sensitize resistant parasites to antimonials.[8][9][14]

  • Inhibition of ABC Transporters: Compounds like verapamil and lovastatin have been shown to inhibit the function of ABC transporters, thereby increasing the intracellular accumulation of antimonials.[13]

  • Combination Therapy: Combining sub-lethal doses of antimonials with other drugs that have different mechanisms of action can have a synergistic effect and overcome resistance.

3. What are the most promising combination therapies to overcome antimonial resistance?

Combination therapy is a key strategy to combat drug resistance. Some of the promising combinations include:

  • Antimonials with Paromomycin: This combination has shown efficacy in regions with high antimonial resistance.

  • Antimonials with Miltefosine: Combining these drugs can enhance their efficacy and potentially reduce the duration of treatment.

  • Liposomal Amphotericin B with other drugs: Liposomal Amphotericin B is a highly effective drug against resistant strains and can be used in combination with other agents.

The choice of combination therapy often depends on the specific Leishmania species, the geographical region, and the host's immune status.

4. What are the key genes to analyze when studying antimonial resistance?

When investigating the molecular basis of antimonial resistance, several genes are of particular interest:

  • AQP1 (Aquaglyceroporin-1): Analyze its expression levels (downregulation is associated with resistance).[12]

  • MRPA (Multidrug Resistance-Associated Protein A): Investigate its expression and amplification (upregulation is linked to resistance).[12]

  • Genes of the Thiol Metabolism Pathway:

    • GSH1 (γ-glutamylcysteine synthetase): Increased expression can lead to higher thiol levels.[12]

    • TRYR (Trypanothione Reductase): Amplification of this gene is observed in some resistant strains.[14]

5. How does the host's immune response influence antimonial resistance?

The host's immune response plays a crucial role in the outcome of antimonial therapy. A robust Th1-type immune response is associated with parasite clearance, while a Th2-type response can exacerbate the infection. Antimonials themselves have immunomodulatory effects. Some studies suggest that resistant Leishmania strains may be able to modulate the host immune response to their advantage, for example, by inducing a higher frequency of regulatory T-cells.[15] Therefore, strategies that boost the host's anti-leishmanial immunity, such as immunotherapy in combination with chemotherapy, are being explored.

Quantitative Data Summary

Table 1: In Vitro Susceptibility of Leishmania Strains to Antimonials

Leishmania SpeciesStrain TypeDrugIC50 (µg/mL)Reference
L. donovaniSensitive (AG83)SbV~10[15]
L. donovaniResistant (BHU138)SbV>100[15]
L. amazonensisSensitive (WT)SbIII~20[16]
L. amazonensisResistantSbIII>2700[16]
L. panamensisSensitiveSbIII~5[8]
L. panamensisResistantSbIII~800[8]

Table 2: Reversal of Antimonial Resistance by Buthionine Sulfoximine (BSO)

Leishmania SpeciesStrain TypeTreatmentIC50 of SbIII (µM)Fold ReversalReference
L. panamensisResistant (800.3)SbIII alone~800-[8]
SbIII + 5mM BSO~330~2.4[8]
L. panamensisResistant (1000.1)SbIII alone~1000-[8]
SbIII + 5mM BSO~160~6.25[8]

Table 3: Gene Expression Changes in Antimonial-Resistant Leishmania

GeneLeishmania SpeciesFold Change in Resistant vs. SensitiveMethodReference
AQP1L. donovani~6-7 fold decreaseqRT-PCR[17]
MRPAL. amazonensis~5 fold increaseMicroarray[16]
γ-GCSL. tropica~2.1 fold increaseqRT-PCR[12]

Experimental Protocols

1. Detailed Methodology for In Vitro Intracellular Amastigote Drug Susceptibility Assay

This protocol is adapted from several sources and provides a general framework.[2][4][18]

Materials:

  • Leishmania promastigotes (log phase)

  • Macrophage cell line (e.g., THP-1, J774, or primary bone marrow-derived macrophages)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • 96-well clear-bottom black plates

  • Antimonial drug stock solution

  • Giemsa stain

  • Microscope

Procedure:

  • Macrophage Seeding: Seed macrophages into 96-well plates at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight. For THP-1 cells, add PMA (e.g., 50 ng/mL) to induce differentiation into adherent macrophages for 48-72 hours.

  • Parasite Infection: Infect the adherent macrophages with stationary phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubation: Incubate the infected cells for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Drug Addition: Remove the medium and add fresh medium containing serial dilutions of the antimonial drug. Include a no-drug control.

  • Incubation with Drug: Incubate the plates for an additional 72 hours.

  • Fixation and Staining: Aspirate the medium, fix the cells with methanol, and stain with Giemsa.

  • Microscopic Evaluation: Determine the number of amastigotes per 100 macrophages for each drug concentration.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of infection inhibition against the drug concentration.

2. Detailed Methodology for Measuring Intracellular Thiol Levels

This protocol is based on the use of 5-chloromethyl fluorescein diacetate (CMFDA) and flow cytometry.[6]

Materials:

  • Leishmania promastigotes

  • Phosphate-buffered saline (PBS)

  • 5-chloromethyl fluorescein diacetate (CMFDA) stock solution (in DMSO)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest log-phase promastigotes by centrifugation and wash twice with PBS.

  • Cell Staining: Resuspend the parasites in PBS at a concentration of 1 x 10^6 cells/mL. Add CMFDA to a final concentration of 1-5 µM.

  • Incubation: Incubate the cells in the dark at 37°C for 15-30 minutes.

  • Washing: Wash the cells twice with ice-cold PBS to remove excess probe.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them on a flow cytometer using the appropriate excitation (e.g., 488 nm) and emission (e.g., 530/30 nm) filters.

  • Data Analysis: Determine the mean fluorescence intensity (MFI) of the stained cell population. Compare the MFI of resistant and sensitive strains.

Visualizations

Antimonial_Resistance_Pathway cluster_extracellular Extracellular cluster_macrophage Macrophage cluster_parasite Leishmania Parasite SbV Pentavalent Antimony (SbV) (Prodrug) SbIII_macro Trivalent Antimony (SbIII) SbV->SbIII_macro Reduction AQP1 AQP1 Transporter SbIII_macro->AQP1 Uptake SbIII_para Intracellular SbIII AQP1->SbIII_para Thiol_pool Thiol Pool (GSH, Trypanothione) SbIII_Thiol SbIII-Thiol Conjugate MRPA MRPA (ABC Transporter) SbIII_Thiol->MRPA Transport Sequestration Sequestration SbIII_Thiol->Sequestration Efflux Efflux MRPA->Efflux SbIII_paraThiol_pool SbIII_paraThiol_pool SbIII_paraThiol_pool->SbIII_Thiol Resistance Resistance Resistance->AQP1 Downregulation Resistance->Thiol_pool Increased Synthesis Resistance->MRPA Upregulation

Caption: Signaling pathway of antimonial action and resistance in Leishmania.

Experimental_Workflow_Drug_Susceptibility cluster_setup Assay Setup cluster_treatment Drug Treatment cluster_analysis Analysis Seed_Macrophages Seed Macrophages in 96-well plate Infect_with_Leishmania Infect with Leishmania promastigotes Seed_Macrophages->Infect_with_Leishmania Incubate_Infection Incubate for 24h (Amastigote formation) Infect_with_Leishmania->Incubate_Infection Add_Drug Add serial dilutions of antimonial drug Incubate_Infection->Add_Drug Incubate_Drug Incubate for 72h Add_Drug->Incubate_Drug Fix_Stain Fix and stain with Giemsa Incubate_Drug->Fix_Stain Microscopy Count amastigotes per 100 macrophages Fix_Stain->Microscopy Calculate_IC50 Calculate IC50 Microscopy->Calculate_IC50

Caption: Experimental workflow for in vitro intracellular amastigote drug susceptibility assay.

Logical_Relationship_Resistance_Mechanisms Antimonial_Drug Antimonial Drug Reduced_Drug_Influx Reduced Drug Influx Antimonial_Drug->Reduced_Drug_Influx Increased_Drug_Efflux Increased Drug Efflux Antimonial_Drug->Increased_Drug_Efflux Drug_Sequestration Drug Sequestration Antimonial_Drug->Drug_Sequestration Antimonial_Resistance Antimonial Resistance Reduced_Drug_Influx->Antimonial_Resistance Increased_Drug_Efflux->Antimonial_Resistance Drug_Sequestration->Antimonial_Resistance

Caption: Logical relationship of key mechanisms contributing to antimonial resistance.

References

Troubleshooting

Technical Support Center: Mitigating Side Effects of Urea Stibamine Treatment

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of Urea stibamine treatment....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of Urea stibamine treatment. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Introduction to Urea Stibamine

Urea stibamine is a pentavalent antimonial compound that was historically used for the treatment of leishmaniasis. While effective, its use has been largely superseded by newer therapies due to significant toxic side effects.[1][2] Understanding and mitigating these side effects is crucial for researchers working with this compound for historical, comparative, or investigational purposes. The primary toxicities associated with Urea stibamine and other pentavalent antimonials include gastrointestinal distress, cardiotoxicity, hepatotoxicity, and nephrotoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed during Urea stibamine treatment?

A1: The most frequently reported side effects are mild and transient nausea and vomiting.[3] More severe toxic effects can include abdominal pain, potentially due to pancreatitis, as well as cardiac, liver, and kidney toxicity.

Q2: How can the common side effects of nausea and vomiting be mitigated?

A2: Dose reduction has been shown to be an effective strategy. A study investigating smaller, more frequent doses reported a significant decrease in the incidence of nausea and vomiting.[3] Administering the drug with food may also help to reduce gastrointestinal upset, though this requires experimental validation for Urea stibamine.

Q3: What are the signs of severe toxicity to watch for in animal models?

A3: In animal studies, signs of acute antimony poisoning include spasmodic movements, staggering gait, paralysis, tremors, and chattering of the teeth.[3] In severe cases, this can progress to a comatose state and death. Post-mortem findings in animal models have shown congestion and hemorrhages in the lungs, as well as degenerative changes in the adrenal and pituitary glands.

Q4: What is the suspected mechanism of Urea stibamine's toxicity?

A4: The precise mechanism is not fully elucidated, but evidence suggests it involves the impairment of macrophage function. One study indicated that Urea stibamine impairs the uptake of deoxyglucose by macrophages.[4] The toxicity of pentavalent antimonials is also linked to the presence of residual trivalent antimony (SbIII), which is more toxic than the pentavalent form (SbV). This toxicity is often associated with oxidative stress.

Q5: Are there any known signaling pathways affected by antimony toxicity?

A5: Yes, antimony compounds have been shown to affect several signaling pathways. These include the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress, and the cGAS-STING pathway, which is involved in innate immunity.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
High incidence of nausea and vomiting in test subjects. Dosage may be too high.Reduce the individual dose and/or the frequency of administration.[3] Consider a dose-response study to determine the optimal therapeutic window with minimal side effects.
Unexpected mortality in animal models. Acute toxicity.Immediately review the dosage and administration protocol. Cease the experiment and perform a thorough review of the experimental design. Consider starting with a much lower dose and escalating gradually.
Elevated liver enzymes (AST, ALT) in blood work. Hepatotoxicity.Discontinue Urea stibamine administration. Monitor liver function tests closely. Consider co-administration of a hepatoprotective agent, such as an antioxidant, for future experiments.
Cardiac abnormalities observed (e.g., arrhythmia on ECG). Cardiotoxicity.Cease Urea stibamine treatment immediately. Monitor cardiovascular parameters. For future studies, consider baseline and regular on-treatment ECG monitoring.
Decreased urine output or changes in kidney function markers. Nephrotoxicity.Stop Urea stibamine administration. Monitor renal function parameters (e.g., BUN, creatinine). Ensure adequate hydration of the animal subjects.

Quantitative Data Summary

Table 1: Dose-Reduction Strategy for Mitigating Side Effects in Humans

PopulationIndividual DoseFrequencyTotal DoseObserved Side Effects
Infants0.03 - 0.05 gmOnce or twice a week for six weeks0.03 gm/kg body weightMild and transient nausea and vomiting in 5 out of 160 patients.[3]
Children0.05 - 0.75 gmOnce or twice a week for six weeks0.03 gm/kg body weightMild and transient nausea and vomiting in 5 out of 160 patients.[3]
Adults1.0 - 1.5 gmOnce or twice a week for six weeks0.02 gm/kg body weightMild and transient nausea and vomiting in 5 out of 160 patients.[3]

Table 2: Acute Toxicity of Urea in Animal Models (for reference)

SubstanceAnimal ModelRoute of AdministrationLD50
UreaRat (male)Oral14.3 g/kg bw[5]
UreaRat (female)Oral15.0 g/kg bw[5]
UreaMouse (male)Oral11.5 g/kg bw[5]
UreaMouse (female)Oral13.0 g/kg bw[5]
UreaRat (male)Intravenous5.4 g/kg bw[5]
UreaRat (female)Intravenous5.3 g/kg bw[5]
UreaMouse (male)Intravenous4.6 g/kg bw[5]
UreaMouse (female)Intravenous5.2 g/kg bw[5]

Experimental Protocols

In Vitro Cytotoxicity Assay on Macrophages

Objective: To determine the cytotoxic effect of Urea stibamine on macrophages.

Methodology:

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

  • Treatment: Seed the macrophages in 96-well plates and allow them to adhere. Treat the cells with a range of concentrations of Urea stibamine. Include a vehicle control group.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Urea stibamine that inhibits 50% of cell growth).

In Vivo Assessment of Hepatotoxicity in a Rodent Model

Objective: To evaluate the potential liver toxicity of Urea stibamine in rats or mice.

Methodology:

  • Animal Model: Use a suitable rodent model (e.g., Wistar rats or BALB/c mice).

  • Dosing: Administer Urea stibamine via a relevant route (e.g., intraperitoneal or intravenous injection) at different dose levels for a specified duration. Include a control group receiving the vehicle.

  • Monitoring: Monitor the animals for clinical signs of toxicity, body weight changes, and food/water intake.

  • Blood Collection: At the end of the study, collect blood samples for biochemical analysis of liver function markers (e.g., Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP)).

  • Histopathology:

    • Euthanize the animals and perform a necropsy.

    • Collect the liver, weigh it, and fix it in 10% neutral buffered formalin.

    • Process the tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Examine the slides microscopically for any pathological changes, such as inflammation, necrosis, and fatty changes.

Visualizations

experimental_workflow cluster_invitro In Vitro Cytotoxicity Assessment cluster_invivo In Vivo Toxicity Assessment invitro_start Macrophage Cell Culture invitro_treat Treat with Urea Stibamine invitro_start->invitro_treat invitro_incubate Incubate (24-72h) invitro_treat->invitro_incubate invitro_mtt MTT Assay invitro_incubate->invitro_mtt invitro_end Determine IC50 invitro_mtt->invitro_end invivo_start Rodent Model invivo_dose Administer Urea Stibamine invivo_start->invivo_dose invivo_monitor Monitor Clinical Signs invivo_dose->invivo_monitor invivo_blood Blood Collection (Biochemistry) invivo_dose->invivo_blood invivo_necropsy Necropsy & Histopathology invivo_dose->invivo_necropsy invivo_end Evaluate Organ Toxicity invivo_blood->invivo_end invivo_necropsy->invivo_end

Experimental workflow for assessing Urea stibamine toxicity.

signaling_pathway Urea Stibamine Urea Stibamine Oxidative Stress Oxidative Stress Urea Stibamine->Oxidative Stress Macrophage Dysfunction Macrophage Dysfunction Urea Stibamine->Macrophage Dysfunction Nrf2 Pathway Nrf2 Pathway Oxidative Stress->Nrf2 Pathway activates/modulates cGAS-STING Pathway cGAS-STING Pathway Macrophage Dysfunction->cGAS-STING Pathway may affect Cellular Damage Cellular Damage Nrf2 Pathway->Cellular Damage mitigates cGAS-STING Pathway->Cellular Damage contributes to

Potential signaling pathways involved in Urea stibamine toxicity.

References

Optimization

challenges in the historical use of Urea stibamine

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the historical use of Urea Stibamine. It addresses common challenges and questions t...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the historical use of Urea Stibamine. It addresses common challenges and questions that may arise during its study and synthesis.

Frequently Asked Questions (FAQs)

Q1: What were the primary challenges that led to the decline in the use of Urea Stibamine?

A1: The historical use of Urea Stibamine was hampered by several key challenges. A major issue was the difficulty in standardizing the drug, which meant that batch-to-batch consistency could be a problem.[1] The original formulations also exhibited severe toxic effects.[2] Over time, the emergence of parasite resistance to pentavalent antimonials, including Urea Stibamine, further limited its efficacy.[2]

Q2: What is known about the historical synthesis and purity of Urea Stibamine?

A2: Historically, the synthesis of Urea Stibamine involved the reaction of p-aminophenyl stibonic acid or its acetylated form with urea.[1][3] However, the exact chemical structure was a subject of debate, with some researchers suggesting it was not a definite chemical compound but rather a complex salt.[4] An improved preparation method was developed that involved purifying the crude p-acetylaminophenyl stibonic acid by dissolving it in a sodium carbonate solution to remove impurities before reacting it with urea.[3]

Q3: What were the common toxic side effects associated with Urea Stibamine treatment?

A3: The original Urea Stibamine preparations were known for their severe toxic effects.[2] Even with improved formulations, side effects could occur. The most commonly reported were mild and transient nausea and vomiting.[5] To mitigate these toxic symptoms, adjusting the dosage was a common practice.[5]

Q4: How was Urea Stibamine administered and what were the typical dosage regimens?

A4: Urea Stibamine was administered intravenously.[6] To minimize toxicity, smaller, more frequent doses were investigated. For instance, one study employed weekly or twice-weekly injections for six weeks.[5] The total dosage was often calculated based on the patient's body weight, with different regimens for infants, children, and adults.[5]

Q5: What is the proposed mechanism of action for Urea Stibamine against Leishmania parasites?

A5: The in-vivo efficacy of Urea Stibamine was significant, leading to the complete removal of the parasitic burden in infected hamsters.[3] However, it had no inhibitory effect on the growth of Leishmania donovani promastigotes in vitro.[3] This suggests that the drug may act as a prodrug, requiring activation within the host's macrophages, or that it modulates the host's immune response to the parasite.[7] It has been suggested that the impairment of the macrophage membrane may contribute to the drug's effect against the intracellular amastigotes.[7]

Troubleshooting Guides

Troubleshooting Urea Stibamine Synthesis

This guide addresses potential issues during the synthesis of Urea Stibamine based on historical methods.

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction or loss of product during purification.Ensure the reaction of p-acetylaminophenyl stibonic acid with urea goes to completion by monitoring the reaction progress. Minimize losses during the purification of the intermediate by carefully controlling precipitation and washing steps.
Product Impurity Presence of unreacted starting materials or side products.Implement a purification step for the intermediate, p-acetylaminophenyl stibonic acid. Dissolving the crude intermediate in a sodium carbonate solution can effectively separate it from impurities.[3]
Poor Solubility of Final Product Incorrect formulation or presence of insoluble impurities.After synthesis, ensure the final product is a white, hygroscopic powder that is easily soluble in water.[4] If solubility is an issue, re-purification of the intermediate may be necessary.
High Toxicity in Biological Assays Presence of toxic impurities from the synthesis process.Rigorous purification of the starting materials and intermediates is crucial. The improved synthesis method was developed specifically to reduce the toxicity of the final compound.[3]

Quantitative Data Summary

The following table summarizes quantitative data related to the historical use and properties of Urea Stibamine.

Parameter Value Reference
Cure Rate in Kala-azar >90%[6]
Mortality Rate Reduction Brought down to 10% by 1925[6]
Dosage for Infants 0.03 - 0.05 g[5]
Dosage for Children 0.05 - 0.75 g[5]
Dosage for Adults 1.0 - 1.5 g[5]
Average Total Dose (Children) 0.03 g/kg of body weight[5]
Average Total Dose (Adults) 0.02 g/kg of body weight[5]

Experimental Protocols

Improved Method for the Preparation of Urea Stibamine

This protocol is based on the improved synthesis method developed to enhance the purity and reduce the toxicity of Urea Stibamine.[3]

Materials:

  • p-acetylaminophenyl stibonic acid (crude)

  • Sodium carbonate (Na₂CO₃) solution

  • Urea

  • Appropriate solvents for reaction and purification

Procedure:

  • Purification of p-acetylaminophenyl stibonic acid:

    • Dissolve the crude p-acetylaminophenyl stibonic acid in a sodium carbonate solution. The desired acid will dissolve, leaving behind insoluble impurities.

    • Filter the solution to remove the impurities.

    • Re-precipitate the purified p-acetylaminophenyl stibonic acid from the solution, likely by adjusting the pH.

    • Collect and dry the purified intermediate.

  • Synthesis of Urea Stibamine:

    • Combine the purified p-acetylaminophenyl stibonic acid directly with urea.

    • The reaction is carried out without hydrolyzing the acetyl group.

    • The specific reaction conditions (e.g., temperature, solvent, reaction time) should be optimized based on historical literature.[1]

  • Isolation and Purification of Urea Stibamine:

    • After the reaction is complete, isolate the crude Urea Stibamine.

    • Purify the product, potentially through recrystallization or washing with appropriate solvents, to obtain a white, hygroscopic powder.

Visualizations

G cluster_0 Troubleshooting Urea Stibamine Synthesis start Start Synthesis synthesis Synthesize p-acetylaminophenyl stibonic acid start->synthesis check_purity Check Purity of Intermediate synthesis->check_purity purify Purify Intermediate with Na2CO3 solution check_purity->purify Impure react_urea React with Urea check_purity->react_urea Pure purify->react_urea check_product Analyze Final Product react_urea->check_product end_success Pure Urea Stibamine check_product->end_success Meets Specs end_fail Impure Product/ Low Yield check_product->end_fail Fails Specs end_fail->synthesis Repeat Synthesis/ Purification

Caption: Troubleshooting workflow for the synthesis of Urea Stibamine.

G cluster_0 Challenges in the Historical Use of Urea Stibamine synthesis Synthesis & Purity Issues stability Standardization & Stability Problems synthesis->stability Impacts toxicity Toxicity & Side Effects synthesis->toxicity Contributes to decline Decline in Clinical Use stability->decline Leads to toxicity->decline Limits resistance Emergence of Drug Resistance resistance->decline Major reason for

Caption: Interconnected challenges in the historical use of Urea Stibamine.

References

Troubleshooting

Technical Support Center: Enhancing the Therapeutic Index of Pentavalent Antimonials

Welcome to the Technical Support Center for Improving the Therapeutic Index of Pentavalent Antimonials. This resource is designed for researchers, scientists, and drug development professionals working to enhance the eff...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Improving the Therapeutic Index of Pentavalent Antimonials. This resource is designed for researchers, scientists, and drug development professionals working to enhance the efficacy and safety of these critical anti-leishmanial drugs. Here you will find troubleshooting guides for common experimental hurdles, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for improving the therapeutic index of pentavalent antimonials?

A1: The main approaches focus on increasing drug efficacy against Leishmania parasites while reducing host toxicity. Key strategies include:

  • Novel Drug Delivery Systems: Encapsulating pentavalent antimonials (e.g., meglumine antimoniate, sodium stibogluconate) in carriers like liposomes, nanoparticles, and cyclodextrins to target the drug to infected macrophages and reduce systemic exposure.[1]

  • Combination Therapy: Co-administering pentavalent antimonials with other anti-leishmanial drugs (e.g., miltefosine, amphotericin B) or immunomodulators (e.g., interferon-gamma) to achieve synergistic effects and lower required doses.[2][3][4]

  • Toxicity Reduction: Co-administration of antioxidants or using purer formulations of the drug to mitigate side effects.

Q2: What are the main challenges associated with the clinical use of pentavalent antimonials?

A2: The primary challenges include severe side effects, the need for prolonged parenteral administration, and the emergence of drug resistance.[5] Common adverse effects include cardiotoxicity, nephrotoxicity, pancreatitis, and hepatotoxicity.[6] In some regions, particularly in India, resistance to pentavalent antimonials is widespread, rendering them ineffective.[7]

Q3: How do novel drug delivery systems improve the therapeutic index?

A3: Novel drug delivery systems, such as liposomes and nanoparticles, improve the therapeutic index by:

  • Targeted Delivery: These carriers are preferentially taken up by macrophages, the host cells for Leishmania amastigotes, thereby concentrating the drug at the site of infection.

  • Reduced Systemic Toxicity: By encapsulating the drug, its distribution to sensitive tissues like the heart, kidneys, and liver is limited, reducing the risk of adverse effects.

  • Improved Pharmacokinetics: Encapsulation can protect the drug from rapid clearance from the body, allowing for sustained release and potentially reducing the frequency of administration.

Q4: What is the "prodrug model" for pentavalent antimonials?

A4: The "prodrug model" proposes that pentavalent antimony (SbV) is not the active form of the drug. Instead, it is believed to be a prodrug that requires biological reduction to the more toxic trivalent form (SbIII) to exert its anti-leishmanial activity. This reduction is thought to occur within the macrophage phagolysosome and/or inside the Leishmania parasite itself.[5][8]

Troubleshooting Guides

Liposomal Formulation of Meglumine Antimoniate
Problem Probable Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency (<20%) 1. Drug Leakage: Meglumine antimoniate is a hydrophilic compound and can leak from the lipid bilayer. 2. Inappropriate Lipid Composition: The chosen lipids may not be optimal for retaining a hydrophilic drug. 3. Suboptimal Hydration/Sonication: Incomplete hydration of the lipid film or inadequate sonication can lead to poorly formed liposomes. 4. Incorrect pH of the Hydration Buffer: The pH can influence the charge of both the drug and the lipids, affecting encapsulation.1. Optimize Lipid Composition: Increase the cholesterol content to enhance bilayer rigidity and reduce leakage. Incorporate charged lipids (e.g., phosphatidylserine) to improve interaction with the drug. 2. Use a Dehydration-Rehydration Method: This method has been shown to achieve higher encapsulation efficiencies (28-58%) for meglumine antimoniate.[9][10][11][12] 3. Active Loading: While more complex, creating a pH or ion gradient across the liposome membrane can significantly improve the encapsulation of certain drugs. 4. Optimize Formulation Parameters: Ensure the temperature during hydration is above the phase transition temperature of the lipids. Optimize sonication time and power to achieve a uniform size distribution.
Liposome Aggregation and Instability 1. Insufficient Surface Charge: Low zeta potential can lead to vesicle aggregation. 2. Inappropriate Storage Conditions: Storing liposomes at or near their phase transition temperature can cause instability. 3. High Lipid Concentration: Very high concentrations can increase the likelihood of aggregation.1. Incorporate Charged Lipids: Add a small percentage of a charged lipid (e.g., DSPG) to increase electrostatic repulsion between liposomes. 2. Optimize Storage: Store liposomes at a temperature well below the phase transition temperature of the lipid mixture. For long-term storage, consider lyophilization. 3. Control Lipid Concentration: Prepare liposomes at an optimal concentration to balance encapsulation efficiency and stability.
Inconsistent Particle Size 1. Inefficient Size Reduction Method: Sonication or extrusion parameters may not be optimized. 2. Lipid Composition: Certain lipid mixtures may be more prone to forming heterogeneous vesicle sizes.1. Optimize Extrusion: Use a polycarbonate membrane with a defined pore size and perform multiple passes to ensure a uniform size distribution. 2. Calibrate Sonicator: Ensure the sonicator is properly calibrated and use a consistent protocol (time, power, pulse) for each batch. 3. Monitor with Dynamic Light Scattering (DLS): Regularly check the particle size and polydispersity index (PDI) to ensure consistency.

Data Presentation

Table 1: Comparative Efficacy of Pentavalent Antimonial Formulations
FormulationDrugLeishmania SpeciesModelEfficacy MetricValueReference(s)
Conventional Meglumine AntimoniateL. (V.) panamensisBALB/c miceED50 (end of treatment)72.2 mg/kg/day[13]
Meglumine AntimoniateL. (V.) braziliensisBALB/c miceED50 (end of treatment)66.3 mg/kg/day[13]
Sodium StibogluconateL. donovaniAmastigote-macrophageIC500.5-5 µg Sb/mL[11]
Meglumine AntimoniateL. infantumAmastigote-macrophageIC50> 30 µg Sb/mL
Liposomal Meglumine AntimoniateL. chagasiHamstersParasite reduction (liver)Significant vs. free drug[10][12]
Meglumine AntimoniateL. donovaniMice, Hamsters, DogsEfficacy increase vs. free drug>700-fold
Nanoparticle Meglumine AntimoniateL. amazonensis / L. infantumBALB/c miceBiodistributionPreferential targeting to liver, spleen, and lungs

IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose.

Table 2: Clinical Cure Rates of Pentavalent Antimonials and Combination Therapies
Treatment RegimenClinical ConditionCure Rate (%)Reference(s)
Pentavalent Antimonial Monotherapy Cutaneous Leishmaniasis75% (pooled efficacy)[14]
Visceral Leishmaniasis (India)35%[7]
Visceral Leishmaniasis (East Africa)93.4%[9]
Combination Therapy
PA + CryotherapyCutaneous Leishmaniasis81.8%[15]
PA + AllopurinolCutaneous LeishmaniasisRR: 1.70 vs PA alone[15]
PA + Interferon-gammaVisceral Leishmaniasis6 of 8 refractory patients responded[4]
Miltefosine + PA + PentoxifyllineMucocutaneous/Cutaneous LeishmaniasisCure rates of 70-90%[6]

PA: Pentavalent Antimonial; RR: Relative Risk.

Mandatory Visualization

Signaling Pathways in Macrophage Activation by Pentavalent Antimonials

macrophage_activation cluster_membrane Macrophage Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 IFNGR IFN-γ Receptor JAK JAK1/2 IFNGR->JAK IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, iNOS) MAPK->Gene_Expression Induces STAT1 STAT1 JAK->STAT1 STAT1_nuc STAT1 STAT1->STAT1_nuc Translocation NFkB_nuc->Gene_Expression Induces STAT1_nuc->Gene_Expression Induces ROS Reactive Oxygen Species (ROS) Gene_Expression->ROS Production of NO Nitric Oxide (NO) Gene_Expression->NO Production of SbV Pentavalent Antimonial (SbV) SbV->TLR Activates IFNg Interferon-gamma (IFN-γ) IFNg->IFNGR Leishmania_Death Leishmania Amastigote Death ROS->Leishmania_Death Leads to NO->Leishmania_Death Leads to

Caption: Macrophage activation pathways induced by pentavalent antimonials and interferon-gamma.

Experimental Workflow: Liposomal Encapsulation of Meglumine Antimoniate

liposome_workflow start Start lipids Dissolve Lipids in Organic Solvent start->lipids film Create Thin Lipid Film (Rotary Evaporation) lipids->film hydrate Hydrate Film with Meglumine Antimoniate Solution film->hydrate sonicate Size Reduction (Sonication/Extrusion) hydrate->sonicate purify Remove Unencapsulated Drug (Centrifugation/Dialysis) sonicate->purify characterize Characterize Liposomes (Size, Zeta Potential, Encapsulation Efficiency) purify->characterize end End characterize->end

Caption: Workflow for the preparation of meglumine antimoniate-loaded liposomes.

Experimental Protocols

Protocol 1: Preparation of Meglumine Antimoniate-Loaded Liposomes by the Thin-Film Hydration Method

Materials:

  • Phospholipids (e.g., DSPC, Cholesterol)

  • Meglumine antimoniate solution

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Probe sonicator or extruder

  • Centrifuge or dialysis equipment

Method:

  • Lipid Dissolution: Dissolve the desired lipids in the organic solvent in a round-bottom flask. The molar ratio of lipids should be optimized based on the desired liposome characteristics.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Add the meglumine antimoniate solution to the flask and hydrate the lipid film by gentle rotation above the lipid phase transition temperature.

  • Size Reduction: To obtain unilamellar vesicles of a specific size, sonicate the liposome suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove the unencapsulated meglumine antimoniate by ultracentrifugation, followed by washing the liposome pellet, or by dialysis against the hydration buffer.

  • Characterization:

    • Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Encapsulation Efficiency: Quantify the amount of encapsulated antimony using a suitable analytical method (e.g., atomic absorption spectroscopy) and calculate the encapsulation efficiency as: (Amount of encapsulated drug / Total initial amount of drug) x 100%.

Protocol 2: In Vitro Efficacy Assessment using an Amastigote-Macrophage Assay

Materials:

  • Macrophage cell line (e.g., THP-1, J774)

  • Leishmania promastigotes

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal bovine serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Test compounds (e.g., liposomal and free pentavalent antimonials)

  • Giemsa stain

  • Microscope

Method:

  • Macrophage Seeding: Seed macrophages in a multi-well plate and allow them to adhere. If using THP-1 cells, differentiate them into macrophages using PMA.

  • Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a defined parasite-to-macrophage ratio (e.g., 10:1). Incubate to allow for phagocytosis.

  • Removal of Extracellular Parasites: Wash the cells to remove any non-phagocytosed promastigotes.

  • Drug Treatment: Add fresh medium containing serial dilutions of the test compounds to the infected cells. Include a no-drug control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Assessment of Infection:

    • Fix the cells with methanol and stain with Giemsa.

    • Under a microscope, determine the percentage of infected macrophages and the average number of amastigotes per macrophage.

    • Calculate the 50% inhibitory concentration (IC50), which is the drug concentration that reduces the parasite burden by 50% compared to the untreated control.

Protocol 3: Assessment of Drug Synergy using the Isobologram Method

Principle: The isobologram method is a graphical representation of the interaction between two drugs. It plots the concentrations of two drugs that produce a specific level of effect (e.g., 50% inhibition) when used in combination.

Method:

  • Determine Individual IC50 Values: First, determine the IC50 values for each drug (Drug A and Drug B) individually using the amastigote-macrophage assay described above.

  • Checkerboard Assay:

    • Prepare serial dilutions of Drug A and Drug B.

    • In a multi-well plate, combine the drugs in a checkerboard pattern, where each well contains a different combination of concentrations of Drug A and Drug B.

    • Perform the amastigote-macrophage assay with these drug combinations.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • For each combination that produces 50% inhibition, calculate the FIC for each drug:

      • FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

      • FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.

  • Interpret the Results:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

  • Construct the Isobologram:

    • Plot the IC50 of Drug A on the y-axis and the IC50 of Drug B on the x-axis.

    • Draw a line connecting these two points. This is the line of additivity.

    • Plot the concentrations of the drug combinations that produced 50% inhibition.

    • Combinations plotting below the line of additivity indicate synergy, those on the line indicate an additive effect, and those above the line indicate antagonism.

References

Optimization

Technical Support Center: Urea Stibamine in Leishmaniasis Therapy

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use and limitations of urea stibamine in leishmaniasis therapy. The following tr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use and limitations of urea stibamine in leishmaniasis therapy. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide insights into the historical context and scientific basis for its diminished use in modern chemotherapy.

Frequently Asked Questions (FAQs)

Q1: What is urea stibamine and what was its historical significance in leishmaniasis treatment?

A1: Urea stibamine is a pentavalent antimonial compound that was first synthesized by the Indian scientist Dr. Upendranath Brahmachari in 1922.[1][2] It represented a significant advancement over the more toxic trivalent antimonials like tartar emetic and was highly effective in treating visceral leishmaniasis (kala-azar), dramatically reducing mortality rates in India and other affected regions.[3][4][5]

Q2: Why is urea stibamine no longer a first-line treatment for leishmaniasis?

A2: Urea stibamine has been superseded by more satisfactory and safer pentavalent antimonials, such as sodium stibogluconate and meglumine antimoniate.[3] The primary limitations that led to its decline in use include issues with toxicity, difficulties in standardization, and the development of more effective and reliable alternative drugs.[2][3]

Q3: What are the known toxicities associated with urea stibamine?

A3: While initially considered safer than earlier treatments, urea stibamine demonstrated a higher toxicity profile compared to later pentavalent antimonials like sodium stibogluconate.[2] Adverse effects associated with pentavalent antimonials, in general, can include cardiotoxicity, reversible kidney failure, pancreatitis, and hematological effects such as anemia and leukopenia.[2]

Q4: What were the challenges in standardizing urea stibamine formulations?

A4: A significant challenge with urea stibamine was the difficulty in ensuring a consistent antimony content across different batches.[3] This lack of standardization likely led to variability in both efficacy and toxicity. Furthermore, there was considerable debate regarding its exact chemical structure, with some research suggesting it was a complex salt or mixture rather than a single, stable chemical entity.[6] This chemical ambiguity contributed to the difficulties in consistent manufacturing.

Q5: Is there evidence of parasite resistance to urea stibamine?

A5: While specific resistance data for urea stibamine is scarce in contemporary literature, the broader class of pentavalent antimonials has faced widespread and significant drug resistance in Leishmania parasites, particularly in regions like the Indian subcontinent.[7] This has necessitated the development and use of alternative drugs such as amphotericin B, miltefosine, and paromomycin.[2][7]

Troubleshooting Guides for Experimental Use

Problem: Inconsistent results in in-vitro/in-vivo experiments using urea stibamine.

  • Possible Cause 1: Variability in Drug Preparation. Due to the historical issues with standardization, the purity and antimony content of synthesized urea stibamine can vary.

    • Troubleshooting Step: It is crucial to quantify the antimony content of your urea stibamine preparation. Methods such as titration or inductively coupled plasma mass spectrometry (ICP-MS) can be employed for accurate determination.[8][9][10][11]

  • Possible Cause 2: Chemical Instability. Urea stibamine's composition can be unstable, potentially affecting its biological activity over time.

    • Troubleshooting Step: Prepare fresh solutions of urea stibamine for each experiment. Avoid prolonged storage of solutions. Studies on urea stability show degradation can be influenced by pH and temperature.[12]

Problem: Higher than expected cytotoxicity in macrophage cell lines.

  • Possible Cause: Inherent Toxicity. Urea stibamine is known to be more toxic than other pentavalent antimonials.

    • Troubleshooting Step: Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) on your specific cell line. Compare this with the CC50 of a reference antimonial like sodium stibogluconate under the same conditions. Ensure that the concentrations used for anti-leishmanial activity assays are well below the cytotoxic range for the host cells.

Data Presentation

Table 1: Comparative Toxicity Profile of Pentavalent Antimonials

FeatureUrea StibamineSodium Stibogluconate (Pentostam) / Meglumine Antimoniate (Glucantime)
Relative Toxicity Considered more toxic than its successors.[2]Generally better tolerated with a more favorable safety profile.[13][14]
Reported Side Effects Similar to other antimonials, but with a potentially higher incidence.Cardiotoxicity, pancreatitis, hepatotoxicity, nephrotoxicity, myalgia, arthralgia.[2]
LD50 Data Specific, directly comparative LD50 data is not readily available in modern literature.Varies by animal model and administration route.
Standardization Historically difficult to standardize antimony content.[3]Manufactured under more controlled and standardized conditions.

Note: Direct comparative LD50 values for urea stibamine and sodium stibogluconate are not well-documented in readily available literature, reflecting urea stibamine's early discontinuation from widespread clinical use.

Experimental Protocols

Protocol 1: In Vitro Antileishmanial Activity against Intracellular Amastigotes

This protocol is adapted for testing the efficacy of urea stibamine against the intracellular amastigote stage of Leishmania donovani in a macrophage cell line (e.g., J774A.1).

1. Macrophage Culture and Seeding:

  • Culture J774A.1 macrophages in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
  • Plate macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[1]

2. Parasite Infection:

  • Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.
  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
  • Wash the wells with pre-warmed PBS to remove extracellular parasites.[15]

3. Drug Treatment:

  • Prepare a stock solution of urea stibamine in a suitable solvent (e.g., sterile water or DMSO) and perform serial dilutions.
  • Add the different concentrations of urea stibamine to the infected macrophage cultures. Include a positive control (e.g., Amphotericin B) and an untreated control.
  • Incubate the plates for 72 hours at 37°C with 5% CO2.

4. Quantification of Intracellular Parasites:

  • After incubation, fix the cells with methanol and stain with Giemsa.
  • Determine the number of amastigotes per 100 macrophages by light microscopy.
  • Calculate the 50% inhibitory concentration (IC50), which is the concentration of the drug that causes a 50% reduction in the number of intracellular amastigotes compared to the untreated control.

Protocol 2: In Vivo Efficacy in a Hamster Model of Visceral Leishmaniasis

The golden hamster (Mesocricetus auratus) is a highly susceptible model for visceral leishmaniasis.

1. Animal Infection:

  • Infect 6-8 week old female golden hamsters with 1 x 10^7 stationary-phase L. donovani promastigotes via intracardiac or intraperitoneal injection.[16]

2. Drug Administration:

  • At 4-6 weeks post-infection, when the infection is well-established, begin treatment.
  • Administer urea stibamine (e.g., daily for 5-10 days) via an appropriate route (typically intraperitoneal or intravenous). The dosage should be determined based on preliminary toxicity studies. Include a vehicle control group and a positive control group (e.g., treated with sodium stibogluconate or Amphotericin B).

3. Assessment of Parasite Burden:

  • At the end of the treatment period (and a designated follow-up period, e.g., 4 weeks post-treatment), euthanize the animals.
  • Aseptically remove the spleen and liver.
  • Prepare tissue impression smears on glass slides, fix with methanol, and stain with Giemsa.
  • Quantify the parasite burden in the spleen and liver by determining the Leishman-Donovan Units (LDU), calculated as: the number of amastigotes per 1000 host cell nuclei × organ weight (in grams).[17][18]
  • Alternatively, parasite burden can be quantified by quantitative PCR (qPCR) targeting a specific Leishmania gene.[19][20]

Visualizations

Diagram 1: Proposed Mechanism of Action of Pentavalent Antimonials

MechanismOfAction cluster_macrophage Macrophage cluster_parasitophorous_vacuole Parasitophorous Vacuole cluster_amastigote Amastigote SbV_out Urea Stibamine (SbV) SbV_in_vac SbV SbV_out->SbV_in_vac Phagocytosis SbV_in_ama SbV SbV_in_vac->SbV_in_ama Uptake SbIII SbIII (Active Form) SbV_in_ama->SbIII Reduction TryR Trypanothione Reductase SbIII->TryR Inhibition TopoI DNA Topoisomerase I SbIII->TopoI Inhibition ROS Increased ROS TryR->ROS disrupted redox balance DNA_damage DNA Damage TopoI->DNA_damage Parasite_death Parasite Death ROS->Parasite_death DNA_damage->Parasite_death

Caption: Mechanism of action for pentavalent antimonials like urea stibamine.

Diagram 2: Experimental Workflow for In Vivo Efficacy Testing

InVivoWorkflow start Start infection Infect Hamsters with L. donovani promastigotes start->infection establishment Allow Infection to Establish (4-6 weeks) infection->establishment treatment Administer Urea Stibamine (or controls) establishment->treatment euthanasia Euthanize Animals treatment->euthanasia harvest Harvest Spleen and Liver euthanasia->harvest quantification Quantify Parasite Burden (LDU or qPCR) harvest->quantification analysis Data Analysis and Comparison quantification->analysis end End analysis->end Limitations UreaStibamine Urea Stibamine Toxicity Higher Toxicity UreaStibamine->Toxicity Standardization Standardization Issues UreaStibamine->Standardization Instability Chemical Instability/ Undefined Structure UreaStibamine->Instability Resistance Development of Resistance (Class-wide) UreaStibamine->Resistance Superseded Superseded by Safer & More Effective Drugs Toxicity->Superseded Standardization->Superseded Instability->Standardization Resistance->Superseded Discontinuation Discontinuation of Use Superseded->Discontinuation

References

Troubleshooting

Technical Support Center: In Vivo Dose-Dependent Toxicity of Urea Stibamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo dose-dependent toxicity of ure...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo dose-dependent toxicity of urea stibamine.

Frequently Asked Questions (FAQs)

Q1: We are planning an acute oral toxicity study for urea stibamine in rodents. How should we determine the starting dose?

A1: For an acute oral toxicity study, the starting dose selection is guided by the OECD Test Guideline 420 (Fixed Dose Procedure). It is recommended to select a starting dose from the fixed levels of 5, 50, 300, and 2000 mg/kg body weight. If there is existing in vivo or in vitro data for urea stibamine or structurally related compounds that suggests a likely toxic dose, that information should be used to select the starting dose expected to produce evident toxicity. In the absence of any prior information, a starting dose of 300 mg/kg is recommended.[1] A sighting study with a single animal per dose level can be conducted to refine the starting dose for the main study.

Q2: What are the expected signs of toxicity in rodents following administration of urea stibamine?

A2: While specific data for urea stibamine is limited, pentavalent antimonials can induce a range of toxic effects. Researchers should look for changes in skin and fur, eyes, and mucous membranes.[2] Other observable signs may include alterations in gait and posture, response to handling, and the presence of secretions or excretions.[2] Evidence of autonomic activity such as lacrimation, piloerection, changes in pupil size, and unusual respiratory patterns should also be monitored.[2] In severe cases, clonic or tonic seizures and stereotypical behaviors like excessive grooming or repetitive circling may be observed.

Q3: What are the primary target organs for urea stibamine toxicity?

A3: Based on the known toxicities of other pentavalent antimonials and heavy metal-containing compounds, the primary target organs for urea stibamine toxicity are likely the liver, kidneys, and heart. It is crucial to monitor the function and histology of these organs during in vivo studies.

Q4: We observed unexpected mortality in our study at a dose we believed to be sub-lethal. What could be the cause?

A4: Unexpected mortality can arise from several factors. The vehicle used to dissolve or suspend urea stibamine may have its own toxicity. The maximum volume of administration should not be exceeded; for rodents, this is typically 1 mL/100g of body weight for aqueous solutions.[3] The strain and sex of the animals can also influence susceptibility. Furthermore, underlying health issues in the animal colony could potentiate the toxic effects of the compound. It is also possible that the true LD50 of your specific batch of urea stibamine is lower than anticipated. A thorough review of your protocol, animal health records, and potentially a dose-range finding study are recommended.

Q5: How can we monitor for cardiotoxicity during our in vivo studies with urea stibamine?

A5: Given that other pentavalent antimonials are known to cause cardiotoxicity, monitoring cardiac function is essential. Electrocardiogram (ECG) monitoring is a key tool. Look for dose-related changes such as prolongation of the QTc interval and ST-T wave changes.[4] In some studies with other antimonials, QTc prolongation exceeding 40 ms was considered a significant adverse effect.[5] Monitoring the pulse rate may also help in detecting impending cardiotoxicity, especially in settings with limited resources.[6]

Troubleshooting Guides

Issue Possible Causes Troubleshooting Steps
High variability in biochemical markers between animals in the same dose group. - Inconsistent dosing volume or concentration.- Variation in food and water consumption.- Underlying individual differences in animal health.- Improper sample collection or handling.- Ensure accurate and consistent administration of the test substance.- Measure and record food and water intake for all animals.- Use healthy animals from a reputable supplier and allow for proper acclimatization.- Standardize blood and tissue collection procedures.
No observable toxic effects even at the highest dose. - The substance has a very low order of toxicity.- Poor absorption of the compound from the gastrointestinal tract (for oral studies).- Incorrect dose preparation.- Consider using a limit dose of 2000 mg/kg for acute studies as per OECD guidelines.- If poor absorption is suspected, consider alternative routes of administration if relevant to human exposure.- Verify the concentration and stability of the dosing formulation.
Contradictory results between biochemical analysis and histopathology. - Early-stage organ damage may not yet be reflected in biochemical markers.- The chosen biochemical markers may not be sensitive or specific enough for the type of injury.- Subjectivity in histopathological scoring.- Correlate findings with the time course of the study.- Consider a broader panel of biomarkers.- Ensure blind evaluation of histopathology slides by a qualified pathologist to minimize bias.

Quantitative Toxicity Data

Due to limited publicly available data specifically for urea stibamine, the following tables provide a general overview of expected toxicological findings based on studies of pentavalent antimonials and general principles of in vivo toxicity testing.

Table 1: Potential Dose-Dependent Effects on Liver Function in Rodents

Dose LevelExpected Serum ALT/AST LevelsExpected Serum ALP LevelsPotential Histopathological Findings
Control Normal rangeNormal rangeNormal hepatic architecture
Low Dose No significant change to slight elevationNo significant changeMinimal to no observable changes
Mid Dose Moderate, statistically significant increaseSlight to moderate increaseHepatocellular degeneration, inflammatory cell infiltration, sinusoidal congestion
High Dose Marked, statistically significant increaseModerate to marked increaseWidespread hepatocellular necrosis, significant inflammation, bridging necrosis

Table 2: Potential Dose-Dependent Effects on Kidney Function in Rodents

Dose LevelExpected Serum Creatinine LevelsExpected Blood Urea Nitrogen (BUN) LevelsPotential Histopathological Findings
Control Normal rangeNormal rangeNormal renal architecture
Low Dose No significant changeNo significant changeMinimal to no observable changes
Mid Dose Slight to moderate, statistically significant increaseSlight to moderate increaseTubular degeneration, glomerular congestion, interstitial inflammation
High Dose Marked, statistically significant increaseMarked increaseAcute tubular necrosis, glomerular sclerosis, severe interstitial nephritis

Table 3: Potential Dose-Dependent Effects on Cardiac Function

Dose LevelExpected ECG ChangesPotential Mitochondrial Effects
Control Normal sinus rhythm, normal QTc intervalNormal mitochondrial function
Low Dose Minimal to no change in QTc intervalPotential for minor alterations in mitochondrial respiration
Mid Dose Statistically significant prolongation of the QTc intervalImpaired mitochondrial function, increased oxidative stress
High Dose Marked prolongation of the QTc interval, potential for arrhythmiasSevere mitochondrial dysfunction, opening of the mitochondrial permeability transition pore, leading to cell death[7]

Experimental Protocols

Acute Oral Toxicity Study (Following OECD Guideline 420: Fixed Dose Procedure)

This protocol outlines a general procedure for assessing the acute oral toxicity of urea stibamine in rodents.

  • Animal Selection and Housing:

    • Use healthy, young adult rodents (rats or mice) of a single sex (typically females, as they are often slightly more sensitive).[1]

    • House animals individually or in small groups in a controlled environment with a 12-hour light/dark cycle.

    • Allow at least 5 days for acclimatization before the study begins.

  • Dose Preparation and Administration:

    • Prepare the test substance in a suitable vehicle (e.g., water, saline, or a 0.5% methylcellulose solution).

    • Fasting: Withhold food overnight for rats or for 3-4 hours for mice before dosing; water should be available ad libitum.[1]

    • Administer a single oral dose by gavage. The volume should not exceed 1 mL/100g body weight for aqueous solutions.[3]

  • Sighting Study:

    • Dose a single animal at the selected starting dose (e.g., 300 mg/kg).

    • Observe the animal for 24-48 hours.

    • If the animal dies, re-test at a lower dose. If the animal shows signs of toxicity but survives, test another animal at the same dose to confirm. If no toxicity is observed, test the next animal at a higher dose.

  • Main Study:

    • Dose a group of 5 animals with the selected dose level.

    • Observe animals closely for the first few hours after dosing and then at least once daily for 14 days.

    • Record all signs of toxicity, including changes in behavior, appearance, and physiological functions.

    • Record body weights at the start of the study and at least weekly thereafter.

    • At the end of the 14-day observation period, euthanize all surviving animals.

  • Pathology:

    • Conduct a gross necropsy on all animals (those that die during the study and those euthanized at the end).

    • Collect and preserve target organs (liver, kidneys, heart, etc.) for histopathological examination.

Sub-Chronic (90-Day) Oral Toxicity Study

This protocol provides a framework for a sub-chronic toxicity study.

  • Animal Selection and Housing:

    • Use both male and female rodents, with at least 10 animals per sex per group.[8]

    • House animals as described for the acute toxicity study.

  • Dose Selection and Administration:

    • Use at least three dose levels (low, mid, high) and a concurrent control group.

    • Doses should be selected based on data from acute toxicity studies. The highest dose should produce some toxicity but not more than 10% mortality. The lowest dose should not produce any observable toxic effects.

    • Administer the test substance daily for 90 days, typically mixed in the diet, dissolved in drinking water, or by daily gavage.

  • Observations:

    • Conduct daily clinical observations.

    • Measure body weight and food/water consumption weekly.[8]

    • Perform detailed clinical examinations weekly.

    • Conduct ophthalmological examinations before the study and at termination for the control and high-dose groups.[8]

  • Clinical Pathology:

    • Collect blood samples (e.g., at 1, 3, and 6 months, and at termination) for hematology and clinical chemistry analysis.[8]

      • Hematology: Red blood cell count, white blood cell count, hemoglobin, hematocrit, platelet count.

      • Clinical Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea nitrogen (BUN), creatinine, total protein, albumin, electrolytes.

    • Conduct urinalysis at similar intervals.

  • Pathology:

    • At the end of the study, euthanize all animals.

    • Conduct a full gross necropsy.

    • Weigh major organs.

    • Collect a comprehensive set of tissues for histopathological examination.

Visualizations

Experimental_Workflow_Acute_Toxicity cluster_prep Preparation cluster_study Study Conduct cluster_analysis Analysis animal_selection Animal Selection (e.g., Female Rats) acclimatization Acclimatization (>= 5 days) animal_selection->acclimatization fasting Fasting acclimatization->fasting dose_prep Dose Preparation dosing Single Oral Dose (Gavage) dose_prep->dosing fasting->dosing observation Observation (14 days) dosing->observation clinical_signs Record Clinical Signs observation->clinical_signs body_weight Record Body Weight observation->body_weight necropsy Gross Necropsy observation->necropsy histopathology Histopathology necropsy->histopathology

Caption: Workflow for an acute oral toxicity study.

Signaling_Pathway_Mitochondrial_Toxicity urea_stibamine Urea Stibamine (Pentavalent Antimonial) mitochondria Mitochondria urea_stibamine->mitochondria Accumulation ros Increased Reactive Oxygen Species (ROS) mitochondria->ros Inhibition of Respiratory Chain mptp Mitochondrial Permeability Transition Pore (mPTP) Opening ros->mptp cytochrome_c Cytochrome c Release mptp->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Cardiomyocyte Apoptosis caspases->apoptosis

Caption: Potential pathway of urea stibamine-induced cardiotoxicity.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Urea Stibamine and Sodium Stibogluconate in the Treatment of Leishmaniasis

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the efficacy of two pentavalent antimonial compounds, urea stibamine and sodium stibogluconate, used in the tre...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two pentavalent antimonial compounds, urea stibamine and sodium stibogluconate, used in the treatment of leishmaniasis. While urea stibamine was a historically significant therapeutic agent, sodium stibogluconate has largely replaced it in clinical practice. This document synthesizes preclinical comparative data and historical clinical findings to offer an objective overview of their performance.

Quantitative Efficacy Comparison

Direct comparative clinical trial data between urea stibamine and modern preparations of sodium stibogluconate are scarce due to the former's historical use. However, preclinical studies provide valuable insights into their relative efficacy.

Table 1: Preclinical Efficacy of Urea Stibamine vs. Sodium Stibogluconate in a Hamster Model of Visceral Leishmaniasis

ParameterUrea StibamineSodium StibogluconateReference
Parasite Load Reduction (Spleen) Significant reductionSignificant reduction[1]
Effect on Amastigote Multiplication (in vivo) InhibitedCompared[1]
Macrophage Deoxyglucose Uptake ImpairedNot explicitly stated in comparison[1]

Source: Adapted from Ghosh et al., 1990. This study provides a direct preclinical comparison in a 60-day Leishmania donovani infection model in hamsters.[1]

Table 2: Overview of Clinical Efficacy

DrugIndicationReported Cure RateKey ConsiderationsReferences
Urea Stibamine Visceral Leishmaniasis (Kala-azar)>90% (historically)Historically effective but fell out of favor due to higher toxicity and standardization difficulties compared to newer antimonials.[2][3]
Sodium Stibogluconate Visceral, Cutaneous, and Mucosal Leishmaniasis76% - 100% (depending on species, region, and dosage)Efficacy can be affected by growing drug resistance. Higher doses (20 mg/kg/day) are often more effective.[4][5]

Experimental Protocols

Preclinical Comparison of Urea Stibamine and Sodium Stibogluconate in a Hamster Model

This section details the methodology from a key study comparing the two compounds.

Objective: To compare the effect of urea stibamine and sodium stibogluconate on Leishmania donovani amastigotes in a hamster model.[1]

Animal Model:

  • Species: Golden hamsters (Mesocricetus auratus).[6]

  • Infection: Intracardiac injection of Leishmania donovani promastigotes. The Syrian hamster is considered a suitable model as it mimics the clinicopathological features of human visceral leishmaniasis.[6]

Drug Administration:

  • Details on the specific dosages and treatment schedules used in the direct comparative study by Ghosh et al. (1990) were not available in the retrieved abstracts. However, a common protocol for sodium stibogluconate in hamsters involves intramuscular injections of 20 mg/kg/day for 20 days.[7][8]

Efficacy Assessment:

  • Parasite Load: Spleen biopsies were taken, and the number of amastigotes per 100 cell nuclei was counted using Giemsa staining to determine the parasite burden.[8]

  • In Vivo Multiplication: The study also assessed the inhibition of amastigote multiplication within hamster peritoneal macrophages.[1]

  • Macrophage Function: The effect of the drugs on macrophage function was evaluated by measuring the uptake of deoxyglucose.[1]

Visualizing Mechanisms and Workflows

To illustrate the relationships and processes discussed, the following diagrams are provided.

cluster_drug_entry Drug Administration & Activation cluster_macrophage Host Macrophage cluster_parasite Leishmania Amastigote Urea_Stibamine Urea Stibamine (SbV) SbV_Uptake Uptake into Macrophage Urea_Stibamine->SbV_Uptake Sodium_Stibogluconate Sodium Stibogluconate (SbV) Sodium_Stibogluconate->SbV_Uptake SbV_to_SbIII Reduction to SbIII (Trivalent Antimony) SbV_Uptake->SbV_to_SbIII Macrophage_Effects Impairment of Macrophage Function (e.g., Deoxyglucose Uptake) SbV_Uptake->Macrophage_Effects SbIII_Action Inhibition of Glycolysis & Macromolecular Synthesis SbV_to_SbIII->SbIII_Action Parasite_Death Parasite Death SbIII_Action->Parasite_Death

Caption: Proposed mechanism of action for pentavalent antimonials.

cluster_workflow Preclinical Efficacy Assessment Workflow start Start: Hamster Infection (L. donovani) treatment Treatment Initiation (Urea Stibamine or Sodium Stibogluconate) start->treatment assessment Efficacy Assessment at Day 60 treatment->assessment parasite_load Determine Splenic Parasite Load (Giemsa Staining) assessment->parasite_load macrophage_study In Vitro Macrophage Studies (Peritoneal Macrophages) assessment->macrophage_study end End: Compare Efficacy parasite_load->end multiplication Assess Amastigote Multiplication macrophage_study->multiplication glucose_uptake Measure Deoxyglucose Uptake macrophage_study->glucose_uptake multiplication->end glucose_uptake->end

Caption: Experimental workflow for comparing antileishmanial drugs.

Conclusion

Historically, urea stibamine was a groundbreaking treatment for visceral leishmaniasis, demonstrating high cure rates.[9] However, it was eventually superseded by sodium stibogluconate due to issues with toxicity and difficulties in standardization.[2][3] Preclinical data suggests that both compounds are effective in reducing parasite load.[1] Sodium stibogluconate remains a treatment option for various forms of leishmaniasis, although its efficacy is challenged by emerging drug resistance.[5] The choice of therapy for leishmaniasis is complex and depends on the Leishmania species, geographical location, and host factors. This guide provides a comparative foundation for researchers in the ongoing development of more effective and safer antileishmanial agents.

References

Comparative

A Comparative Analysis of Urea Stibamine and Other Antimonial Drugs for Leishmaniasis Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Urea Stibamine with other pentavalent antimonial compounds, primarily sodium stibogluconate and meglumine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Urea Stibamine with other pentavalent antimonial compounds, primarily sodium stibogluconate and meglumine antimoniate, which have been the mainstay of leishmaniasis treatment for decades. This document synthesizes available experimental data on their efficacy, toxicity, and mechanisms of action to support research and drug development efforts in the field of anti-leishmanial chemotherapy.

Executive Summary

Urea Stibamine, a pentavalent antimonial developed in the 1920s, showed significant promise in the early treatment of visceral leishmaniasis (kala-azar), demonstrating high in vivo efficacy in pre-clinical models.[1] However, issues with standardization and the development of other antimonials like sodium stibogluconate and meglumine antimoniate led to its reduced clinical use. All pentavalent antimonials are considered prodrugs that are metabolized to the more toxic trivalent antimony (SbIII), which is responsible for their anti-leishmanial activity. The mechanism of action involves the disruption of the parasite's redox balance and inhibition of DNA topoisomerase I.[2] Furthermore, these compounds are known to modulate the host's immune response. While direct comparative quantitative data between Urea Stibamine and other antimonials is scarce in recent literature, this guide consolidates available information to facilitate a better understanding of their relative profiles.

Data Presentation: Efficacy and Toxicity of Antimonials

The following tables summarize the available quantitative data on the efficacy and toxicity of Urea Stibamine, sodium stibogluconate, and meglumine antimoniate. It is important to note that direct head-to-head comparative studies for Urea Stibamine against the other two compounds under identical experimental conditions are limited in the contemporary scientific literature.

Table 1: Comparative In Vivo Efficacy against Leishmania donovani in Hamster Models

DrugDosageTreatment DurationParasite Load Reduction (Spleen/Liver)Reference
Urea Stibamine Not specifiedNot specified"Completely removed the parasitic burden"[1]
Sodium Stibogluconate 20 mg/kg/day20 daysComplete clearance of amastigotes in the spleen[3]
Sodium Stibogluconate 300 mg Sb(V)/kg (single dose)Single dose>97% reduction in liver parasite burden (in responsive strains)[4]
Meglumine Antimoniate 120 mg SbV/kg/day10 days100% initial cure (lesion regression), with 20% relapse[5]
Meglumine Antimoniate 80 mg SbV/kg/day10 daysPartial lesion decrease (33.9% and 69.0% in 2 out of 5 animals)[6]

Table 2: Comparative Toxicity and Adverse Effects

DrugLD50 (Rodents)Common Adverse EffectsReference
Urea Stibamine Data not available"Unusual symptoms" reported in historical clinical use.[6]
Sodium Stibogluconate Data not availableMyalgia, arthralgia, headache, abdominal pain, anorexia, elevated liver enzymes, electrocardiographic abnormalities.[7][8][7][8]
Meglumine Antimoniate Data not availableMyalgia, arthralgia, headache, abdominal pain, anorexia, elevated liver enzymes, electrocardiographic abnormalities.[7][8][7][8]

Experimental Protocols

In Vivo Anti-leishmanial Activity in the Golden Hamster Model

The golden hamster (Mesocricetus auratus) is a well-established model for visceral leishmaniasis as the infection progresses to a chronic, non-curative state that mimics human disease.[9]

1. Parasite Strain and Culture:

  • Leishmania donovani amastigotes are obtained from the spleen of a previously infected hamster.

  • Promastigotes are cultured in M-199 medium supplemented with 10% fetal calf serum and 0.25% hemin at 24°C.

2. Infection of Hamsters:

  • Male golden hamsters (40-45 g) are infected via intracardiac injection with 1 x 107 amastigotes.[10]

  • The infection is allowed to establish for a period, typically 20-60 days, before the commencement of treatment.[10][11]

3. Drug Administration:

  • The test compound (e.g., Urea Stibamine, sodium stibogluconate, meglumine antimoniate) is administered at a specified dose, route (e.g., intraperitoneal, intramuscular), and duration.

4. Assessment of Parasite Burden:

  • At the end of the treatment period, animals are euthanized.

  • The spleen and liver are aseptically removed and weighed.

  • Impression smears of the spleen and liver are prepared on microscope slides.

  • The smears are fixed with methanol and stained with Giemsa.

  • The parasite burden is quantified by counting the number of amastigotes per 1000 host cell nuclei under a light microscope.

  • The parasite load is expressed in Leishman-Donovan Units (LDU), calculated using the following formula: LDU = (Number of amastigotes / Number of host cell nuclei) x Organ weight (in mg) [10]

Mechanism of Action and Signaling Pathways

The anti-leishmanial effect of pentavalent antimonials is multifaceted, involving direct action on the parasite and modulation of the host's immune response.

Parasite-Directed Mechanism

Pentavalent antimonials (SbV) act as prodrugs. They are taken up by the Leishmania parasite and reduced to the more toxic trivalent form (SbIII). SbIII then exerts its parasiticidal effect through two primary mechanisms:

  • Disruption of Redox Homeostasis: SbIII inhibits trypanothione reductase, a key enzyme in the parasite's unique thiol-based antioxidant defense system. This leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.

  • Inhibition of DNA Topoisomerase I: Both Urea Stibamine and sodium stibogluconate have been identified as inhibitors of Leishmania type I DNA topoisomerase, an enzyme essential for DNA replication and repair.[2]

Caption: Mechanism of action of pentavalent antimonials within the Leishmania parasite.

Host-Directed Mechanism

Pentavalent antimonials, such as sodium stibogluconate, also activate host macrophage signaling pathways, leading to the production of microbicidal molecules that contribute to parasite clearance. This involves the activation of protein kinase C (PKC) and subsequent downstream signaling cascades.

Host_Mechanism SbV Pentavalent Antimonial (SbV) PKC Protein Kinase C (PKC) SbV->PKC activates Raf Raf PKC->Raf p38MAPK p38 MAPK PKC->p38MAPK MEK MEK Raf->MEK ERK ERK MEK->ERK ROS ↑ Reactive Oxygen Species (ROS) ERK->ROS NO ↑ Nitric Oxide (NO) p38MAPK->NO ParasiteKilling Parasite Killing ROS->ParasiteKilling NO->ParasiteKilling

Caption: Host macrophage signaling pathways activated by pentavalent antimonials.

Conclusion

Urea Stibamine represents an important milestone in the history of anti-leishmanial drug discovery. While it has been largely superseded by other antimonials due to challenges in its standardization, its reported high efficacy in preclinical models suggests that the core structure may still hold value for the development of new chemotherapeutics. The lack of recent, direct comparative studies highlights a gap in our understanding of the relative potencies and toxicities of different antimonial formulations. Further research, employing standardized in vivo models and modern analytical techniques, is warranted to fully elucidate the comparative pharmacology of Urea Stibamine and to explore its potential, or the potential of its derivatives, in the context of current drug resistance challenges in leishmaniasis treatment.

References

Validation

Urea Stibamine: A Historical Antileishmanial Agent Compared to Modern Therapeutics

A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of Urea Stibamine in contrast with contemporary treatments for leishmaniasis, supported by available data and experime...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of Urea Stibamine in contrast with contemporary treatments for leishmaniasis, supported by available data and experimental insights.

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. Treatment has evolved considerably over the past century. Urea Stibamine, an organic antimonial, was a pioneering drug in the fight against this neglected tropical disease. Developed in the early 1920s, it represented a major advancement in treating visceral leishmaniasis, also known as kala-azar.[1] While revolutionary for its time, its use has been largely superseded by modern drugs with improved safety and efficacy profiles. This guide provides a comparative analysis of Urea Stibamine against current first-line treatments, including Amphotericin B, Miltefosine, and Paromomycin, based on available historical and contemporary data.

Comparative Efficacy and Safety

Direct comparison of Urea Stibamine with modern drugs is challenging due to the scarcity of recent clinical trials for this historical compound. The available data for Urea Stibamine is largely from a period with different standards for clinical studies. Nevertheless, a qualitative and semi-quantitative comparison can be drawn from historical records and modern clinical trial results.

Table 1: Comparison of Cure Rates of Urea Stibamine and Modern Leishmaniasis Drugs

DrugForm of LeishmaniasisCure Rate (%)Key References
Urea Stibamine Visceral Leishmaniasis (Kala-azar)>90% (historical data)[1]
Amphotericin B (Liposomal) Visceral Leishmaniasis~90% or higher[2]
Cutaneous & Mucosal Leishmaniasis65% - 75%[3]
Miltefosine Visceral Leishmaniasis94% - 97%[4]
Cutaneous Leishmaniasis49% - 94% (variable by species)[5]
Paromomycin Visceral Leishmaniasis~94.6%[6]
Cutaneous LeishmaniasisVariable, often used topically[7]

Table 2: Overview of Safety and Administration

DrugAdministrationCommon Adverse EventsKey References
Urea Stibamine IntravenousHistorically noted for severe toxic effects, though specific modern data is lacking.[4][4]
Amphotericin B (Liposomal) IntravenousInfusion-related reactions (fever, chills), nephrotoxicity (less than conventional form).[8]
Miltefosine OralGastrointestinal issues (nausea, vomiting, diarrhea), teratogenicity.[4][4]
Paromomycin Intramuscular, TopicalInjection site pain, ototoxicity, nephrotoxicity.[7]

Experimental Protocols

Representative Modern Clinical Trial Protocol: Miltefosine for Cutaneous Leishmaniasis
  • Study Design: A randomized, open-label, multi-center, non-inferiority study.[5]

  • Patient Population: Individuals with confirmed uncomplicated cutaneous leishmaniasis.

  • Treatment Regimen: Oral miltefosine at a daily dose of 2.5 mg/kg of body weight for 28 consecutive days.[10]

  • Efficacy Assessment: The primary endpoint is the percentage of patients with initial clinical cure at 90 days post-treatment, defined as complete re-epithelialization of the lesion.[5]

  • Safety Monitoring: Monitoring of adverse events, particularly gastrointestinal side effects, through patient reporting and clinical assessment.

Mechanism of Action and Signaling Pathways

Urea Stibamine is a pentavalent antimonial. The precise mechanism of action for this class of drugs is not fully elucidated but is thought to involve the inhibition of macromolecular synthesis in the Leishmania parasite.

cluster_host_cell Host Macrophage cluster_parasite Leishmania Parasite Urea Stibamine (SbV) Urea Stibamine (SbV) SbIII SbIII Urea Stibamine (SbV)->SbIII Reduction Leishmania Amastigote Leishmania Amastigote SbIII->Leishmania Amastigote Enters Trypanothione Reductase Trypanothione Reductase SbIII->Trypanothione Reductase Inhibition Glycolysis & Beta-oxidation Glycolysis & Beta-oxidation SbIII->Glycolysis & Beta-oxidation Inhibition Parasite Death Parasite Death Trypanothione Reductase->Parasite Death Glycolysis & Beta-oxidation->Parasite Death

Mechanism of Action of Pentavalent Antimonials like Urea Stibamine.

Modern leishmaniasis drugs have more clearly defined mechanisms of action.

cluster_amphotericin Amphotericin B cluster_miltefosine Miltefosine cluster_paromomycin Paromomycin Amphotericin B Amphotericin B Ergosterol Binding Ergosterol Binding Amphotericin B->Ergosterol Binding Pore Formation Pore Formation Ergosterol Binding->Pore Formation Cellular Leakage Cellular Leakage Pore Formation->Cellular Leakage Parasite Death_Ampho Parasite Death Cellular Leakage->Parasite Death_Ampho Miltefosine Miltefosine Lipid Metabolism Disruption Lipid Metabolism Disruption Miltefosine->Lipid Metabolism Disruption Apoptosis Induction Apoptosis Induction Miltefosine->Apoptosis Induction Parasite Death_Milte Parasite Death Lipid Metabolism Disruption->Parasite Death_Milte Apoptosis Induction->Parasite Death_Milte Paromomycin Paromomycin Ribosomal Binding Ribosomal Binding Paromomycin->Ribosomal Binding Protein Synthesis Inhibition Protein Synthesis Inhibition Ribosomal Binding->Protein Synthesis Inhibition Parasite Death_Paro Parasite Death Protein Synthesis Inhibition->Parasite Death_Paro

Simplified Mechanisms of Action for Modern Leishmaniasis Drugs.

Conclusion

Urea Stibamine was a landmark achievement in the history of leishmaniasis treatment, demonstrating high efficacy in an era with limited therapeutic options.[1] However, it has been largely replaced due to issues of toxicity and the development of more standardized and safer drugs.[4][7] Modern treatments such as liposomal Amphotericin B, Miltefosine, and Paromomycin offer comparable or superior efficacy with better-characterized safety profiles and, in the case of Miltefosine, the convenience of oral administration.[2][4] Future research and drug development efforts continue to focus on improving the therapeutic index, reducing treatment duration, and combating emerging drug resistance in the management of leishmaniasis.

References

Comparative

Urea Stibamine: A Comparative Guide to its Efficacy Against Leishmania Species

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the effectiveness of urea stibamine against various Leishmania species. While urea stibamine was a historicall...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effectiveness of urea stibamine against various Leishmania species. While urea stibamine was a historically significant drug in the treatment of visceral leishmaniasis, it is important to note that much of the available data is from older clinical use, and modern, direct comparative studies with quantitative in vitro data against a wide range of Leishmania species are limited. This guide synthesizes the available historical and experimental information to provide a comprehensive understanding of its activity.

Historical Clinical Efficacy against Leishmania donovani

Urea stibamine, a pentavalent antimonial, was developed in India in 1922 and proved to be a revolutionary treatment for visceral leishmaniasis (kala-azar), caused by Leishmania donovani. Historical reports indicate a high cure rate of over 90%, which significantly reduced the mortality of the disease.[1][2] It was considered a safe and reliable drug, leading to the rapid disappearance of parasites from patients.[1][3]

Comparative Efficacy: A Data Gap

Despite its historical success against L. donovani, there is a notable lack of publicly available, direct comparative studies detailing the in vitro (IC50) or in vivo (ED50) effectiveness of urea stibamine across a spectrum of Leishmania species responsible for cutaneous and mucocutaneous leishmaniasis, such as L. major, L. tropica, L. braziliensis, and L. mexicana. While it was used for Old World cutaneous leishmaniasis, it fell out of favor in the 1950s due to higher toxicity compared to sodium stibogluconate.[4]

To provide a comparative perspective, the following table summarizes the general effectiveness of pentavalent antimonials (a class to which urea stibamine belongs) against different Leishmania species, based on available literature for compounds like sodium stibogluconate and meglumine antimoniate. It is important to emphasize that these values are not specific to urea stibamine but represent the general activity of the drug class.

Drug ClassLeishmania SpeciesClinical Efficacy (Cure Rate)Reference Compound Activity (IC50/ED50)
Pentavalent AntimonialsL. donovani (Visceral)>90% (Historically for Urea Stibamine)IC50 (intracellular amastigotes): 22-28 µg SbV/ml (Sodium Stibogluconate)
Pentavalent AntimonialsL. major (Cutaneous)VariableGenerally less sensitive than L. donovani
Pentavalent AntimonialsL. tropica (Cutaneous)VariableGenerally less sensitive than L. donovani
Pentavalent AntimonialsL. braziliensis (Mucocutaneous)VariableMore sensitive than L. major or L. tropica
Pentavalent AntimonialsL. mexicana (Cutaneous)VariableGenerally less sensitive than L. donovani

Note: The efficacy of pentavalent antimonials can vary significantly depending on the geographical region and the emergence of drug resistance.

In Vivo Experimental Data

Early in vivo studies using hamster models of visceral leishmaniasis demonstrated the high efficacy of urea stibamine. Treatment of infected hamsters resulted in a significant reduction of the parasitic load, often leading to a complete clearance of parasites.[5] These animal model studies corroborated the clinical observations of its effectiveness against L. donovani.

Mechanism of Action of Pentavalent Antimonials

The precise mechanism of action of urea stibamine, like other pentavalent antimonials, is complex and not fully elucidated. The current understanding involves a multi-faceted attack on the Leishmania parasite.

Proposed Mechanism of Action:

Pentavalent antimony (SbV), the form administered, is believed to be a prodrug that is reduced to the more toxic trivalent form (SbIII) within the macrophage and the amastigote.[6][7] SbIII is thought to be the primary active agent and exerts its leishmanicidal effect through several mechanisms:

  • Inhibition of Trypanothione Reductase (TryR): SbIII targets the parasite's unique trypanothione reductase system, which is crucial for maintaining redox balance and protecting the parasite from oxidative stress.[6][7] Inhibition of TryR leads to an accumulation of reactive oxygen species (ROS), causing damage to cellular components and inducing apoptosis-like cell death.[8]

  • Disruption of DNA Metabolism: Pentavalent antimonials, including urea stibamine, have been shown to inhibit DNA topoisomerase I in L. donovani.[9] This enzyme is essential for DNA replication and repair, and its inhibition leads to parasite death.

  • Induction of Host Cell Response: Pentavalent antimonials can modulate the host's immune response, including the activation of signaling pathways in macrophages that lead to the production of ROS and nitric oxide (NO), which are toxic to the intracellular amastigotes.[7]

  • Interference with Glycolysis: There is evidence to suggest that these compounds can interfere with the parasite's energy metabolism by affecting glycolysis.[5]

Resistance Mechanisms:

Resistance to antimonials is a growing concern and is often associated with:

  • Decreased reduction of SbV to SbIII.

  • Increased efflux of the drug from the parasite, mediated by transporters like ABC transporters.[8][10]

  • Enhanced trypanothione metabolism to detoxify the drug.[10][11]

Signaling Pathways and Experimental Workflows

The interaction of pentavalent antimonials with Leishmania and host cells involves the modulation of several signaling pathways.

G cluster_0 Macrophage cluster_1 Leishmania Amastigote SbV_in Sb(V) (Urea Stibamine) SbIII_in Sb(III) SbV_in->SbIII_in Reduction ROS_NO ROS / NO Production SbV_in->ROS_NO Stimulates Amastigote Intracellular Amastigote SbIII_in->Amastigote Enters Amastigote SbIII_parasite Sb(III) ROS_NO->Amastigote Attacks Parasite_Death Parasite Death Amastigote->Parasite_Death TryR Trypanothione Reductase SbIII_parasite->TryR Inhibits TopoisomeraseI DNA Topoisomerase I SbIII_parasite->TopoisomeraseI Inhibits Redox_Imbalance Redox Imbalance & Oxidative Stress DNA_Damage DNA Damage Redox_Imbalance->Parasite_Death DNA_Damage->Parasite_Death

Caption: Proposed mechanism of action of urea stibamine in Leishmania-infected macrophages.

G start Start culture_promastigotes Culture Leishmania promastigotes start->culture_promastigotes infect_macrophages Infect macrophage culture with promastigotes culture_promastigotes->infect_macrophages add_drug Add varying concentrations of Urea Stibamine infect_macrophages->add_drug incubate Incubate for 48-72h add_drug->incubate assess_infection Assess intracellular amastigote viability (e.g., microscopy, resazurin assay) incubate->assess_infection calculate_ic50 Calculate IC50 assess_infection->calculate_ic50 end End calculate_ic50->end

Caption: General experimental workflow for in vitro testing of antileishmanial drugs.

Experimental Protocols

In Vitro Intracellular Amastigote Susceptibility Assay

  • Cell Culture:

    • Maintain a suitable macrophage cell line (e.g., J774A.1, THP-1) or primary macrophages in appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

    • Culture Leishmania promastigotes in a suitable medium (e.g., M199, Schneider's) at 25-28°C until they reach the stationary phase, which is enriched in infective metacyclic forms.

  • Macrophage Infection:

    • Seed the macrophages in 96-well plates and allow them to adhere.

    • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

    • Incubate for 4-24 hours to allow for phagocytosis of the promastigotes.

    • Wash the wells to remove non-phagocytosed promastigotes.

  • Drug Treatment:

    • Prepare serial dilutions of urea stibamine in the culture medium.

    • Add the drug dilutions to the infected macrophage cultures. Include a drug-free control and a positive control (e.g., Amphotericin B).

  • Incubation and Assessment:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Fix and stain the cells with Giemsa stain.

    • Determine the number of amastigotes per 100 macrophages by light microscopy.

    • Alternatively, use a colorimetric or fluorometric assay (e.g., Resazurin or SYBR Green) to assess parasite viability.

  • Data Analysis:

    • Calculate the 50% inhibitory concentration (IC50), which is the concentration of the drug that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Conclusion

Urea stibamine was a landmark discovery in the chemotherapy of visceral leishmaniasis, demonstrating high efficacy against Leishmania donovani. However, a significant gap exists in the modern scientific literature regarding its comparative effectiveness against other Leishmania species. While the general mechanisms of action for pentavalent antimonials provide a framework for understanding how urea stibamine works, further research with modern techniques is needed to fully characterize its activity spectrum and specific molecular targets. This would be invaluable for potentially repurposing or developing new antimonial-based therapies in an era of increasing drug resistance.

References

Validation

A Landmark in Chemotherapy: A Comparative Analysis of Urea Stibamine and Tartar Emetic in the Treatment of Leishmaniasis

A pivotal moment in the fight against visceral leishmaniasis, or Kala-azar, was the development of Urea Stibamine by the Indian scientist Dr. Upendranath Brahmachari in 1920.

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal moment in the fight against visceral leishmaniasis, or Kala-azar, was the development of Urea Stibamine by the Indian scientist Dr. Upendranath Brahmachari in 1920. This organo-antimonial compound proved to be a groundbreaking therapeutic agent, dramatically improving cure rates and reducing the severe toxicity associated with the then-standard treatment, Tartar Emetic. This guide provides a detailed historical and scientific comparison of these two compounds, highlighting the significant advancement that Urea Stibamine represented in the treatment of this devastating disease.

Prior to the advent of Urea Stibamine, the primary treatment for Kala-azar was Tartar Emetic (potassium antimonyl tartrate), a trivalent antimonial. While it showed some efficacy, its use was fraught with challenges due to its narrow therapeutic window and high toxicity.[1][2] The introduction of Urea Stibamine, a pentavalent antimonial, revolutionized the management of Kala-azar, leading to a drastic reduction in mortality and morbidity.[1][3]

Performance Comparison: Efficacy and Safety

The superiority of Urea Stibamine over Tartar Emetic was evident in both its efficacy and safety profile. While historical records often lack the rigorous quantitative data of modern clinical trials, the available information paints a clear picture of Urea Stibamine's advantages.

ParameterUrea StibamineTartar Emetic
Cure Rate >90%[2][3]Significantly lower than Urea Stibamine; often described as "not much better than no treatment at all" in some reports.[4]
Toxicity Minimal side effects reported.[2][3] Considered an "eminently safe and reliable drug."[3]Highly toxic with a narrow safety margin.[1] Associated with severe side effects including cardiac and hepatic dysfunction.[3]
Mortality Rate (Kala-azar) Reduced to 10% by 1925 with the use of Urea Stibamine.[1]High, though specific comparative mortality rates are not well-documented in available sources.
Common Adverse Effects Mild and transient nausea and vomiting reported in a small percentage of patients with smaller doses.[5]Cough, chest pain, great depression, vomiting, and purging.[4][6]

Experimental Protocols

Detailed experimental protocols from the early 20th century are not always available in their complete modern format. However, based on historical accounts, the administration and evaluation of these drugs can be summarized.

Synthesis of Urea Stibamine (Brahmachari, 1922)

While the precise, step-by-step protocol from Brahmachari's original 1922 paper is not fully accessible, the synthesis involved reacting p-amino-phenyl stibnic acid with urea.[2] This process yielded a pentavalent antimony compound that was more stable and less toxic than the trivalent antimony in Tartar Emetic.

Administration and Dosage
  • Urea Stibamine: Administered intravenously. Dosages were experimented with to minimize toxicity, with one study noting that individual doses of 0.03-0.05 gm for infants, 0.05-0.75 gm for children, and 1.0 to 1.5 gm for adults resulted in rare and mild toxic symptoms.[5]

  • Tartar Emetic: Also administered intravenously. The treatment regimen was lengthy and challenging for patients to complete due to its high toxicity.[7]

Evaluation of Efficacy

The primary endpoint for efficacy in historical studies was the clinical cure of the patient, which included the abatement of fever, reduction in spleen size, and overall improvement in health.[3] The disappearance of Leishmania parasites from patient samples was also a key indicator of successful treatment.

Mechanism of Action: A Tale of Two Valencies

The differing therapeutic profiles of Urea Stibamine and Tartar Emetic can be attributed to the distinct mechanisms of action of pentavalent and trivalent antimony compounds.

Tartar Emetic (Trivalent Antimony - Sb³⁺)

Trivalent antimonials like Tartar Emetic are highly reactive and directly toxic to both the Leishmania parasite and the host's cells. Their mechanism of action is not fully elucidated but is known to involve the inhibition of key parasitic enzymes.

Urea Stibamine (Pentavalent Antimony - Sb⁵⁺)

Pentavalent antimonials such as Urea Stibamine are considered prodrugs. They are less toxic in their pentavalent state and are thought to be reduced to the more active trivalent form (Sb³⁺) within the host's macrophages, the very cells that harbor the Leishmania parasites. This targeted activation contributes to their improved safety profile.

The current understanding of the mechanism of action of antimonials against Leishmania is multifaceted and involves:

  • Inhibition of Trypanothione Reductase: A key enzyme in the parasite's unique thiol metabolism, crucial for its defense against oxidative stress.

  • Induction of Oxidative Stress: Disruption of the parasite's redox balance, leading to cellular damage.

  • Interaction with DNA Topoisomerase I: Interference with DNA replication and repair in the parasite.

The following diagram illustrates the proposed mechanism of action for pentavalent antimonials like Urea Stibamine.

Antimonial_Mechanism cluster_Macrophage Macrophage cluster_Leishmania Leishmania Parasite Sb(V) Urea Stibamine (Pentavalent Antimony - Sb(V)) Reduction Reduction Sb(V)->Reduction Uptake Sb(III) Trivalent Antimony (Sb(III)) Reduction->Sb(III) Trypanothione_Reductase Inhibition of Trypanothione Reductase Sb(III)->Trypanothione_Reductase DNA_Topo_I Inhibition of DNA Topoisomerase I Sb(III)->DNA_Topo_I Oxidative_Stress Increased Oxidative Stress Trypanothione_Reductase->Oxidative_Stress Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death DNA_Topo_I->Parasite_Death

Mechanism of action of pentavalent antimonials.

Conclusion

The development of Urea Stibamine by Dr. Upendranath Brahmachari marked a paradigm shift in the treatment of visceral leishmaniasis. Its superior efficacy and significantly improved safety profile over Tartar Emetic saved countless lives and laid the groundwork for the development of future antimonial therapies. This historical comparison underscores the critical role of continued research and innovation in addressing the challenges posed by neglected tropical diseases. The legacy of Urea Stibamine serves as a powerful reminder of the profound impact that a single scientific breakthrough can have on global health.

References

Comparative

Urea Stibamine: A Comparative Guide to its Anti-leishmanial Properties

Introduction Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. Treatment options have evolved over the years, with pentavalent antimonials histo...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. Treatment options have evolved over the years, with pentavalent antimonials historically forming the cornerstone of therapy. Among these, Urea stibamine, discovered in India in 1922, played a pivotal role in combating visceral leishmaniasis, also known as kala-azar, saving countless lives.[1][2][3] This guide provides a comprehensive comparison of Urea stibamine's anti-leishmanial properties with other key therapeutic agents, supported by available experimental data. We will delve into its efficacy, mechanism of action, and the experimental protocols used for its validation.

Comparative Efficacy of Anti-leishmanial Agents

The in vitro and in vivo efficacy of Urea stibamine and other anti-leishmanial drugs are summarized below. It is important to note that direct comparative studies with modern standardized assays are limited for Urea stibamine.

In Vitro Efficacy

The 50% inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting parasite growth in vitro. The intracellular amastigote, the form of the parasite that resides within host macrophages, is the most relevant stage for drug testing.

DrugLeishmania StageHost CellIC50Citation(s)
Urea stibamine AmastigotesHamster Peritoneal MacrophagesInhibited in vivo multiplication[4]
Promastigotes-No inhibitory effect[5]
Sodium stibogluconate Intracellular AmastigotesMouse Peritoneal Macrophages9-28 µg SbV/ml[6]
Axenic Amastigotes->64 µg SbV/ml (inactive)[6]
Promastigotes-75.39 µg/ml (Pentostam)[7]
Amphotericin B Intracellular AmastigotesPrimary Mouse Macrophages0.1-0.4 µM[6]
Axenic Amastigotes-0.6-0.7 µM[6]
Promastigotes-0.6-0.7 µM[6]
Miltefosine Intracellular AmastigotesPrimary Mouse Macrophages0.9-4.3 µM[6]
Axenic Amastigotes-0.4-3.8 µM[6]
Promastigotes-36.68 µg/ml[7]
In Vivo Efficacy

The hamster model is considered a suitable model for visceral leishmaniasis as it mimics human disease progression.[8]

DrugAnimal ModelEfficacyCitation(s)
Urea stibamine Infected Hamster"Completely removed the parasitic burden"[5][9]
Sodium stibogluconate Infected Hamster90% efficacy in treating cutaneous leishmaniasis[10]
Amphotericin B (Liposomal) Infected MiceHigh-level efficacy[11]
Miltefosine Infected MiceHigh-level efficacy[11]

Mechanism of Action

The precise mechanism of action of Urea stibamine, a pentavalent antimonial (SbV), is understood to be similar to other drugs in its class. The current understanding involves a multi-faceted attack on the Leishmania parasite.

Activation and Direct Parasite Inhibition

Pentavalent antimonials are considered pro-drugs, meaning they are converted into their more toxic trivalent form (SbIII) within the host macrophage and the parasite itself.[12] This active form then exerts its anti-leishmanial effects through several mechanisms:

  • Disruption of Redox Balance: SbIII inhibits trypanothione reductase, a crucial enzyme in the parasite's unique thiol metabolism that protects it from oxidative stress.[7] This inhibition leads to an accumulation of reactive oxygen species (ROS), causing damage to vital cellular components.[5]

  • Inhibition of Macromolecular Synthesis: Antimonials interfere with the parasite's energy production by inhibiting glycolysis and the citric acid cycle.[1] This leads to a decrease in the availability of ATP and GTP, which are essential for DNA, RNA, and protein synthesis.[1][6]

  • DNA Damage: Both Urea stibamine and sodium stibogluconate have been shown to inhibit DNA topoisomerase I in Leishmania donovani. This enzyme is critical for relaxing DNA supercoils during replication and transcription, and its inhibition leads to parasite death.

Host-Mediated Effects

Beyond direct action on the parasite, antimonials are also thought to modulate the host's immune response. Some studies suggest that sodium stibogluconate can "prime" phagocytic cells, enhancing their ability to produce ROS and kill intracellular parasites. Furthermore, one study indicated that Urea stibamine impairs the uptake of deoxyglucose by macrophages, suggesting an effect on the host cell's membrane function which could create an unfavorable environment for the parasite.[4][7] The urea component of Urea stibamine has also been shown to inhibit inducible nitric oxide synthase (iNOS) in macrophages, which could have complex effects on the anti-leishmanial immune response.

Experimental Protocols

The validation of Urea stibamine's anti-leishmanial properties relies on robust in vitro and in vivo experimental models.

In Vitro Macrophage-Amastigote Assay

This assay is crucial for determining the efficacy of a drug against the intracellular form of the parasite.

Objective: To quantify the ability of a compound to reduce the number of intracellular Leishmania amastigotes in infected macrophages.

Methodology:

  • Macrophage Culture and Differentiation:

    • Culture a suitable macrophage cell line (e.g., THP-1 human monocytic cells or J774 murine macrophages) or use primary macrophages (e.g., mouse peritoneal macrophages).

    • For cell lines like THP-1, induce differentiation into adherent, non-dividing macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Parasite Culture:

    • Culture Leishmania donovani promastigotes in appropriate media (e.g., M199) at 26°C until they reach the stationary phase, which is enriched in infective metacyclic forms.

  • Macrophage Infection:

    • Infect the differentiated macrophages with stationary-phase promastigotes at a defined parasite-to-macrophage ratio (e.g., 10:1).

    • Incubate for several hours to allow phagocytosis of the promastigotes.

    • Wash the cells to remove any remaining extracellular parasites. The internalized promastigotes will transform into amastigotes.

  • Drug Treatment:

    • Add serial dilutions of the test compound (e.g., Urea stibamine) and control drugs to the infected macrophage cultures.

    • Incubate for a specified period (e.g., 72 hours).

  • Quantification of Infection:

    • Fix and stain the cells with a DNA stain (e.g., Giemsa or DAPI).

    • Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by microscopy.

    • Calculate the IC50 value, which is the concentration of the drug that reduces the parasite burden by 50%.

In Vivo Visceral Leishmaniasis Hamster Model

The golden hamster (Mesocricetus auratus) is the preferred animal model for visceral leishmaniasis as the disease progression closely resembles that in humans.[13]

Objective: To evaluate the in vivo efficacy of an anti-leishmanial drug in reducing the parasite burden in the liver and spleen of infected hamsters.

Methodology:

  • Animal Infection:

    • Infect male golden hamsters (4-6 weeks old) with Leishmania donovani promastigotes (e.g., 1 x 10^7 parasites) via the intracardiac or retro-orbital route to establish a systemic infection.[2]

  • Treatment:

    • After a pre-patent period to allow the infection to establish (e.g., 30-60 days), treat the hamsters with the test compound (e.g., Urea stibamine) and control drugs.

    • Administer the drugs via a clinically relevant route (e.g., intravenous or intraperitoneal) for a specified duration and dosage.

  • Assessment of Parasite Burden:

    • At the end of the treatment period, euthanize the animals and aseptically remove the liver and spleen.

    • Determine the parasite burden in these organs using one of the following methods:

      • Stamp Smears: Prepare impression smears of the organs, stain with Giemsa, and count the number of amastigotes per host cell nucleus. Express the results as Leishman-Donovan Units (LDUs).

      • Limiting Dilution Assay (LDA): Homogenize the organs and perform serial dilutions in a suitable culture medium. The highest dilution at which viable promastigotes are observed after incubation is used to calculate the parasite load.[4]

      • Quantitative PCR (qPCR): Extract DNA from the organs and quantify the amount of parasite DNA relative to host DNA using specific primers.

  • Data Analysis:

    • Calculate the percentage of parasite inhibition in the treated groups compared to the untreated control group.

Visualizing Key Pathways and Workflows

To better understand the complex interactions and processes involved, the following diagrams have been generated using Graphviz.

Leishmania_Macrophage_Interaction cluster_parasite Leishmania Parasite cluster_macrophage Macrophage Promastigote Promastigote (infective stage) Amastigote Amastigote (intracellular stage) Promastigote->Amastigote Transforms within Phagolysosome Phagocytosis Phagocytosis Promastigote->Phagocytosis Enters Signaling_Pathways Host Signaling Pathways (JAK/STAT, MAPK) Amastigote->Signaling_Pathways Modulates (downregulates) Immune_Response Immune Response (NO, ROS production) Amastigote->Immune_Response Evades Phagolysosome Phagolysosome Phagocytosis->Phagolysosome Forms Signaling_Pathways->Immune_Response Activates

Caption: Interaction between Leishmania parasites and host macrophages.

Antimonial_Mechanism_of_Action cluster_activation Activation cluster_parasite_targets Parasite Targets cluster_effects Effects SbV Pentavalent Antimonial (SbV) (e.g., Urea stibamine) SbIII Trivalent Antimonial (SbIII) (active form) SbV->SbIII Reduction TryR Trypanothione Reductase SbIII->TryR Inhibits TopoI DNA Topoisomerase I SbIII->TopoI Inhibits Energy_Metabolism Glycolysis & Citric Acid Cycle SbIII->Energy_Metabolism Inhibits Oxidative_Stress Increased Oxidative Stress TryR->Oxidative_Stress DNA_Damage DNA Replication/Transcription Inhibition TopoI->DNA_Damage Energy_Depletion ATP/GTP Depletion Energy_Metabolism->Energy_Depletion Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death DNA_Damage->Parasite_Death Energy_Depletion->Parasite_Death

Caption: Mechanism of action of pentavalent antimonials against Leishmania.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model invitro_start Culture Macrophages & L. donovani Promastigotes infect_macrophages Infect Macrophages with Promastigotes invitro_start->infect_macrophages drug_treatment_vitro Treat with Urea Stibamine/Controls infect_macrophages->drug_treatment_vitro quantify_infection Quantify Intracellular Amastigotes (Microscopy) drug_treatment_vitro->quantify_infection ic50_determination Determine IC50 quantify_infection->ic50_determination invivo_start Infect Hamsters with L. donovani establish_infection Allow Infection to Establish invivo_start->establish_infection drug_treatment_vivo Treat with Urea Stibamine/Controls establish_infection->drug_treatment_vivo assess_parasite_burden Assess Parasite Burden in Liver & Spleen (LDA/qPCR) drug_treatment_vivo->assess_parasite_burden efficacy_determination Determine % Parasite Inhibition assess_parasite_burden->efficacy_determination

Caption: Experimental workflow for evaluating anti-leishmanial drugs.

Conclusion

Urea stibamine was a historically significant and highly effective drug for the treatment of visceral leishmaniasis. While modern research has shifted towards newer formulations with improved safety and efficacy profiles, such as liposomal amphotericin B and miltefosine, understanding the properties of older drugs like Urea stibamine remains valuable. Its mechanism of action, centered on the disruption of the parasite's redox and energy metabolism and DNA integrity, is shared with other pentavalent antimonials. The primary challenge in directly comparing Urea stibamine with modern drugs lies in the limited availability of quantitative data from studies using current standardized methodologies. Nevertheless, historical accounts and the available experimental data confirm its potent anti-leishmanial activity. Future research could focus on re-evaluating such historical compounds with modern techniques to potentially uncover novel therapeutic insights.

References

Validation

A Comparative Analysis of Urea Stibamine and Pentamidine for the Treatment of Leishmaniasis

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Urea Stibamine and Pentamidine, two historically significant drugs in the fight agai...

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Urea Stibamine and Pentamidine, two historically significant drugs in the fight against leishmaniasis. This analysis is supported by available experimental data on their mechanisms of action, efficacy, toxicity, and pharmacokinetics.

Introduction

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem. For decades, chemotherapy has been the primary tool for controlling this disease, with pentavalent antimonials and diamidines playing crucial roles. Urea Stibamine, an early pentavalent antimonial developed in India, and Pentamidine, an aromatic diamidine, have both been instrumental in treating visceral and cutaneous leishmaniasis. This guide offers a detailed comparative analysis of these two compounds to inform further research and drug development efforts.

Chemical Structures

Urea Stibamine is a complex of urea and p-aminophenyl stibonic acid. Its exact chemical structure was a subject of historical debate, but it is recognized as a pentavalent antimony compound.

Pentamidine is an aromatic diamidine, with the isethionate salt being the commonly used pharmaceutical formulation.

Mechanism of Action

The mechanisms by which Urea Stibamine and Pentamidine exert their antileishmanial effects are distinct, targeting different cellular processes within the parasite and, in the case of Urea Stibamine, also modulating the host's response.

Urea Stibamine (Pentavalent Antimonial)

Urea Stibamine, as a pentavalent antimonial (SbV), functions as a prodrug. It is taken up by host macrophages and subsequently by the intracellular amastigotes, where it is reduced to the more toxic trivalent form, SbIII.[1][2] The parasiticidal activity of SbIII is multifaceted:

  • Inhibition of Trypanothione Reductase (TryR): SbIII targets and inhibits TryR, a crucial enzyme in the parasite's unique thiol-based antioxidant defense system. This inhibition leads to an accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular components and inducing apoptosis-like cell death.[1][2]

  • Inhibition of DNA Topoisomerase I: SbIII also interferes with the activity of DNA topoisomerase I, an enzyme essential for DNA replication and repair. This disruption leads to breaks in the parasite's DNA, ultimately halting cell division.[1]

  • Host Immune Modulation: Pentavalent antimonials can also stimulate host macrophages to produce reactive oxygen and nitrogen species, contributing to parasite clearance.[3] Some studies suggest that Urea Stibamine's efficacy is linked to its ability to impair the macrophage membrane, which may indirectly affect the intracellular parasite.[4]

Urea_Stibamine_Pathway cluster_macrophage Macrophage cluster_amastigote Amastigote Urea Stibamine (SbV) Urea Stibamine (SbV) SbIII SbIII ROS/RNS Production ROS/RNS Production Apoptosis Apoptosis ROS/RNS Production->Apoptosis Parasite Killing SbIII_parasite SbIII TryR Trypanothione Reductase DNA_Topo_I DNA Topoisomerase I Oxidative_Stress Oxidative Stress DNA_Damage DNA Damage

Pentamidine

Pentamidine exerts its antileishmanial effect through a multi-pronged attack on the parasite's cellular machinery:

  • DNA Interaction: Pentamidine binds to the minor groove of DNA, particularly in AT-rich regions, and can interfere with DNA replication and transcription.[5]

  • Inhibition of Polyamine Biosynthesis and Transport: It disrupts the synthesis and uptake of polyamines, which are essential for cell growth, differentiation, and the stabilization of DNA.[6]

  • Mitochondrial Disruption: Pentamidine accumulates in the parasite's mitochondria, leading to a collapse of the mitochondrial membrane potential. This disrupts ATP synthesis and other vital mitochondrial functions, ultimately causing cell death.[5] There is also evidence that it inhibits mitochondrial topoisomerase II.[7]

Pentamidine_Pathway cluster_targets Cellular Targets cluster_effects Cellular Effects Pentamidine Pentamidine DNA DNA Pentamidine->DNA Polyamine_Pathway Polyamine Biosynthesis & Transport Pentamidine->Polyamine_Pathway Mitochondrion Mitochondrion Pentamidine->Mitochondrion DNA_Replication_Inhibition Inhibition of DNA Replication & Transcription DNA->DNA_Replication_Inhibition Polyamine_Depletion Polyamine Depletion Polyamine_Pathway->Polyamine_Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction (ATP Depletion) Mitochondrion->Mitochondrial_Dysfunction Apoptosis Apoptosis DNA_Replication_Inhibition->Apoptosis Polyamine_Depletion->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Quantitative Data Summary

Direct comparative quantitative data for Urea Stibamine is scarce in modern literature. The tables below summarize available data for Pentamidine and representative pentavalent antimonials (Sodium Stibogluconate and Meglumine Antimoniate) as a proxy for Urea Stibamine.

Table 1: In Vitro Efficacy (IC50)

Drug/CompoundLeishmania SpeciesParasite StageIC50Reference(s)
Pentamidine L. martiniquensisPromastigote~12-13 µM[8]
Intracellular Amastigote15 µM[9]
Sodium Stibogluconate L. donovaniIntracellular Amastigote9-28 µg/mL SbV[10]
L. panamensisIntracellular Amastigote10.3 µg/mL SbV[1]
Meglumine Antimoniate L. chagasiIntracellular Amastigote26.3 µg/mL[3]
L. amazonensisIntracellular Amastigote15.4 µg/mL[3]
L. braziliensisIntracellular Amastigote12.1 µg/mL[3]

Note: Pentavalent antimonials, including Urea Stibamine, are known to have little to no activity against the promastigote stage in vitro.[4]

Table 2: In Vivo Efficacy

Drug/CompoundAnimal ModelLeishmania SpeciesEfficacyReference(s)
Urea Stibamine HamsterL. donovaniCompletely removed parasitic burden[1]
Pentamidine Mouse (L. major)L. major54% parasite suppression (intravenous)[9]
Mouse (L. donovani)L. donovani23% parasite suppression (intraperitoneal)[9]

Table 3: Toxicity Data (LD50)

Drug/CompoundAnimal ModelRoute of AdministrationLD50Reference(s)
Pentamidine MouseSubcutaneous120 mg/kg
MouseIntraperitoneal63 mg/kg
Urea Stibamine --Data not available-

Table 4: Clinical Efficacy

Drug/CompoundLeishmaniasis TypeCure RateReference(s)
Urea Stibamine Visceral (Kala-azar)Historically high, but now largely superseded due to toxicity and resistance.[7]
Pentamidine Tegumentary78.8% (randomized controlled trials)[6]
Visceral84.8% (randomized controlled trials)[6]

Experimental Protocols

The evaluation of antileishmanial drugs involves a series of standardized in vitro and in vivo experiments.

In Vitro Susceptibility Assays

Objective: To determine the direct effect of the drug on the parasite.

  • Promastigote Assay:

    • Leishmania promastigotes are cultured in a suitable liquid medium (e.g., M199 or RPMI-1640) to the logarithmic growth phase.

    • The parasites are then incubated with serial dilutions of the test drug in 96-well plates.

    • After a defined incubation period (typically 48-72 hours), parasite viability is assessed using methods such as direct counting with a hemocytometer, or more commonly, using viability dyes like resazurin or MTT.

    • The IC50 (the concentration of the drug that inhibits parasite growth by 50%) is then calculated.

  • Amastigote Assay (Intracellular):

    • A suitable host cell line (e.g., murine macrophages like J774.A1 or primary peritoneal macrophages) is seeded in 96-well plates and allowed to adhere.

    • The macrophages are then infected with stationary-phase promastigotes, which differentiate into amastigotes within the host cells.

    • After infection, the cells are treated with serial dilutions of the test drug.

    • Following an incubation period, the cells are fixed, stained (e.g., with Giemsa), and the number of amastigotes per macrophage is determined microscopically.

    • The IC50 is calculated based on the reduction in the number of intracellular amastigotes compared to untreated controls.

In_Vitro_Workflow cluster_promastigote Promastigote Assay cluster_amastigote Intracellular Amastigote Assay P1 Culture Promastigotes P2 Incubate with Drug P1->P2 P3 Assess Viability P2->P3 P4 Calculate IC50 P3->P4 A1 Culture Macrophages A2 Infect with Promastigotes A1->A2 A3 Treat with Drug A2->A3 A4 Microscopic Analysis A3->A4 A5 Calculate IC50 A4->A5

In Vivo Efficacy Models

Objective: To evaluate the efficacy and toxicity of the drug in a living organism, which better mimics the human disease.

  • Animal Models: Hamsters and BALB/c mice are commonly used models for visceral and cutaneous leishmaniasis, respectively.

  • Infection: Animals are infected with Leishmania parasites (e.g., intravenously with L. donovani for visceral leishmaniasis or subcutaneously with L. major for cutaneous leishmaniasis).

  • Treatment: Once the infection is established (e.g., confirmed by spleen or liver biopsy for visceral leishmaniasis, or lesion development for cutaneous leishmaniasis), animals are treated with the test drug at various doses and for a specified duration.

  • Assessment of Efficacy:

    • For visceral leishmaniasis, the parasite burden in the liver and spleen is determined at the end of the treatment period. This is often expressed as Leishman-Donovan Units (LDU).

    • For cutaneous leishmaniasis, lesion size is measured throughout the experiment, and the parasite load in the lesion is quantified at the end of the study.

  • Toxicity Assessment: During the study, animals are monitored for signs of toxicity, including weight loss, changes in behavior, and at the end of the study, organ histopathology and blood chemistry analysis are performed.

Conclusion

Both Urea Stibamine and Pentamidine have played significant roles in the treatment of leishmaniasis. Urea Stibamine, as a pentavalent antimonial, requires intracellular activation and targets the parasite's redox and DNA replication machinery, while also influencing the host's immune response. Pentamidine has a more direct and multi-targeted action on the parasite's DNA, polyamine metabolism, and mitochondrial function.

While Pentamidine remains a second-line treatment option, particularly for cases resistant to first-line therapies, the use of Urea Stibamine has been largely discontinued due to issues of toxicity and the development of more standardized and effective pentavalent antimonials. The available data highlights the importance of host-parasite interactions in the efficacy of antimonials, as evidenced by their potent activity against intracellular amastigotes despite their in vitro inactivity against promastigotes.

This comparative analysis underscores the different pharmacological profiles of these two classes of antileishmanial agents. For researchers and drug development professionals, understanding these differences is crucial for the design of novel therapeutic strategies, including combination therapies and the development of new drugs with improved efficacy and safety profiles. The historical context and the distinct mechanisms of action of Urea Stibamine and Pentamidine continue to provide valuable lessons for the ongoing fight against leishmaniasis.

References

Comparative

Head-to-Head Clinical Trials Involving Urea Stibamine: A Review of Available Evidence

A comprehensive search for head-to-head clinical trials involving urea stibamine reveals a notable absence of modern, randomized controlled trials comparing it with current first-line treatments for leishmaniasis. The av...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for head-to-head clinical trials involving urea stibamine reveals a notable absence of modern, randomized controlled trials comparing it with current first-line treatments for leishmaniasis. The available comparative data is primarily from preclinical studies conducted decades ago. This guide summarizes the existing evidence, focusing on a key preclinical study, and provides historical context for the use of this once-revolutionary drug.

Urea stibamine, a pentavalent antimonial compound, was first synthesized in 1922 by Indian scientist Dr. Upendranath Brahmachari.[1][2] For several decades, it was the cornerstone of treatment for visceral leishmaniasis (kala-azar), saving countless lives.[1][2] However, with the advent of other antimonials like sodium stibogluconate and newer drugs such as amphotericin B, miltefosine, and paromomycin, the use of urea stibamine has largely been superseded.[1][3][4][5] Consequently, contemporary head-to-head clinical trial data is not available.

Preclinical Comparative Data: Urea Stibamine vs. Sodium Stibogluconate

A 1990 study published in the Indian Journal of Medical Research provides the most direct comparison of urea stibamine with another pentavalent antimonial, sodium stibogluconate, in an animal model of visceral leishmaniasis.[6]

Data Summary

The study evaluated the efficacy of both drugs in reducing the parasitic load in hamsters infected with Leishmania donovani.

DrugOutcomeResult
Urea Stibamine Reduction of parasitic load in infected hamstersSignificant reduction
Inhibition of in vivo multiplication of amastigotesDemonstrated inhibition
Impairment of deoxyglucose uptake by macrophagesObserved impairment
Sodium Stibogluconate Reduction of parasitic load in infected hamstersSignificant reduction
Inhibition of in vivo multiplication of amastigotesDemonstrated inhibition
Impairment of deoxyglucose uptake by macrophagesObserved impairment

Table 1: Comparative Efficacy of Urea Stibamine and Sodium Stibogluconate in a Hamster Model of Visceral Leishmaniasis.[6]

Experimental Protocol

Animal Model: 60-day model of L. donovani infection in hamsters.[6]

Intervention:

  • Infected hamsters were treated with either urea stibamine or sodium stibogluconate.

  • The parasitic load was assessed to determine the efficacy of the treatment.[6]

In Vitro Macrophage Study:

  • Hamster peritoneal macrophages were infected with L. donovani amastigotes.

  • The effect of urea stibamine on the multiplication of amastigotes within the macrophages was observed.[6]

  • The uptake of deoxyglucose by macrophages incubated with urea stibamine was measured to assess the drug's effect on macrophage membrane function.[6]

Experimental Workflow

G cluster_in_vivo In Vivo Experiment cluster_in_vitro In Vitro Experiment A Infection of Hamsters with L. donovani B Treatment Groups: 1. Urea Stibamine 2. Sodium Stibogluconate A->B C Assessment of Parasitic Load B->C D Infection of Hamster Peritoneal Macrophages with L. donovani E Incubation with Urea Stibamine D->E F Assessment of Amastigote Multiplication E->F G Measurement of Deoxyglucose Uptake E->G

References

Validation

The Evolving Landscape of Leishmaniasis Treatment: A Comparative Guide to Combination Therapies

FOR IMMEDIATE RELEASE [City, State] – [Date] – The global research community continues its concerted efforts to combat leishmaniasis, a parasitic disease with a spectrum of clinical manifestations. While historical treat...

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The global research community continues its concerted efforts to combat leishmaniasis, a parasitic disease with a spectrum of clinical manifestations. While historical treatments laid the groundwork, modern combination therapies have become the cornerstone of effective management, demonstrating superior efficacy and a better safety profile. This guide provides a comprehensive comparison of current combination regimens for leishmaniasis, with a retrospective look at the pioneering role of urea stibamine.

Historical Perspective: The Rise and Fall of Urea Stibamine

First synthesized in 1922 by Indian scientist Upendranath Brahmachari, urea stibamine, a pentavalent antimonial compound, revolutionized the treatment of visceral leishmaniasis (kala-azar), significantly reducing mortality rates.[1][2] For decades, it remained a primary therapeutic agent. However, the emergence of widespread drug resistance and concerns over its toxicity, including cardiotoxicity and pancreatitis, led to a decline in its use.[1][3] While historically significant, urea stibamine is now largely superseded by more effective and safer alternatives, particularly in the context of combination therapy.

Current Gold Standard: Combination Therapies for Visceral Leishmaniasis

The World Health Organization (WHO) and various national health bodies now recommend combination therapy for visceral leishmaniasis to enhance efficacy, shorten treatment duration, reduce the risk of drug resistance, and decrease toxicity.[4][5][6] The most prominent combination regimens involve liposomal amphotericin B, miltefosine, and paromomycin.

Comparative Efficacy of Key Combination Therapies

The following table summarizes the efficacy of commonly used combination therapies for visceral leishmaniasis based on clinical trial data.

Treatment RegimenStudy Population/RegionInitial Cure Rate (%)Final Cure Rate (at 6 months) (%)Relapse Rate (%)Reference(s)
Liposomal Amphotericin B (single dose) + Miltefosine (14 days)India1001000[7]
Miltefosine (28 days) MonotherapyIndia10082.617.4[7]
Liposomal Amphotericin B (single dose) + Paromomycin (10 days)India~99~98~1-2[4]
Miltefosine + Paromomycin (10 days)India~98~97~1-2[4]
Liposomal Amphotericin B + MiltefosineEthiopia (HIV co-infected)88--[8]
Liposomal Amphotericin B (monotherapy)Ethiopia (HIV co-infected)55--[8]

Note: Cure rates can vary based on the geographic region, parasite species, and patient's immune status.

Safety and Tolerability Profile

A critical aspect of treatment is the safety profile of the drugs. Combination therapies often allow for reduced dosages and shorter treatment durations, thereby minimizing adverse effects.

Drug/RegimenCommon Adverse EventsSevere Adverse Events (less common)Reference(s)
Liposomal Amphotericin B Infusion-related reactions (fever, chills), nephrotoxicity (less common than with conventional amphotericin B), hypokalemiaSevere infusion reactions, significant renal impairment[4][9]
Miltefosine Gastrointestinal disturbances (vomiting, diarrhea), transient elevation of liver enzymes, mild nephrotoxicityTeratogenicity (contraindicated in pregnancy), Stevens-Johnson syndrome (rare)[10]
Paromomycin Injection site pain, ototoxicity (hearing loss), nephrotoxicitySignificant hearing loss, severe renal impairment[3]
Combination Therapies Generally well-tolerated with a profile reflecting the individual components, but often with reduced severity and frequencyDependent on the specific drugs used; careful monitoring is essential.[4][7]

Experimental Protocols: A Closer Look at the Methodology

The data presented above is derived from rigorous clinical trials. Understanding the methodologies employed is crucial for interpreting the results.

General Clinical Trial Workflow for Leishmaniasis

G cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment p1 Patient Screening (Inclusion/Exclusion Criteria) p2 Informed Consent p1->p2 p3 Baseline Assessment (Clinical & Parasitological) p2->p3 t1 Randomization to Treatment Arms p3->t1 t2 Drug Administration (Specified Regimen) t1->t2 t3 Monitoring for Adverse Events t2->t3 f1 End-of-Treatment Assessment (Initial Cure) t3->f1 f2 Long-term Follow-up (e.g., 6 months) f1->f2 f3 Final Cure Assessment (Parasitological & Clinical) f2->f3

A generalized workflow for clinical trials evaluating anti-leishmanial therapies.

Key Experimental Procedures
  • Parasitological Diagnosis and Confirmation of Cure: Diagnosis is typically confirmed by microscopic identification of Leishmania donovani bodies (amastigotes) in spleen, bone marrow, or lymph node aspirates. Confirmation of cure at the end of treatment and during follow-up visits involves the absence of parasites in these aspirates.

  • Assessment of Clinical Improvement: Clinical cure is determined by the resolution of symptoms such as fever and splenomegaly, and improvement in hematological parameters (hemoglobin, white blood cell count, and platelet count).

  • Safety and Tolerability Monitoring: Adverse events are monitored and graded according to standardized criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE). This includes regular monitoring of renal and liver function through blood tests.

Mechanisms of Action: Signaling Pathways of Modern Anti-leishmanials

The efficacy of combination therapies stems from the distinct mechanisms of action of the individual drugs, which often target different parasite vulnerabilities.

Proposed Signaling Pathways

G cluster_lipo_amb Liposomal Amphotericin B cluster_miltefosine Miltefosine cluster_paromomycin Paromomycin lipo_amb Liposomal Amphotericin B ergosterol Ergosterol (Leishmania Cell Membrane) lipo_amb->ergosterol Binds to pore Pore Formation ergosterol->pore leakage Ion Leakage pore->leakage death Parasite Death leakage->death miltefosine Miltefosine membrane Inhibition of Phosphatidylcholine Biosynthesis miltefosine->membrane apoptosis Induction of Apoptosis-like Cell Death miltefosine->apoptosis cytochrome Inhibition of Cytochrome C Oxidase miltefosine->cytochrome m_death Parasite Death membrane->m_death apoptosis->m_death cytochrome->m_death paromomycin Paromomycin ribosome Binds to 30S Ribosomal Subunit paromomycin->ribosome protein_synthesis Inhibition of Protein Synthesis ribosome->protein_synthesis p_death Parasite Death protein_synthesis->p_death

Simplified diagram of the proposed mechanisms of action for key anti-leishmanial drugs.

Conclusion and Future Directions

The treatment of leishmaniasis has evolved significantly from monotherapy with agents like urea stibamine to the current standard of care involving combination therapies. Regimens combining liposomal amphotericin B, miltefosine, and paromomycin offer high cure rates, shorter treatment durations, and improved safety profiles.[6][11] These advancements are crucial in the global effort to control and eliminate leishmaniasis.

Future research will likely focus on developing new chemical entities, ideally for all-oral combination therapies, to further improve treatment accessibility and adherence.[11][12] Continued surveillance for drug resistance and pharmacovigilance will be essential to maintain the efficacy of these life-saving treatments. For researchers and drug development professionals, the focus remains on identifying novel drug targets and therapeutic strategies to overcome the challenges posed by this neglected tropical disease.

References

Comparative

Cross-Resistance Between Urea Stibamine and Other Antimonials: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of urea stibamine and other pentavalent antimonial drugs, namely sodium stibogluconate and meglumine antimoniate,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of urea stibamine and other pentavalent antimonial drugs, namely sodium stibogluconate and meglumine antimoniate, with a focus on the phenomenon of cross-resistance in Leishmania parasites. The information presented herein is intended to support research and drug development efforts in the field of leishmaniasis treatment.

Comparative Analysis of Antimonial Drugs

Pentavalent antimonials have been a cornerstone of leishmaniasis chemotherapy for decades. Urea stibamine, developed in the early 20th century, was one of the first organic antimonials to be used effectively against visceral leishmaniasis.[1] It was later largely replaced by sodium stibogluconate and meglumine antimoniate. Understanding the similarities and differences in their mechanisms of action and, crucially, the mechanisms of resistance, is vital for the development of new therapeutic strategies.

While direct comparative studies on the efficacy of urea stibamine against well-characterized resistant Leishmania strains are limited in recent literature, its shared identity as a pentavalent antimonial suggests that it is likely affected by the same resistance mechanisms that impact sodium stibogluconate and meglumine antimoniate.

General Mechanism of Action

Pentavalent antimonials (SbV) are prodrugs that require biological reduction to the more toxic trivalent form (SbIII) to exert their anti-leishmanial effect. This reduction is thought to occur within the host macrophage and also within the Leishmania parasite itself. The resulting SbIII disrupts parasite metabolism through various mechanisms, including the inhibition of glycolysis and fatty acid oxidation, and the induction of oxidative stress.

Mechanisms of Antimonial Resistance

Resistance to antimonial drugs in Leishmania is a complex and multifactorial phenomenon. Several key mechanisms have been elucidated, primarily through studies on sodium stibogluconate and meglumine antimoniate resistance. It is highly probable that these mechanisms also confer resistance to urea stibamine. The major mechanisms include:

  • Decreased Drug Uptake: Downregulation of the aquaglyceroporin-1 (AQP1) transporter on the parasite surface reduces the influx of trivalent antimony, leading to lower intracellular drug concentrations.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as the multidrug resistance-associated protein A (MRPA), actively pumps the drug out of the parasite.

  • Enhanced Thiol Metabolism: Increased levels of intracellular thiols, such as glutathione (GSH) and trypanothione, can sequester and detoxify the trivalent antimony.

  • Impaired Drug Reduction: A decreased ability of the parasite to reduce the pentavalent form of the drug to its active trivalent form can also contribute to resistance.

Quantitative Comparison of In Vitro Efficacy
DrugWild-Type L. donovani (IC50 in µg/mL SbV)Antimonial-Resistant L. donovani (IC50 in µg/mL SbV)Fold Resistance
Urea Stibamine 15>100>6.7
Sodium Stibogluconate 12>100>8.3
Meglumine Antimoniate 10>100>10

Note: These are illustrative values. Actual IC50 values can vary significantly depending on the Leishmania species, strain, and the specific experimental conditions.

Experimental Protocols

In Vitro Antimonial Susceptibility Testing of Intracellular Amastigotes

This protocol is adapted from established methods for determining the in vitro susceptibility of Leishmania amastigotes to antimonial compounds.

2.1.1. Materials

  • Leishmania promastigotes (drug-sensitive and resistant strains)

  • Macrophage cell line (e.g., J774A.1 or THP-1)

  • RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics

  • Urea stibamine, sodium stibogluconate, and meglumine antimoniate stock solutions

  • 96-well cell culture plates

  • Giemsa stain

  • Microscope

2.1.2. Procedure

  • Macrophage Seeding: Seed macrophages into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Removal of Extracellular Parasites: After the incubation period, wash the wells gently with pre-warmed RPMI-1640 medium to remove any non-phagocytosed promastigotes.

  • Drug Exposure: Add fresh medium containing serial dilutions of the antimonial drugs (urea stibamine, sodium stibogluconate, meglumine antimoniate) to the infected macrophages. Include a drug-free control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Fixation and Staining: After incubation, remove the medium, and fix the cells with methanol. Stain the cells with Giemsa stain.

  • Microscopic Examination: Determine the number of amastigotes per 100 macrophages for each drug concentration.

  • IC50 Determination: Calculate the 50% inhibitory concentration (IC50), which is the drug concentration that causes a 50% reduction in the number of amastigotes compared to the drug-free control.

Visualizing Resistance Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in antimonial resistance and a typical experimental workflow for assessing drug susceptibility.

Signaling Pathway of Antimonial Resistance in Leishmania

Antimonial_Resistance cluster_Extracellular Extracellular cluster_Macrophage Macrophage cluster_Parasite Leishmania Parasite SbV Pentavalent Antimonial (SbV) SbV_macro SbV SbV->SbV_macro SbIII_macro SbIII SbV_macro->SbIII_macro Reduction AQP1 AQP1 Transporter SbIII_macro->AQP1 Uptake SbIII_para SbIII AQP1->SbIII_para Efflux Increased Efflux (MRPA/ABC Transporters) SbIII_para->Efflux SbIII_para->Efflux Upregulation (Resistance) Detox Thiol Conjugation (GSH, Trypanothione) SbIII_para->Detox SbIII_para->Detox Upregulation (Resistance) Target Inhibition of Glycolysis & Fatty Acid Oxidation SbIII_para->Target ROS Increased ROS SbIII_para->ROS

Caption: Antimonial drug action and resistance mechanisms in Leishmania.

Experimental Workflow for In Vitro Antimonial Susceptibility Testing

Experimental_Workflow A 1. Seed Macrophages in 96-well plate B 2. Infect with Leishmania Promastigotes A->B C 3. Incubate for 24h (Amastigote formation) B->C D 4. Wash to remove extracellular parasites C->D E 5. Add serial dilutions of Antimonial Drugs D->E F 6. Incubate for 72h E->F G 7. Fix and Stain (Giemsa) F->G H 8. Microscopic Quantification of intracellular amastigotes G->H I 9. Calculate IC50 values H->I

Caption: Workflow for in vitro antimonial susceptibility testing.

References

Safety & Regulatory Compliance

Safety

Safeguarding Your Laboratory: Proper Disposal Procedures for Urea Stibamine

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. Urea stibamine, a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. Urea stibamine, an organometallic compound containing antimony, requires stringent disposal protocols due to its hazardous nature. This guide provides essential, step-by-step instructions for the proper disposal of urea stibamine, aligning with best practices for handling hazardous chemical waste.

Understanding the Hazards

Urea stibamine is an organometallic compound, and like many antimony compounds, it is considered hazardous waste.[1] Improper disposal can lead to environmental contamination and pose health risks. Therefore, all waste containing urea stibamine must be managed as hazardous waste in accordance with local, regional, and national regulations.[2][3]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves before use.[4]
Eye/Face Protection Safety glasses with side shields or chemical safety goggles are mandatory.[4]
Skin and Body Protection A fully-buttoned lab coat and appropriate protective clothing are required to prevent skin exposure.[5]
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]

Step-by-Step Disposal Protocol

The disposal of urea stibamine must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

1. Waste Identification and Segregation:

  • All waste materials contaminated with urea stibamine, including unused product, reaction byproducts, and contaminated labware (e.g., gloves, weighing boats, pipette tips), must be classified as hazardous waste.[1]

  • Segregate urea stibamine waste from other laboratory waste streams to prevent unintended chemical reactions.[6]

2. Containerization:

  • Collect all urea stibamine waste in a designated, leak-proof, and non-reactive container with a tightly sealing lid.[7] Suitable containers are typically made of glass or specific types of plastic that are compatible with organometallic compounds.[6]

  • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name "Urea Stibamine," the associated hazards (e.g., Toxic, Environmental Hazard), and the date when the waste was first added to the container.[8]

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[5][7]

  • The storage area should have secondary containment to control any potential spills.[8]

4. Professional Disposal:

  • It is highly recommended to engage a certified hazardous waste disposal company that specializes in handling chemical and organometallic waste.[6]

  • Do not attempt to neutralize or treat urea stibamine waste unless you have specific, validated protocols and the necessary expertise and equipment.

  • Never dispose of urea stibamine down the drain or in regular trash.[3][4]

5. Spill Management:

  • In the event of a spill, evacuate the area and prevent others from entering.

  • If safe to do so, prevent the spread of the spill.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[4] Moisten the material slightly to minimize dust generation if appropriate.[3]

  • Clean the spill area with an appropriate decontaminating solution and collect all cleanup materials as hazardous waste.

  • Report all spills to your institution's Environmental Health and Safety (EHS) department.

Experimental Workflow for Disposal

The logical flow for the proper disposal of urea stibamine is illustrated below. This diagram outlines the critical steps from waste generation to final disposal.

A Waste Generation (Urea Stibamine & Contaminated Materials) B Wear Appropriate PPE A->B Always G Spill Occurs A->G C Segregate Urea Stibamine Waste B->C D Collect in Labeled, Compatible Hazardous Waste Container C->D E Store in Designated Secure Area with Secondary Containment D->E F Arrange for Pickup by Certified Hazardous Waste Disposal Service E->F H Follow Spill Management Protocol G->H Immediately H->D Contain & Collect

Caption: Workflow for the safe disposal of urea stibamine waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of urea stibamine, protecting both personnel and the environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

Handling

Safeguarding Researchers: A Comprehensive Guide to Handling Urea Stibamine

For Immediate Use by Laboratory Personnel This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Urea stibamine. Due to its nature as a...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Urea stibamine. Due to its nature as an organoantimonial compound, stringent safety protocols must be followed to mitigate potential hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Exposure Limits

Given that Urea stibamine is an antimony-containing compound, all handling procedures must be conducted with appropriate personal protective equipment to prevent exposure. Antimony and its compounds can cause irritation to the skin and mucous membranes and may lead to systemic poisoning.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (N95 or P1).[1]To prevent inhalation of airborne dust particles.
Eye and Face Protection Chemical safety goggles and a face shield.[2]To protect against splashes and airborne particles.
Hand Protection Nitrile or neoprene rubber gloves.[2]To prevent skin contact. Latex, leather, and fabric gloves are not suitable.
Body Protection A fully-buttoned lab coat or a liquid-tight spray overall with elastic cuffs.[2]To protect skin from contamination.
Footwear Closed-toe shoes. For larger quantities, neoprene or nitrile rubber boots are recommended.[2]To protect feet from spills.

Occupational Exposure Limits for Antimony:

OrganizationExposure Limit (8-hour time-weighted average)
OSHA 0.5 mg/m³[2]
NIOSH 0.5 mg/m³[2]

Operational Plan for Handling Urea Stibamine

A designated area within the laboratory should be established for the handling of Urea stibamine. This area must be equipped with a certified chemical fume hood or other appropriate local exhaust ventilation.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the designated handling area is clean and uncluttered.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before bringing Urea stibamine into the handling area.

    • Don all required PPE as specified in the table above.

  • Weighing and Aliquoting:

    • Conduct all weighing and aliquoting of solid Urea stibamine within the chemical fume hood to minimize the generation of airborne dust.

    • Use appropriate tools to handle the compound, avoiding direct contact.

  • Solution Preparation:

    • If preparing a solution, slowly add the solid Urea stibamine to the solvent to prevent splashing.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Carefully remove PPE, avoiding contamination of skin and clothing.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, carefully sweep up the solid material and place it in a sealed, labeled container for hazardous waste disposal.[1]

  • For larger spills, use a HEPA-filtered vacuum for cleanup.[3]

  • Avoid creating dust.

  • Decontaminate the spill area with an appropriate cleaning agent.

Disposal Plan

All waste containing Urea stibamine, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

Waste Segregation and Disposal:

  • Solid Waste: Collect all solid Urea stibamine waste, including contaminated gloves, wipes, and plasticware, in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing Urea stibamine in a labeled, leak-proof container.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of Urea stibamine down the drain.[1]

Visual Workflow for Handling and Disposal

UreaStibamineWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal Prep Assemble PPE & Equipment VerifyHood Verify Fume Hood Prep->VerifyHood Weigh Weigh & Aliquot VerifyHood->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Decontaminate Decontaminate Surfaces PrepareSol->Decontaminate RemovePPE Remove PPE Decontaminate->RemovePPE SegregateWaste Segregate Waste Decontaminate->SegregateWaste WashHands Wash Hands RemovePPE->WashHands DisposeHazardous Dispose as Hazardous Waste SegregateWaste->DisposeHazardous

Caption: Workflow for the safe handling and disposal of Urea stibamine.

References

© Copyright 2026 BenchChem. All Rights Reserved.